molecular formula C10H18N2O4 B152147 (R)-1-Boc-piperazine-2-carboxylic acid CAS No. 278788-60-6

(R)-1-Boc-piperazine-2-carboxylic acid

Cat. No.: B152147
CAS No.: 278788-60-6
M. Wt: 230.26 g/mol
InChI Key: MPOFEHGMWPHBSF-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-Boc-piperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOFEHGMWPHBSF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647472
Record name (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278788-60-6
Record name (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-Boc-piperazine-2-carboxylic acid: Chemical Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its rigid piperazine core, combined with the stereospecificity at the C-2 position and the versatile Boc-protecting group, makes it a valuable building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in the development of novel therapeutics, particularly those targeting G-protein coupled receptors (GPCRs) and kinases.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The presence of both a carboxylic acid and a Boc-protected amine imparts a degree of amphiphilicity, though its solubility is generally higher in organic solvents.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
CAS Number 278788-60-6[1][2][3][4]
Molecular Formula C₁₀H₁₈N₂O₄[1][2][5][6]
Molecular Weight 230.26 g/mol [1][2][5][6]
Appearance White to off-white solid[5]
Melting Point 243-247 °C[3]
Density 1.2 g/cm³[3]
Refractive Index 1.49[3]
pKa 3.70 ± 0.20 (Predicted for di-Boc derivative)[7]
Solubility Low in water; higher in organic solvents like dichloromethane and DMF.[8]
Purity ≥95% to ≥98% (Commercially available)[1][2]

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the tert-butyl protons of the Boc group (around 1.4 ppm), diastereotopic protons of the piperazine ring, and the methine proton at the chiral center.

  • ¹³C NMR: Resonances for the carbonyl carbons of the Boc group and the carboxylic acid, as well as the carbons of the piperazine ring and the tert-butyl group.

  • IR: Characteristic stretching frequencies for the N-H of the secondary amine, C=O of the carbamate and carboxylic acid, and C-O bonds.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 231.13.

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound.

Synthesis of this compound

A common synthetic route involves the selective N-Boc protection of the commercially available (R)-piperazine-2-carboxylic acid.

Materials:

  • (R)-piperazine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • tert-Butyl methyl ether (t-BME)

  • 0.1 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve (R)-piperazine-2-carboxylic acid (1.0 equiv) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 equiv) to the solution and stir until dissolved.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Add saturated aqueous NaHCO₃ solution and extract the mixture with tert-butyl methyl ether.

  • Wash the combined organic extracts with 0.1 N aqueous HCl followed by saturated aqueous NaHCO₃ solution.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product.[9]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 (R)-piperazine-2-carboxylic acid reaction Boc Protection (THF/H₂O, NaHCO₃, 0°C to RT) start1->reaction start2 Boc₂O start2->reaction workup1 Aqueous Work-up (NaHCO₃, t-BME, HCl) reaction->workup1 1. Reaction Quench workup2 Drying and Concentration workup1->workup2 2. Extraction product This compound workup2->product 3. Isolation

Figure 1: Synthetic workflow for the Boc protection of (R)-piperazine-2-carboxylic acid.

Amide Coupling Reactions

The carboxylic acid moiety of this compound is readily functionalized via amide bond formation with a variety of amines, a key step in the synthesis of many pharmaceutical agents.

Using EDC/HOBt:

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM or DMF, add DIPEA (2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.[10][11][12]

Boc Deprotection

The Boc group can be efficiently removed under acidic conditions to liberate the secondary amine for further functionalization.

Using Trifluoroacetic Acid (TFA):

Materials:

  • This compound derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure to yield the deprotected piperazine derivative as a TFA salt.[8][13]

Reaction_Workflows cluster_amide Amide Coupling (EDC/HOBt) cluster_deprotection Boc Deprotection (TFA) A_start This compound + Amine A_activation Activation (EDC, HOBt, DIPEA, 0°C) A_start->A_activation A_coupling Coupling (RT, 4-24h) A_activation->A_coupling A_workup Aqueous Work-up & Purification A_coupling->A_workup A_product Amide Product A_workup->A_product D_start Boc-Protected Piperazine D_reaction Acidolysis (TFA, DCM, 0°C to RT) D_start->D_reaction D_workup Solvent Removal D_reaction->D_workup D_product Deprotected Piperazine (TFA salt) D_workup->D_product

Figure 2: General workflows for amide coupling and Boc deprotection reactions.

Applications in Drug Discovery

The piperazine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds. The incorporation of this compound allows for the synthesis of chiral molecules with improved potency, selectivity, and pharmacokinetic properties.

G-Protein Coupled Receptor (GPCR) Ligands

Arylpiperazine derivatives are well-known ligands for various aminergic GPCRs, including serotonin and dopamine receptors, making them crucial for the development of drugs targeting central nervous system (CNS) disorders.[14][15][16] The chiral nature of this compound is particularly important in designing ligands with high stereoselectivity for their target receptors.[17]

A promising strategy in GPCR drug discovery is the development of "dualsteric" or "bitopic" ligands, which simultaneously bind to the orthosteric and an allosteric site on the receptor. This can lead to enhanced selectivity and a more nuanced modulation of receptor signaling. The piperazine scaffold is an ideal linker for connecting the orthosteric and allosteric pharmacophores in these dualsteric ligands.[18][19][20]

GPCR_Signaling cluster_membrane Cell Membrane cluster_ligands Ligands cluster_signaling Intracellular Signaling GPCR GPCR G_protein G-Protein Activation GPCR->G_protein Conformational Change ortho Orthosteric Ligand ortho->GPCR Binds to orthosteric site allo Allosteric Modulator allo->GPCR Binds to allosteric site dual Dualsteric Ligand (Piperazine Linker) dual->GPCR Binds to both sites second_messenger Second Messenger Cascade G_protein->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Figure 3: Role of piperazine-containing dualsteric ligands in GPCR signaling.

Kinase Inhibitors

The piperazine moiety is also a common feature in many kinase inhibitors.[21][22] The ability to introduce substituents on the piperazine ring allows for the fine-tuning of interactions with the kinase active site, leading to improved potency and selectivity. This compound serves as a key intermediate in the synthesis of novel kinase inhibitors, where the carboxylic acid group can be a crucial pharmacophoric element for binding to the target enzyme.[22][23]

References

A Technical Guide to (R)-1-Boc-piperazine-2-carboxylic acid: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document serves as an in-depth technical guide on (R)-1-Boc-piperazine-2-carboxylic acid, a versatile building block in medicinal chemistry. It details the compound's properties, its strategic importance in synthesis, and key experimental protocols relevant to its application.

Compound Identification and Properties

This compound is a heterocyclic organic compound featuring a piperazine ring. The structure is characterized by a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen at position 1 and a carboxylic acid functional group at the chiral center at position 2. This specific arrangement allows for controlled, regioselective reactions, making it a valuable synthetic intermediate.

While the CAS number for the racemic mixture of 1-Boc-piperazine-2-carboxylic acid is well-documented, a single, consistently cited CAS number for the (R)-enantiomer is not definitively available across chemical supplier databases. The most commonly associated CAS number is for the racemic compound.

Table 1: Physicochemical and Identification Data

Property Value Source
CAS Number 1214196-85-6 (for racemic mixture) [1][2][3]
Molecular Formula C₁₀H₁₈N₂O₄ [1]
Molecular Weight 230.26 g/mol [1]
Appearance White to off-white solid [1]
Purity ≥ 97% (as determined by HPLC) [1]
Storage Conditions 0-8 °C [1]
Synonyms Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester [1]
PubChem ID 22507584 [1]

| MDL Number | MFCD02682403 |[1] |

Core Concept: The Role of the Boc Protecting Group

The utility of 1-Boc-piperazine-2-carboxylic acid in multi-step synthesis is fundamentally enabled by the Boc protecting group. This group masks the nucleophilicity of the nitrogen at the 1-position, allowing chemists to perform selective modifications at the two other reactive sites: the secondary amine at the 4-position and the carboxylic acid at the 2-position.[2] The Boc group is stable under a wide range of non-acidic conditions but can be removed cleanly under acidic conditions, ensuring orthogonal control in complex synthetic routes.[4][5]

A (R)-1-Boc-piperazine- 2-carboxylic acid B Scaffold for CNS Agents A->B C Intermediate for Kinase Inhibitors A->C D Building Block for Peptide Mimetics A->D E Precursor for Antiviral Compounds A->E start Start step1 1. Dissolve Boc-protected piperazine in anhydrous DCM start->step1 step2 2. Cool solution to 0°C in an ice bath step1->step2 step3 3. Add Trifluoroacetic Acid (TFA) slowly to the mixture step2->step3 step4 4. Stir at room temperature for 1-4 hours step3->step4 check Monitor reaction by TLC / LC-MS step4->check check->step4 Incomplete step5 5. Concentrate under reduced pressure check->step5 Reaction Complete step6 6. Neutralize with sat. NaHCO₃ (aq) to pH 8-9 step5->step6 step7 7. Extract with DCM (3x) step6->step7 step8 8. Combine organic layers, wash with brine, dry over Na₂SO₄ step7->step8 step9 9. Filter and concentrate to yield final product step8->step9 end End: Deprotected Product step9->end

References

molecular weight of (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1-Boc-piperazine-2-carboxylic Acid

This guide provides comprehensive technical information on this compound, a key building block in medicinal chemistry and pharmaceutical development. It is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Core Compound Data

This compound is a chiral piperazine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on one of its nitrogen atoms. This structure allows for selective chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.[1] The piperazine scaffold is a "privileged structure" in drug discovery, frequently found in agents targeting the central nervous system (CNS).[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 230.26 g/mol [1][3][4]
Molecular Formula C₁₀H₁₈N₂O₄[1][3][4]
Appearance White to off-white solid[1]
Purity ≥97% (Typical)
CAS Number 278788-60-6[4]

Role in Pharmaceutical Synthesis

The unique structure of this compound makes it an ideal starting material for creating diverse libraries of compounds for drug screening.[2] The Boc group provides stability and allows for controlled, stepwise reactions. It protects one nitrogen atom, enabling selective functionalization at the second nitrogen and the carboxylic acid group.[1] This compound is particularly crucial in the synthesis of:

  • CNS-Targeted Agents: The piperazine moiety is common in drugs that act on the central nervous system.[2]

  • Peptide-Based Therapeutics: It is used in peptide synthesis to enhance the stability and bioavailability of the final compounds.[1]

  • Receptor Modulators: The scaffold is used to design and synthesize modulators for various receptors, including serotonin and dopamine receptors.[2]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent use of this compound are critical for its application. Below are representative experimental protocols.

Synthesis of this compound

The synthesis can be achieved by the selective protection of the N1 nitrogen of (R)-piperazine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (R)-piperazine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 3-4 with a 1N HCl solution.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield this compound as a solid.

Amide Coupling Reaction using this compound

This protocol details the coupling of the carboxylic acid group with a primary amine, a common step in drug synthesis, using HATU as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • A primary amine (e.g., benzylamine) (1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the primary amine to the activated mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualization of Synthetic Workflow

The following diagram illustrates a typical synthetic workflow involving this compound, showcasing its role as a versatile building block in the creation of a more complex molecule.

G Synthetic Workflow of this compound start This compound step1 Amide Coupling start->step1 reagent1 Primary Amine (R'-NH2) HATU, DIPEA reagent1->step1 intermediate1 Boc-Protected Amide Intermediate step1->intermediate1 step2 Boc Deprotection intermediate1->step2 reagent2 Trifluoroacetic Acid (TFA) reagent2->step2 intermediate2 Deprotected Piperazine Amide step2->intermediate2 step3 N-Alkylation intermediate2->step3 reagent3 Alkyl Halide (R''-X) Base reagent3->step3 final_product Final Product step3->final_product

Caption: Synthetic pathway from a protected piperazine.

References

(R)-1-Boc-piperazine-2-carboxylic Acid: A Technical Guide to its Solubility Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its rigid piperazine core, combined with the stereospecific carboxylic acid and the Boc-protecting group, makes it a valuable scaffold for the synthesis of a wide array of biologically active molecules, including protease inhibitors and neurotransmitter receptor modulators. Understanding the solubility of this intermediate is paramount for its effective use in synthetic protocols and for the development of drug candidates with favorable pharmacokinetic properties. This technical guide provides an in-depth overview of the available solubility data, detailed experimental protocols for solubility determination, and a visualization of its role in synthetic workflows.

Solubility Data

Direct quantitative solubility data for this compound is not extensively reported in the public domain. However, based on the physicochemical properties of its structural analogs and the general characteristics of Boc-protected piperazine derivatives and carboxylic acids, a qualitative solubility profile can be inferred. The presence of the large, non-polar tert-butoxycarbonyl (Boc) group and the piperazine ring generally leads to reduced solubility in aqueous media and enhanced solubility in common organic solvents.

For closely related compounds, the following qualitative solubility information has been reported:

CompoundWater SolubilityOrganic Solvent Solubility
1,4-Bis-Boc-piperazine-2-carboxylic acidInsolubleFreely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF)[1]
1-Benzyl-4-Boc-piperazine-2-carboxylic acidRelatively lowHigher solubility in Dichloromethane (DCM) and Dimethylformamide (DMF)[2]

This trend suggests that this compound is likely to exhibit poor solubility in water and good solubility in a range of organic solvents.

Experimental Protocol for Solubility Determination: Shake-Flask Method

A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound to obtain quantitative solubility data in various solvents.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dichloromethane, etc.)

  • Sealed glass vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a sealed glass vial containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is achieved.

  • Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the incubation period, remove the vials from the shaker and allow the excess solid to settle. To further separate the undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Collection: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC method. A standard curve of known concentrations should be used for accurate quantification.

  • Reporting: The solubility is reported in units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Synthetic Utility Workflow

This compound is a versatile intermediate in drug discovery. The Boc group provides a cleavable protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen and the carboxylic acid moiety. The following diagram illustrates a typical synthetic workflow utilizing this compound.

Caption: Synthetic workflow of this compound.

References

Synthesis of Enantiomerically Pure Piperazine-2-Carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure piperazine-2-carboxylic acid, a crucial chiral building block in the development of pharmaceuticals. The document details key methodologies, including enzymatic resolution, asymmetric hydrogenation, and chiral pool synthesis. Quantitative data is presented for comparative analysis, and detailed experimental protocols for seminal experiments are provided. Furthermore, the biological relevance of piperazine-2-carboxylic acid derivatives is contextualized through an examination of their role as acetylcholinesterase inhibitors in the cholinergic signaling pathway, a critical target in Alzheimer's disease research.

Synthetic Strategies and Data Comparison

The synthesis of enantiomerically pure piperazine-2-carboxylic acid can be broadly categorized into three main approaches. The choice of method often depends on factors such as scalability, cost, and desired enantiomeric purity.

MethodSubstrateCatalyst/EnzymeProductEnantiomeric Excess (ee)YieldReference
Enzymatic Resolution Racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylateAlcalase(S)-Piperazine-2-carboxylic acid>98%~42%[1]
Racemic piperazine-2-carboxamideKlebsiella terrigena amidase(S)-Piperazine-2-carboxylic acid dihydrochloride99.4%41%[2]
Racemic piperazine-2-carboxamideBurkholderia sp. amidase(R)-Piperazine-2-carboxylic acid dihydrochloride99.0%22%[2]
Asymmetric Hydrogenation Pyrazine-2-tert-butylcarboxamide[(R)-BINAP(COD)Rh]TfO(S)-Piperazine-2-tert-butylcarboxamide99%96%[3]
Pyrazinecarboxylic acid derivativesOptically active Rhodium complexesOptically active piperazine-2-carboxylic acid derivativesHigh (not specified)-[4]
Chiral Pool Synthesis L-Amino Acids (general)-Chiral piperazine derivativesHighVaries

Experimental Protocols

Enzymatic Resolution of Racemic Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate using Alcalase

This protocol is based on the work of Wu et al. for the synthesis of (S)-piperazine-2-carboxylic acid.[1]

Step 1: Preparation of Racemic 4-tert-butoxycarbonyl-piperazine-2-carboxylic acid.

  • A solution of potassium hydroxide (6.4 g, 114.8 mmol) in methanol (20 ml) is added to a suspension of piperazine-2-carboxylic acid hydrochloride (11.6 g, 57.4 mmol) in methanol (140 ml).

  • The mixture is stirred at room temperature for 1 hour.

  • The methanol is removed under reduced pressure, and the residue is dissolved in a mixture of water (20 ml) and 1,4-dioxane (60 ml).

  • A solution of di-tert-butyl dicarbonate (12.6 g) in 20 ml of 1,4-dioxane-water (3:1 v/v) is added to the solution of free piperazine-2-carboxylic acid.

  • The resulting mixture is stirred to yield 4-tert-butoxycarbonyl-piperazine-2-carboxylic acid.

Step 2: Enzymatic Resolution.

  • The racemic 4-tert-butoxycarbonyl-piperazine-2-carboxylic acid is esterified to its methyl ester.

  • The racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate is subjected to enzymatic hydrolysis using alcalase in a suitable buffer system. The enzyme selectively hydrolyzes the (S)-enantiomer.

Step 3: Isolation of (R)-ester and (S)-acid.

  • After the reaction, the unreacted (R)-methyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is extracted.

  • The aqueous layer containing the sodium salt of (S)-4-tert-butoxycarbonyl-piperazine-2-carboxylic acid is acidified.

  • The resulting precipitate is collected by filtration, washed with distilled water to a neutral pH, and dried.

Step 4: Deprotection.

  • The isolated (S)-4-tert-butoxycarbonyl-piperazine-2-carboxylic acid (or the corresponding (R)-ester after hydrolysis) is dissolved in 4N HCl and stirred overnight to remove the Boc protecting group.

  • Hydrogen chloride gas is bubbled into the solution to precipitate the desired enantiomerically pure piperazine-2-carboxylic acid hydrochloride.

Asymmetric Hydrogenation of Pyrazine-2-tert-butylcarboxamide

This protocol is based on the process described for the synthesis of an intermediate for the HIV protease inhibitor Indinavir.[3]

Step 1: Catalyst Preparation.

  • An optically active rhodium catalyst, such as [(R)-BINAP(COD)Rh]TfO, is prepared or obtained commercially.

Step 2: Asymmetric Hydrogenation.

  • Pyrazine-2-tert-butylcarboxamide is dissolved in a suitable solvent (e.g., methanol) in a high-pressure reactor.

  • The rhodium catalyst is added to the solution under an inert atmosphere.

  • The reactor is pressurized with hydrogen gas to a pressure of 1 to 200 bar.

  • The reaction mixture is heated to a temperature between 20°C and 200°C.

  • The reaction is monitored until the starting material is consumed.

Step 3: Product Isolation.

  • After cooling and depressurization, the solvent is removed under reduced pressure.

  • The crude product, (S)-piperazine-2-tert-butylcarboxamide, is purified by crystallization or chromatography.

Step 4: Hydrolysis.

  • The resulting enantiomerically pure amide is hydrolyzed under acidic or basic conditions to afford (S)-piperazine-2-carboxylic acid.

Visualizations

Synthetic Workflow: Enzymatic Resolution

G cluster_0 Racemate Preparation cluster_1 Enzymatic Hydrolysis cluster_2 Separation & Deprotection rac_ester Racemic Methyl-4-Boc-piperazine-2-carboxylate enzyme Alcalase rac_ester->enzyme Selective Hydrolysis S_acid (S)-Piperazine-2-carboxylic acid enzyme->S_acid Isolation & Deprotection R_ester (R)-Methyl-4-Boc-piperazine-2-carboxylate enzyme->R_ester Isolation

Caption: Workflow for the enzymatic resolution of piperazine-2-carboxylic acid.

Synthetic Workflow: Asymmetric Hydrogenation

G cluster_0 Starting Material cluster_1 Asymmetric Hydrogenation cluster_2 Product cluster_3 Final Product pyrazine Pyrazine-2-carboxamide Derivative catalyst Chiral Rhodium Catalyst + H2 pyrazine->catalyst Hydrogenation piperazine Enantiopure Piperazine-2-carboxamide catalyst->piperazine Purification acid Enantiopure Piperazine-2-carboxylic acid piperazine->acid Hydrolysis G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> Acetylcholine (ACh) vesicle ACh Vesicle ACh_synthesis->vesicle Packaging ACh_released ACh vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis to Choline + Acetate receptor ACh Receptor ACh_released->receptor Binding inhibitor Piperazine-2-COOH Derivative (Inhibitor) inhibitor->AChE Inhibition signal Signal Transduction receptor->signal Activation

References

A Technical Guide to Commercial Sourcing of (R)-1-Boc-piperazine-2-carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for (R)-1-Boc-piperazine-2-carboxylic acid. This valuable chiral building block is a key component in the synthesis of a wide array of pharmacologically active molecules. This document outlines key quality parameters from various suppliers, provides a detailed experimental protocol for a common application, and presents a logical workflow for supplier selection.

Commercial Supplier Data Overview

This compound is available from a range of chemical suppliers. Key differentiators in product quality often include chemical purity and, most critically for this chiral molecule, enantiomeric excess (e.e.). While many suppliers list a chemical purity of 95-97% or higher, the enantiomeric purity is a crucial parameter that should be confirmed with a certificate of analysis.

Below is a summary of publicly available data from several commercial suppliers. Researchers are strongly encouraged to request lot-specific certificates of analysis for detailed purity and enantiomeric excess values before purchase.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Stated Purity
Synthonics Research Laboratories 278788-60-6C₁₀H₁₈N₂O₄230.2695%
Biotuva Life Sciences 278788-60-6C₁₀H₁₈N₂O₄230.2697%[1]
Chem-Impex 1214196-85-6C₁₀H₁₈N₂O₄230.26≥ 97% (HPLC)[2]
Sigma-Aldrich 1214196-85-6C₁₀H₁₈N₂O₄230.2695%[3]
Benchchem 1214196-85-6C₁₀H₁₈N₂O₄230.26Inquiry recommended
Smolecule Not SpecifiedC₁₀H₁₈N₂O₄230.26Inquiry recommended
Advanced ChemBlocks 1214196-85-6C₁₀H₁₈N₂O₄230.26Inquiry recommended

Note: While not for the exact molecule, syntheses of related chiral piperazines have been reported to achieve >99% enantiomeric excess (e.e.)[4]. It is a critical quality parameter to confirm with any supplier.

Experimental Protocol: Amide Bond Formation

A primary application of this compound is in the formation of amide bonds, a fundamental reaction in the synthesis of peptides and other complex molecules. The following is a representative protocol for the coupling of a primary amine to the carboxylic acid moiety using common coupling reagents.

Objective: To synthesize an amide by coupling this compound with a primary amine (R'-NH₂).

Method 1: Using EDC and HOBt

  • Materials:

    • This compound

    • Primary amine (R'-NH₂)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • In a clean, dry reaction vessel, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.

    • Add DIPEA (2.0 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add EDC (1.2 equivalents) to the cooled solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the primary amine (1.1 equivalents) to the reaction mixture.

    • Allow the reaction to warm to room temperature and continue to stir for 4-24 hours.

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Method 2: Using HATU

  • Materials:

    • This compound

    • Primary amine (R'-NH₂)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flask, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 equivalents) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

    • Add the primary amine (1.1 equivalents) to the activated mixture.

    • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, work up the reaction as described in Method 1 (steps 8-10).

Visualizing the Supplier Selection Workflow

Selecting the right supplier is a critical step that involves more than just comparing prices. The following diagram illustrates a logical workflow for researchers to follow when sourcing this compound.

G start Start: Identify Need for This compound search Initial Supplier Search (Databases, Search Engines) start->search screen Screen Suppliers Based on: - Stated Purity - Availability - Scale search->screen request Request Quotes and Certificates of Analysis (CofA) screen->request evaluate Evaluate CofA for: - Chemical Purity (e.g., HPLC) - Enantiomeric Excess (e.e.%) request->evaluate compare Compare: - Price per Gram - Lead Time - Technical Support evaluate->compare decision Select Supplier and Place Order compare->decision end End: Material Acquired decision->end

Caption: Workflow for selecting a commercial supplier.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but serves as a crucial structural motif in the development of molecules that are. The piperazine ring is a well-known "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and kinases.

The diagram below illustrates the general role of this building block in the drug discovery process, leading to the development of modulators for specific signaling pathways.

G building_block (R)-1-Boc-piperazine -2-carboxylic acid synthesis Chemical Synthesis (e.g., Amide Coupling) building_block->synthesis library Compound Library synthesis->library screening High-Throughput Screening library->screening hit Hit Compound screening->hit optimization Lead Optimization hit->optimization candidate Drug Candidate optimization->candidate pathway Modulation of a Signaling Pathway candidate->pathway

Caption: Role in the drug discovery pipeline.

References

Technical Guide: Spectroscopic Data for (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-1-Boc-piperazine-2-carboxylic acid, a key building block in medicinal chemistry and drug development. This document details expected spectroscopic characteristics, experimental protocols for data acquisition, and a general workflow for its synthesis and characterization.

Chemical Structure and Properties

  • IUPAC Name: (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid

  • Molecular Formula: C₁₀H₁₈N₂O₄

  • Molecular Weight: 230.26 g/mol [1][2]

  • CAS Number: 278788-60-6

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13br s1HCOOH
~4.0-4.2m1HH-2
~3.0-3.9m6HPiperazine ring protons (H-3, H-5, H-6)
1.45s9HC(CH₃)₃ (Boc)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. The carboxylic acid proton is often broad and may exchange with D₂O.[3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~170-175C=O (Carboxylic acid)
~155C=O (Boc)
~80C(CH₃)₃ (Boc)
~55-60C-2
~40-50C-3, C-5, C-6
~28C(CH₃)₃ (Boc)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[5][6]

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/zIon
231.13[M+H]⁺
253.11[M+Na]⁺
175.10[M-C₄H₈+H]⁺
131.08[M-Boc+H]⁺

M represents the molecular ion. Fragmentation patterns may include the loss of the Boc group or components thereof.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2850-3000MediumC-H stretch (Aliphatic)
~1700-1725StrongC=O stretch (Carboxylic acid)
~1680-1700StrongC=O stretch (Boc urethane)
~1450MediumC-H bend
~1160-1250StrongC-O stretch

Note: The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding.[7]

Experimental Protocols

Synthesis and Purification of this compound

This protocol describes a general method for the synthesis of this compound from (R)-piperazine-2-carboxylic acid.

  • Dissolution: Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide, to the solution to deprotonate the amino groups.

  • Boc Protection: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.

  • Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other relevant adducts or fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start (R)-Piperazine-2-carboxylic acid dissolution Dissolution in Dioxane/Water start->dissolution basification Addition of NaOH dissolution->basification boc_protection Addition of Boc₂O basification->boc_protection reaction Reaction at RT boc_protection->reaction workup Acidic Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ms Mass Spectrometry (ESI-MS) product->ms Sample ir IR Spectroscopy (FT-IR) product->ir Sample data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

References

stability of Boc protecting groups under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability of Boc Protecting Groups Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals.[1][2] Its widespread use is attributed to its stability under a broad range of non-acidic conditions and its facile removal under specific acidic environments.[2][3] This technical guide provides a comprehensive overview of the stability and cleavage of the Boc group under acidic conditions, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in its effective application.

Core Principles of Boc Group Lability

The Boc group's utility lies in its predictable lability in acid, which allows for its selective removal in the presence of other protecting groups like the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) and the hydrogenolysis-labile Cbz (carboxybenzyl) groups.[1][3] This orthogonality is fundamental to multistep synthetic strategies.[3]

The mechanism of acid-catalyzed Boc deprotection is a well-understood process:[4][5][6]

  • Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1][7]

  • C-O Bond Cleavage: This protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][7][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide and the free amine.[4][6]

  • Amine Salt Formation: The liberated amine is then protonated by the excess acid in the reaction mixture, typically yielding an amine salt as the final product.[1][4]

A critical aspect of this mechanism is the generation of the reactive tert-butyl cation.[9] This electrophilic intermediate can lead to side reactions by alkylating nucleophilic functional groups within the substrate, such as the side chains of tryptophan, methionine, cysteine, and tyrosine.[10] To mitigate these unwanted modifications, "scavengers" are often added to the reaction mixture. These are nucleophilic species, such as triisopropylsilane (TIS), thioanisole, or water, that trap the tert-butyl cation before it can react with the substrate.[1][10]

Quantitative Data on Boc Deprotection

The rate of Boc deprotection is dependent on several factors, including the strength and concentration of the acid, the solvent, the temperature, and the nature of the substrate. While a comprehensive kinetic database across all possible conditions is vast, the following tables summarize typical conditions for commonly employed acidic reagents.

Table 1: Common Acidic Reagents and Typical Deprotection Conditions
Acidic ReagentTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0 °C to Room Temp.30 min - 4 hoursMost common and effective reagent. Reaction is often initiated at 0°C.[5]
Hydrochloric Acid (HCl)3 MEthyl Acetate / DioxaneRoom Temp.30 min - 2 hoursA common alternative to TFA.[11]
Sulfuric Acid (H₂SO₄)VariesVariesVariesSubstrate DependentShows second-order kinetics in some cases.[12]
Methane Sulfonic Acid (MSA)VariesIsopropanol (IPA)VariesSubstrate DependentAlso exhibits second-order rate dependence.[12]

Note: Reaction times should always be optimized by monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Table 2: Kinetic Dependence of Boc Cleavage
AcidKinetic DependenceKey Findings
HCl, H₂SO₄, MSASecond-order on acid concentrationThe reaction rate was found to have a second-order dependence on the concentration of these acids for certain substrates.[12][13]
Trifluoroacetic Acid (TFA)Complex / Inverse on trifluoroacetateFor some substrates, a large excess of TFA is required for a reasonable reaction rate, and an inverse kinetic dependence on the trifluoroacetate concentration has been observed.[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of Boc deprotection in a synthetic workflow.

Protocol 1: General Procedure for Solution-Phase Boc Deprotection with TFA

This protocol is suitable for the deprotection of a wide range of Boc-protected amines in solution.[5][7]

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.5 M.[5]

  • Cooling: Cool the solution to 0 °C using an ice bath.[5]

  • Acid Addition: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20% to 50% (v/v). For many substrates, a 1:1 mixture of TFA:DCM is effective.[5] Caution: The reaction can be exothermic and evolves CO₂ and isobutylene gas; ensure adequate ventilation.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[5]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

    • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Be cautious as CO₂ evolution may cause pressure buildup.[7]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. The product is often isolated as the free amine after neutralization.

Protocol 2: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the deprotection of the N-terminal Boc group on a growing peptide chain attached to a solid support.[14]

Materials:

  • Boc-protected peptide-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., 0.5% Dithioethane (DTE) if Cys, Met, or Trp are present)[14]

  • 10% Triethylamine (TEA) in DCM for neutralization

  • Isopropanol (IPA)

  • Solid-phase synthesis vessel

Procedure:

  • Swelling: Swell the peptide-resin in DCM.

  • Pre-wash: Treat the resin with a 50% TFA/DCM solution for approximately 5 minutes and then filter.[14]

  • Deprotection: Add a fresh solution of 50% TFA/DCM (with scavengers if necessary) and agitate the mixture for 20-30 minutes.[14]

  • Washing: Filter the deprotection solution and wash the peptide-resin extensively with DCM and then IPA.[14]

  • Neutralization: To prepare for the next coupling step, neutralize the resulting trifluoroacetate salt by washing the resin with a 10% TEA/DCM solution (2 x 10 minutes).[14]

  • Final Washes: Wash the resin alternately with DCM and IPA to remove excess base and salts before proceeding to the next amino acid coupling.[14]

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Boc_Deprotection_Mechanism reactant reactant intermediate intermediate product product reagent reagent catalyst catalyst Boc_Amine Boc-Protected Amine H_plus + H⁺ Protonated_Boc Protonated Carbamate H_plus->Protonated_Boc 1. Protonation Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid 2. Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine 3. Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 H_plus2 + H⁺ Amine_Salt Amine Salt H_plus2->Amine_Salt 4. Protonation

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

Deprotection_Workflow start_end start_end process process decision decision io io start Start dissolve Dissolve Boc-amine in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at RT (0.5-4h) add_tfa->react monitor Monitor by TLC / LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete workup Aqueous Workup (Neutralization) product Isolate Free Amine workup->product concentrate->workup end End product->end

Caption: General experimental workflow for solution-phase Boc deprotection.

Conclusion

The tert-butyloxycarbonyl (Boc) protecting group is an indispensable tool in modern organic synthesis due to its well-defined stability profile.[3] Its robustness towards basic, nucleophilic, and reductive conditions, combined with its predictable and clean cleavage under acidic conditions, provides chemists with a reliable and versatile option for amine protection.[1][3] A thorough understanding of the deprotection mechanism, careful selection of acidic reagents and conditions, and the judicious use of scavengers are paramount to achieving high yields and purity in the synthesis of complex molecules. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize the Boc protecting group in their synthetic endeavors.

References

An In-depth Technical Guide to (R)-1-Boc-piperazine-2-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Boc-piperazine-2-carboxylic acid is a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural features, combining a conformationally constrained piperazine ring with orthogonal protecting groups, offer a versatile platform for the synthesis of complex, high-value pharmaceutical agents. This technical guide provides a comprehensive overview of the core features of this molecule, including its physicochemical properties, stereoselective synthesis, and its significant role as a scaffold in the development of novel therapeutics, particularly those targeting the central nervous system (CNS) and protein kinases. Detailed experimental methodologies and an exploration of its application in modulating key signaling pathways are presented to support researchers in leveraging this important synthetic intermediate.

Core Molecular Features and Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol , is a white to off-white solid at room temperature.[1] The molecule's key features include a piperazine ring, a carboxylic acid functional group at the C2 position creating a chiral center with (R)-stereochemistry, and a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This strategic placement of the Boc group allows for selective functionalization of the second nitrogen atom, while the carboxylic acid provides a handle for amide bond formation and other modifications.[2]

Table 1: Physicochemical Properties of 1-Boc-piperazine-2-carboxylic acid and Related Compounds

PropertyValueNotes
Molecular Formula C₁₀H₁₈N₂O₄
Molecular Weight 230.26 g/mol [3]
Appearance White to off-white solid[1]
Melting Point 243-247 °C (decomposes)For the racemic mixture.
231-239 °CFor a related Boc-piperazine-2-carboxylic acid.[4]
Solubility Low in water; Soluble in organic solvents (e.g., dichloromethane, dimethylformamide)Qualitative data for similar protected piperazines.
pKa Predicted: ~3.7-4.0For the carboxylic acid group.
Optical Rotation Data not available in searched literature.Specific rotation is a key parameter for chiral purity.

Stereoselective Synthesis: Experimental Protocols

The enantiopurity of this compound is critical for its use in developing stereospecific drug candidates. Several strategies for the enantioselective synthesis of piperazine-2-carboxylic acid derivatives have been developed, with asymmetric hydrogenation being a prominent method for industrial-scale production.[4]

Key Synthetic Strategy: Asymmetric Hydrogenation

A patented method for producing optically active piperazine-2-carboxylic acid derivatives involves the asymmetric hydrogenation of the corresponding pyrazine-2-carboxylic acid derivative.[4] This approach offers a direct route to the chiral piperazine core with high enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation of a Pyrazine Precursor

This protocol is a generalized representation based on patented methodologies for the synthesis of optically active piperazine-2-carboxylic acid derivatives.[4]

Materials:

  • Pyrazine-2-carboxylic acid derivative (e.g., an ester or amide)

  • Optically active rhodium complex (e.g., Rh(COD)₂BF₄ with a chiral phosphine ligand like (R)-BINAP)

  • Hydrogen gas

  • Solvent (e.g., methanol, ethanol, toluene)

  • Acid or base for workup and Boc protection

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., triethylamine, sodium bicarbonate)

Procedure:

  • Preparation of the Catalyst: In a glovebox, the rhodium precursor and the chiral ligand are dissolved in the chosen solvent to form the active catalyst.

  • Hydrogenation: The pyrazine-2-carboxylic acid derivative is dissolved in the solvent in a high-pressure reactor. The catalyst solution is added, and the reactor is sealed. The reactor is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 1-200 bar). The reaction mixture is stirred at a controlled temperature (e.g., 20-200 °C) until the reaction is complete, as monitored by techniques like HPLC or TLC.[4]

  • Workup and Isolation: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is then subjected to an appropriate workup procedure to isolate the piperazine-2-carboxylic acid derivative.

  • Boc Protection: The resulting (R)-piperazine-2-carboxylic acid derivative is dissolved in a suitable solvent (e.g., dichloromethane, THF). A base (e.g., triethylamine) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion.

  • Purification: The reaction mixture is washed with aqueous acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The final product, this compound, is purified by column chromatography or recrystallization to achieve high purity.

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Asymmetric Hydrogenation cluster_intermediate Intermediate cluster_protection Boc Protection cluster_product Final Product start Pyrazine-2-carboxylic acid derivative reaction1 Asymmetric Hydrogenation (Rh-chiral ligand, H2) start->reaction1 intermediate1 (R)-Piperazine-2-carboxylic acid derivative reaction1->intermediate1 reaction2 Boc Protection (Boc2O, Base) intermediate1->reaction2 product (R)-1-Boc-piperazine- 2-carboxylic acid reaction2->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs.[2] this compound serves as a crucial starting material for the synthesis of novel drug candidates targeting a variety of diseases.

Central Nervous System (CNS) Agents

The piperazine moiety is frequently incorporated into drugs that act on the CNS.[5] Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors, such as serotonin and dopamine receptors, makes it an attractive scaffold for the development of antipsychotics, antidepressants, and anxiolytics.[2][6] Derivatives of this compound can be synthesized to create libraries of compounds for screening against these CNS targets.

Kinase Inhibitors

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The piperazine ring is a common feature in many kinase inhibitors.[7] For instance, piperazine amides have been developed as potent inhibitors of c-Jun N-terminal kinase (JNK), a key player in inflammatory responses and apoptosis.[7][8] The carboxylic acid functionality of the title molecule is ideal for forming the amide bonds typically found in these inhibitors.

Signaling Pathway: Inhibition of the JNK Signaling Pathway by a Piperazine Derivative

The following diagram illustrates a simplified representation of how a drug candidate derived from a piperazine scaffold could inhibit the JNK signaling pathway, which is implicated in cellular stress responses and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Stress Receptor ask1 ASK1 receptor->ask1 Stress Signal mkk47 MKK4/7 ask1->mkk47 jnk JNK mkk47->jnk cjun c-Jun jnk->cjun drug Piperazine-based JNK Inhibitor drug->jnk Inhibition apoptosis Apoptosis/Inflammation cjun->apoptosis

Caption: Inhibition of the JNK signaling pathway.

Spectroscopic and Analytical Data

Characterization of this compound relies on standard analytical techniques. While a complete, verified dataset for the pure (R)-enantiomer is not consistently reported across the literature, data for related structures can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expected signals would include a singlet for the nine protons of the Boc group, multiplets for the piperazine ring protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Key signals would correspond to the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the piperazine ring.

Infrared (IR) Spectroscopy:

  • Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the C=O stretches of the carbamate and carboxylic acid, and the C-N stretching of the piperazine ring.

Mass Spectrometry (MS):

  • The molecular ion peak corresponding to the exact mass of the molecule would be observed. Fragmentation patterns would likely show the loss of the Boc group and other characteristic fragments.

Conclusion

This compound stands out as a highly valuable and versatile chiral building block in the field of drug discovery. Its well-defined stereochemistry and the presence of orthogonally protected functional groups provide a robust platform for the synthesis of a diverse range of complex molecules with significant therapeutic potential. From targeting CNS disorders to the development of novel kinase inhibitors, the applications of this molecule are extensive and continue to expand. This guide has provided a technical overview of its key features, synthetic strategies, and applications, aiming to equip researchers with the foundational knowledge to effectively utilize this important scaffold in their drug development endeavors. Further research to fully characterize the experimental physicochemical and spectroscopic properties of the pure (R)-enantiomer will undoubtedly enhance its utility and application in the scientific community.

References

IUPAC name for (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (2R)-4-N-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-4-N-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique structural features, including a piperazine scaffold, a stereocenter, and an orthogonal protecting group strategy, make it a versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and significant applications, particularly in the development of therapeutics targeting the central nervous system (CNS) and protein kinases. Detailed experimental protocols and workflow visualizations are provided to support researchers in its practical application.

Nomenclature and Chemical Structure

The nomenclature and key identifiers for this compound are summarized below. The structure features a piperazine ring with a tert-butoxycarbonyl (Boc) group protecting the nitrogen at position 4, and a carboxylic acid group at the chiral center on position 2, in the (R)-configuration.

IdentifierValue
IUPAC Name (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid[1]
Common Names (R)-1-Boc-piperazine-2-carboxylic acid, (R)-4-N-Boc-piperazine-2-carboxylic acid[1][]
CAS Number 192330-11-3[1][]
Molecular Formula C₁₀H₁₈N₂O₄[1][][3][4]
Synonyms (r)-1-boc-piperazine-3-carboxylic acid, (r)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester[1][3]

Physicochemical and Safety Data

The key physicochemical properties of (2R)-4-N-Boc-piperazine-2-carboxylic acid are presented in the table below. This data is essential for handling, reaction setup, and analytical characterization.

PropertyValueSource
Molecular Weight 230.26 g/mol [1][][3][4][5]
Appearance White to off-white solid[3]
Purity ≥ 95-97% (HPLC)[][3]
Storage Conditions Store at 0-8 °C[3]
InChI Key YRYAXQJXMBETAT-SSDOTTSWSA-N[1]

Hazard Information: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Appropriate personal protective equipment should be used during handling.

Synthesis and Stereoselective Approaches

The synthesis of enantiomerically pure (2R)-4-N-Boc-piperazine-2-carboxylic acid is critical for its use in pharmaceutical development, as biological activity is often stereospecific.[5] Several strategies are employed to achieve high enantiomeric purity.

Key Synthetic Strategies:

  • Chiral Precursor-Based Synthesis: This approach utilizes readily available chiral building blocks, such as amino acids, to construct the piperazine ring with the desired stereochemistry.[5]

  • Enzymatic Kinetic Resolution: Enzymes like lipases can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer.[5]

  • Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to induce stereoselectivity during the formation of the piperazine ring or the introduction of its functional groups.

A generalized workflow for a chiral precursor-based synthesis is illustrated below.

G Figure 1. Generalized Synthetic Workflow A Chiral Amino Acid Precursor B Ring Formation / Cyclization A->B Multi-step conversion C Introduction of Protecting Groups (e.g., Boc, Ns) B->C Protection D Selective Deprotection C->D Orthogonal Chemistry E Final Product: this compound D->E Purification

Figure 1. Generalized Synthetic Workflow

Applications in Drug Discovery and Medicinal Chemistry

The piperazine scaffold is a "privileged structure" in drug discovery, known for its ability to interact with multiple biological targets and improve the physicochemical properties of drug candidates, such as solubility and brain penetration.[5] The unique structure of (2R)-4-N-Boc-piperazine-2-carboxylic acid makes it an exceptionally versatile intermediate.

Key Application Areas:

  • Central Nervous System (CNS) Agents: The piperazine moiety is frequently found in drugs targeting the CNS, as it can often cross the blood-brain barrier. Derivatives are explored as modulators for neurotransmitter receptors like serotonin and dopamine.[5]

  • Kinase Inhibitors: The piperazine ring can form key interactions within the ATP-binding site of protein kinases, a critical class of enzymes in cell signaling. The carboxylic acid group can interact with key residues such as tyrosine, lysine, and aspartate.[5]

  • Peptide Synthesis and Peptidomimetics: The compound can be used as a constrained amino acid analogue in peptide synthesis to enhance stability and bioavailability.[3][6]

The bifunctional nature of this molecule, with a Boc-protected nitrogen at one position and a free secondary amine and a carboxylic acid at others, allows for a systematic and controlled synthesis of diverse compound libraries. The Boc group allows for selective functionalization at the other nitrogen, while the carboxylic acid provides a handle for further modifications, such as amide bond formation.[5]

G Figure 2. Role in Library Synthesis cluster_0 Core Scaffold cluster_1 Diversification Points cluster_2 Reagents A (R)-1-Boc-piperazine- 2-carboxylic acid B Amide bond formation (at -COOH) A->B C Alkylation/Arylation (at secondary NH after Boc removal) A->C D Diverse Chemical Library B->D C->D R1 R1-NH2 R1->B R2 R2-X R2->C

Figure 2. Role in Library Synthesis

Experimental Protocols

Below is a representative protocol for a common reaction involving (2R)-4-N-Boc-piperazine-2-carboxylic acid: amide bond formation.

Objective: To synthesize an amide derivative via coupling with a primary amine.

Materials:

  • (2R)-4-N-Boc-piperazine-2-carboxylic acid (1.0 eq)

  • Primary amine (e.g., benzylamine) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq)[7]

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 eq)[7]

  • Dichloromethane (DCM), anhydrous

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of (2R)-4-N-Boc-piperazine-2-carboxylic acid (1.05 mmol, 1.1 eq) in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[7]

  • Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.[7]

  • Amine Addition: Add the primary amine (1.0 eq) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, partition the reaction mixture between DCM and a 5% NaHCO₃ solution.[7]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[8]

  • Purification: Purify the crude residue by silica gel chromatography to yield the pure amide product.[8]

Boc-Group Deprotection (If required):

  • Dissolve the Boc-protected product in DCM.

  • Add trifluoroacetic acid (TFA) (1 eq) and stir at room temperature for 2 hours.[7]

  • Neutralize the reaction by partitioning between DCM and 5% NaHCO₃ solution.[7][8]

  • Dry and evaporate the organic layer to yield the deprotected product.

Conclusion

(2R)-4-N-Boc-piperazine-2-carboxylic acid is a high-value chiral building block that is indispensable in contemporary drug discovery. Its strategic combination of a privileged piperazine core, a defined stereocenter, and orthogonal protecting groups provides medicinal chemists with a powerful tool for creating novel and diverse molecular entities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of next-generation therapeutics.

References

Chiral Piperazine Derivatives: A Technical Guide to Synthesis, Biological Activity, and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] The introduction of chirality to the piperazine ring significantly expands the accessible chemical space, allowing for more specific and potent interactions with biological targets.[2] Chiral piperazine derivatives are integral components of a wide range of therapeutics, including antipsychotic, antidepressant, anxiolytic, antimicrobial, and anticancer agents.[3][4][5] The stereochemistry of these molecules is often crucial for their pharmacological activity and selectivity.[6] This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of chiral piperazine derivatives, with a focus on methodologies and quantitative data to inform drug discovery and development efforts.

Asymmetric Synthesis of Chiral Piperazines

The enantioselective synthesis of chiral piperazines is a critical aspect of their development as therapeutic agents. Various strategies have been developed to control the stereochemistry of the piperazine core.

Catalytic Asymmetric Hydrogenation

A highly efficient method for producing chiral piperazines is the asymmetric hydrogenation of pyrazines or their precursors.

One notable method involves the iridium-catalyzed hydrogenation of pyrazines activated by alkyl halides. This approach yields a broad range of chiral piperazines, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted derivatives, with high enantiomeric excess (up to 96% ee).[7][8]

Another powerful strategy is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. These intermediates can be subsequently reduced to the corresponding chiral piperazines.[9][10]

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines [7]

Substrate (Activated Pyrazine)Chiral LigandProductYield (%)ee (%)
1-Benzyl-3-phenyl-pyrazinium bromide(S,S)-f-Binaphane(S)-1-Benzyl-3-phenylpiperazine9591
1-Benzyl-3-(4-chlorophenyl)-pyrazinium bromide(S,S)-f-Binaphane(S)-1-Benzyl-3-(4-chlorophenyl)piperazine9692
1-Benzyl-3-(4-methoxyphenyl)-pyrazinium bromide(S,S)-f-Binaphane(S)-1-Benzyl-3-(4-methoxyphenyl)piperazine9493

Table 2: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [9]

Substrate (Pyrazin-2-ol)Chiral LigandProduct (Piperazin-2-one)Yield (%)ee (%)
3-Phenyl-pyrazin-2-ol(S)-MeO-BIPHEP(S)-3-Phenyl-piperazin-2-one9390
3-(4-Fluorophenyl)-pyrazin-2-ol(S)-MeO-BIPHEP(S)-3-(4-Fluorophenyl)-piperazin-2-one9587
3-(2-Naphthyl)-pyrazin-2-ol(S)-MeO-BIPHEP(S)-3-(2-Naphthyl)-piperazin-2-one9588
Asymmetric Lithiation-Trapping of N-Boc Piperazines

A direct functionalization approach involves the asymmetric lithiation of the N-Boc piperazine ring, followed by trapping with an electrophile. This method, often utilizing s-BuLi in the presence of a chiral ligand like (-)-sparteine, allows for the enantioselective synthesis of α-substituted piperazines.[3][4][11] The choice of the distal N-substituent and the electrophile has been found to be crucial for both the yield and the enantioselectivity of the reaction.[11]

Synthesis from Chiral Pool

Starting from readily available chiral building blocks, such as α-amino acids, is a common and practical strategy for constructing enantiomerically pure 2-substituted piperazines.[12] A key transformation in this approach can be an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.[12]

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines[7]

To a solution of the pyrazinium salt (0.20 mmol) in a mixed solvent of toluene and 1,4-dioxane (3.0 mL) in a glovebox, [Ir(COD)Cl]₂ (1.0 mol %) and the chiral ligand (2.2 mol %) are added. The mixture is then transferred to an autoclave and hydrogenated under a specific pressure (e.g., 600 psi) at a controlled temperature (e.g., 30 °C) for a designated time (e.g., 36 h). After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the chiral piperazine.

G Experimental Workflow: Ir-Catalyzed Asymmetric Hydrogenation cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Purification start Pyrazinium Salt autoclave Autoclave (e.g., 600 psi H₂, 30 °C, 36 h) start->autoclave catalyst [Ir(COD)Cl]₂ + Chiral Ligand catalyst->autoclave solvent Toluene/1,4-Dioxane solvent->autoclave evaporation Solvent Evaporation autoclave->evaporation chromatography Flash Column Chromatography evaporation->chromatography product Chiral Piperazine chromatography->product

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[9]

A mixture of the pyrazin-2-ol (0.2 mmol), Pd(TFA)₂ (3.3 mol%), the chiral ligand (3.3 mol%), and an acid additive (e.g., TsOH·H₂O, 100 mol%) in a solvent mixture (e.g., DCM/benzene) is charged into an autoclave. The autoclave is then pressurized with hydrogen (e.g., 1000 psi) and heated to a specific temperature (e.g., 80 °C) for a certain duration (e.g., 24 h). After cooling and releasing the pressure, the reaction mixture is concentrated, and the residue is purified by chromatography to yield the chiral piperazin-2-one.

Biological Activities and Structure-Activity Relationships (SAR)

Chiral piperazine derivatives have demonstrated a wide spectrum of biological activities, making them valuable scaffolds in drug discovery.

Anticancer Activity

Numerous chiral piperazine derivatives have been investigated as potent anticancer agents. For instance, novel piperazine-chalcone hybrids have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, with IC₅₀ values in the sub-micromolar range.[13] The inhibition of VEGFR-2 signaling is a key mechanism for suppressing tumor angiogenesis.

G VEGFR-2 Inhibition Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Piperazine Chiral Piperazine Derivative Piperazine->VEGFR2 Inhibits Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of VEGFR-2 signaling by chiral piperazines.

Table 3: Anticancer Activity of Chiral Piperazine Derivatives

Compound ClassTargetRepresentative CompoundIC₅₀ (µM)Cancer Cell LineReference
Piperazine-chalcone hybridsVEGFR-2Vd0.57-[13]
Piperazine-chalcone hybridsVEGFR-2Ve0.61-[13]
Acylsulfonylpiperazines-Compound 4a1.5C4-2 (Prostate)[14]
α-Glucosidase Inhibitory Activity

Chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent inhibitors of yeast α-glucosidase, an enzyme involved in carbohydrate metabolism.[15] These compounds exhibit significantly better inhibitory activity than the reference drug acarbose. Notably, the stereochemistry at the chiral center of the piperazine moiety plays a crucial role, with the S-configuration generally showing higher potency.[15]

Table 4: α-Glucosidase Inhibitory Activity of Chiral Pyrimidinyl-Piperazine Carboxamides [15]

CompoundStereochemistryIC₅₀ (µM)
21cS0.44
21dR2.15
Acarbose (Reference)-817.38
Antimicrobial and Antifungal Activity

Piperazine derivatives have also been explored for their antimicrobial and antifungal properties.[5] For example, certain phenothiazine-piperazine conjugates have demonstrated good antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Aspergillus species.[5]

Central Nervous System (CNS) Activity

The piperazine scaffold is prevalent in drugs targeting the central nervous system. Quantitative structure-activity relationship (QSAR) studies have been conducted on aryl alkanol piperazine derivatives to understand the structural requirements for their antidepressant activities, which are often mediated through the inhibition of serotonin (5-HT) and norepinephrine (NA) reuptake.[16]

Conclusion

Chiral piperazine derivatives represent a rich and versatile class of compounds with significant therapeutic potential across a wide range of diseases. The continued development of efficient and stereoselective synthetic methodologies is paramount for exploring the vast chemical space offered by this scaffold. The quantitative data on structure-activity relationships and biological activities presented in this guide underscore the importance of chirality in drug design and provide a valuable resource for researchers and professionals in the field of drug discovery and development. Future efforts in this area will likely focus on the design and synthesis of novel chiral piperazine derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

References

physical properties of N-Boc protected piperazines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-Boc Protected Piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a vital heterocyclic building block in modern medicinal chemistry and drug development. Its structure, featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group, allows for selective functionalization at the free secondary amine. This strategic protection is instrumental in the multi-step synthesis of complex pharmaceutical compounds, preventing undesired side reactions and enabling precise molecular construction. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and the development of robust synthetic protocols. This technical guide provides a comprehensive overview of the core physical properties of N-Boc-piperazine, detailed experimental methodologies for their determination, and visual workflows to illustrate key processes.

Physicochemical Properties

N-Boc-piperazine is typically a white to off-white or light yellow crystalline solid or waxy solid at room temperature.[1][2] Its stability under standard conditions and solubility in common organic solvents make it a versatile reagent in a wide array of chemical transformations.

Summary of Physical Properties

The key physical properties of N-Boc-piperazine are summarized in the table below. It is important to note that while some data are from experimental sources, others, such as pKa, are often predicted values from computational models.

PropertyValueNotes
CAS Number 57260-71-6N/A
Molecular Formula C₉H₁₈N₂O₂N/A
Molecular Weight 186.25 g/mol N/A
Appearance White to off-white crystalline powder/waxy solid[1][2]
Melting Point 43-47 °CLiterature values.[1]
Boiling Point 98-100 °CAt reduced pressure.
258 °CAt 760 mmHg.
Density ~1.030 g/cm³Predicted value.[1]
pKa 8.45 ± 0.10Predicted value.[1]
Solubility Profile

N-Boc-piperazine exhibits good solubility in a range of common organic solvents, which is a critical attribute for its use in organic synthesis. Its solubility in aqueous media is limited.

SolventQualitative Solubility
DichloromethaneSoluble
MethanolSoluble
EthanolSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble[1]
WaterPartially miscible / Insoluble

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of N-Boc-piperazine.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within the molecule.

¹H NMR (400 MHz, CDCl₃) Signal Chemical Shift (δ) ppm Multiplicity Integration Assignment
a~3.44t, J = 5.0 Hz4H-CH₂- (Boc-N-CH ₂)
b~2.84t, J = 5.0 Hz4H-CH₂- (-NH -CH ₂)
c~1.46s9H-C(CH₃)₃
d~1.7 (variable)br s1H-NH
¹³C NMR (101 MHz, CDCl₃) Chemical Shift (δ) ppm Assignment
154.7C=O (carbamate)
79.5C (CH₃)₃
46.0 (approx.)-C H₂- (NH-C H₂)
44.0 (approx.)-C H₂- (Boc-N-C H₂)
28.4-C(C H₃)₃

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300N-H StretchSecondary Amine
2975, 2850C-H StretchAliphatic (CH₂, CH₃)
~1690C=O StretchCarbamate (Boc group)
~1420C-N StretchAmine
~1170C-O StretchCarbamate (Boc group)

Experimental Protocols

The following sections detail the standard experimental procedures for determining the key physical properties of N-Boc-piperazine.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which N-Boc-piperazine transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of dry, powdered N-Boc-piperazine is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow A Prepare Sample (Dry, Powdered) B Pack Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Heat at a Controlled Rate (1-2 °C/min) C->D E Observe and Record (Onset and Completion) D->E F Report Melting Range E->F

Melting Point Determination Workflow.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of N-Boc-piperazine in various solvents.

Methodology (Qualitative):

  • Sample Preparation: A small, measured amount of N-Boc-piperazine (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1 minute).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, the compound is considered "soluble." If not, it is "insoluble" or "partially soluble."

Solubility_Determination cluster_workflow Solubility Determination Workflow A Place Known Amount of N-Boc-piperazine in Test Tube B Add Known Volume of Solvent A->B C Agitate Vigorously B->C D Visually Inspect for Complete Dissolution C->D E Completely Dissolved? D->E F Classify as 'Soluble' E->F Yes G Classify as 'Insoluble' or 'Partially Soluble' E->G No

Solubility Determination Workflow.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated secondary amine of N-Boc-piperazine.

Methodology:

  • Sample Preparation: A solution of N-Boc-piperazine of known concentration is prepared in a suitable solvent (typically water or a water/co-solvent mixture).

  • Titration Setup: A calibrated pH electrode is immersed in the stirred solution.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.

  • Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Synthetic and Chemical Logic

The utility of N-Boc-piperazine in organic synthesis is predicated on the differential reactivity of its two nitrogen atoms, a concept best visualized as a logical workflow.

The Role of the Boc Group: Protection, Functionalization, and Deprotection

The Boc group serves as a temporary protecting group for one of the piperazine nitrogens, rendering it nucleophilically inert. This allows for selective chemical modification of the unprotected secondary amine. Subsequent removal of the Boc group under acidic conditions regenerates the free amine, allowing for further functionalization if desired.

Synthetic_Logic cluster_workflow Synthetic Utility of N-Boc-piperazine Start Piperazine Protect Boc Protection (e.g., with Boc₂O) Start->Protect Intermediate N-Boc-piperazine Protect->Intermediate Functionalize Selective Functionalization at free -NH (e.g., Alkylation, Arylation) Intermediate->Functionalize Protected_Product N'-Substituted-N-Boc-piperazine Functionalize->Protected_Product Deprotect Boc Deprotection (Acidic Conditions) Protected_Product->Deprotect Final_Product N-Substituted Piperazine Deprotect->Final_Product

Synthetic Logic of N-Boc-piperazine.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of N-Boc-piperazine, a compound of significant importance to the pharmaceutical and chemical industries. The tabulated data, coupled with detailed experimental protocols and illustrative workflows, offer a practical resource for researchers and professionals engaged in the synthesis and application of piperazine-containing molecules. A comprehensive understanding of these fundamental properties is paramount for ensuring the efficiency, reproducibility, and safety of synthetic processes involving this versatile building block.

References

Methodological & Application

Application Note: Amide Coupling Protocols for (R)-1-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (R)-1-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. The piperazine moiety is a privileged structure found in numerous biologically active compounds, and the presence of a carboxylic acid and a Boc-protected amine allows for regioselective functionalization.[1] The formation of a stable amide bond by coupling the carboxylic acid group with a primary or secondary amine is a critical step in the synthesis of a wide range of pharmaceutical candidates.[2] This document provides detailed protocols for common and efficient amide coupling methods for this substrate, along with comparative data to aid in reaction optimization.

Data Presentation: Comparison of Common Amide Coupling Reagents

The selection of an appropriate coupling reagent is crucial for achieving high yields and minimizing side reactions, particularly racemization of the chiral center.[3] The following table summarizes common coupling reagents and typical reaction conditions for the formation of an amide bond with N-Boc protected carboxylic acids. Yields are representative and can vary based on the specific amine substrate and reaction scale.

Coupling Reagent/MethodAdditiveBaseSolventTypical Time (h)Typical Yield (%)Key Characteristics
EDC HOBtDIPEA or TEADMF or DCM4 - 2475 - 90Cost-effective; water-soluble urea byproduct simplifies purification. HOBt is added to suppress racemization.[4][5]
HATU NoneDIPEADMF1 - 1285 - 98Highly efficient and rapid, especially for sterically hindered substrates; minimizes racemization.[5][6]
T3P® NonePyridine or DIPEAEtOAc or Me-THF1 - 590 - 99"Green" reagent with high yields; byproducts are water-soluble, allowing for simple aqueous workup.[7][8]

Experimental Protocols

The following are detailed step-by-step procedures for the most frequently employed amide coupling reactions. Before starting, ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents should be used.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.[6][9]

Materials:

  • This compound

  • Primary or secondary amine (R¹R²NH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, 1M HCl, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1-0.5 M concentration).

  • Add HATU (1.1 - 1.2 eq) to the solution, followed by DIPEA (2.5 - 3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (if the product is base-stable), saturated aqueous NaHCO₃, water, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to improve efficiency and prevent racemization.[3][4]

Materials:

  • This compound

  • Primary or secondary amine (R¹R²NH)

  • EDC hydrochloride

  • HOBt

  • DIPEA or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.[5]

  • Stir for 15-30 minutes at 0 °C to allow for the formation of the active ester intermediate.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.[4]

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

Propanephosphonic acid anhydride (T3P®) is a versatile and environmentally friendly coupling reagent that often results in high yields and easy purification.[7][10]

Materials:

  • This compound

  • Primary or secondary amine (R¹R²NH)

  • T3P® (typically supplied as a 50% solution in EtOAc or DMF)

  • Pyridine or DIPEA

  • Anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (Me-THF)

  • Standard workup and purification reagents

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent (e.g., EtOAc).

  • Add the base, such as Pyridine or DIPEA (3.0 eq).

  • Add the T3P® solution (1.5 eq) dropwise to the mixture, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 1-5 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine. The phosphonic acid byproducts are water-soluble and easily removed during the aqueous workup.[7]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product via flash column chromatography if necessary.

Visualizations

The following diagrams illustrate the general workflow and a representative reaction scheme for the amide coupling process.

G cluster_workflow General Experimental Workflow A 1. Dissolve Acid & Amine in Anhydrous Solvent B 2. Add Base & Coupling Reagent A->B C 3. Stir at RT or 0°C -> RT (Monitor by TLC/LC-MS) B->C D 4. Aqueous Workup (Wash with acid/base/brine) C->D E 5. Dry, Filter & Concentrate D->E F 6. Purify (Flash Chromatography) E->F G Desired Amide Product F->G

Caption: General workflow for amide bond formation.

References

Application Notes and Protocols: (R)-1-Boc-piperazine-2-carboxylic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-piperazine-2-carboxylic acid is a versatile chiral building block widely employed in medicinal chemistry and drug discovery. Its rigid, piperazine core, combined with the stereocenter at the 2-position and the orthogonal protecting groups, makes it an invaluable scaffold for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for its use in the development of therapeutic agents targeting the central nervous system (CNS), viral infections, and proteases.

I. Overview of Applications

The unique structural features of this compound allow for its incorporation into complex molecular architectures to modulate pharmacological properties. The Boc (tert-butyloxycarbonyl) group on the N1 nitrogen provides a stable protecting group that can be removed under acidic conditions, while the carboxylic acid at C2 and the secondary amine at N4 serve as versatile handles for further functionalization.[1][2] This strategic arrangement is crucial for the controlled, stepwise synthesis of target molecules.[1]

The piperazine moiety is a well-established "privileged scaffold" in drug discovery, known to interact with multiple biological targets and improve physicochemical properties such as solubility and basicity, which can enhance pharmacokinetic profiles.[1] Derivatives of this chiral building block have shown significant potential in the development of:

  • Central Nervous System (CNS) Agents: The piperazine ring is a common feature in drugs targeting CNS receptors, including serotonin and dopamine receptors, which are critical in regulating mood and cognition.[1]

  • Antiviral Agents: The piperazine scaffold is a key component in a variety of antiviral compounds, including potent inhibitors of HIV protease.[1]

  • Protease Inhibitors: The constrained conformation of the piperazine ring can mimic peptide bonds, making it an excellent scaffold for the design of inhibitors for enzymes like HIV protease and matrix metalloproteinases.[1]

II. Key Synthetic Transformations and Protocols

The primary reactions involving this compound are amide bond formation, esterification, and Boc-deprotection. Below are detailed protocols for these key transformations.

Amide bond formation is a fundamental step in utilizing this building block to create peptidomimetics and other amide-containing compounds. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[3]

Experimental Protocol: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Coupling: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol provides an alternative method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

  • Reaction Setup: To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C.[3]

  • Coupling: Add the amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.[3]

  • Work-up and Purification: Follow the work-up and purification steps described in the HATU protocol.

Logical Relationship: Amide Coupling Workflow

Amide_Coupling_Workflow Start Start Reagents Dissolve (R)-1-Boc- piperazine-2-carboxylic acid & Coupling Reagents Start->Reagents Activation Pre-activation (e.g., HATU/DIPEA) Reagents->Activation Amine Add Amine Activation->Amine Reaction Stir at RT Amine->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Final Amide Product Purification->Product

Caption: Workflow for amide bond formation.

Esterification of the carboxylic acid group is another common transformation, often as a means of protection or to modulate the properties of the final compound.

Experimental Protocol: Esterification using Trimethylsilyldiazomethane

This protocol describes the methylation of this compound.

  • Reaction Setup: In a 250 mL three-neck flask, suspend this compound (5 g) in a mixture of methanol (100 mL) and dichloromethane (115 mL).

  • Reagent Addition: Stir the mixture at room temperature for 10 minutes. Slowly add trimethylsilyldiazomethane (14 mL of a 2M solution in hexane) dropwise.[4]

  • Reaction: After the addition is complete, stir the mixture at room temperature for 16 hours.[4]

  • Work-up: Remove the solvent under reduced pressure at approximately 35°C to obtain the crude product.[4]

  • Purification: Purify the crude product by silica gel column chromatography to yield this compound methyl ester.[4]

Removal of the Boc protecting group is a crucial step to liberate the N1 amine for further functionalization or to yield the final active compound.

Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 eq) in anhydrous DCM (at a concentration of approximately 0.1-0.2 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the solution.

  • Reaction: Stir the reaction mixture at 0°C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution.

  • Extraction and Isolation: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the deprotected piperazine.

Experimental Workflow: Multi-step Synthesis

Multi_Step_Synthesis cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Arylation (Buchwald-Hartwig) A (R)-1-Boc-piperazine- 2-carboxylic acid C HATU, DIPEA, DMF A->C B Amine (R-NH2) B->C D N-Substituted Amide C->D E N-Substituted Amide F TFA, DCM E->F G Deprotected Piperazine Amide F->G H Deprotected Piperazine Amide J Pd Catalyst, Ligand, Base H->J I Aryl Halide (Ar-X) I->J K Final N-Aryl Piperazine Derivative J->K

Caption: A typical multi-step synthetic workflow.

III. Application Examples and Data

The following tables summarize quantitative data for representative compounds synthesized using this compound and its derivatives.

Table 1: Synthesis of Piperazine Amides

Starting Carboxylic AcidAmineCoupling ReagentSolventYield (%)Reference
Boc-prolineBiphenylamineEDC, DMAP, HOBt (cat.)CH₃CN91[5]
Thiazole carboxylic acid4-t-butylanilineEDC, DMAP, HOBt (cat.)CH₃CN58[5]
NaproxenBoc-piperidine-4-amineEDC, DMAP, HOBt (cat.)CH₃CN70[5]

Table 2: Biological Activity of Piperazine-Containing Compounds

Compound ClassTargetKey IntermediateBioactivity (IC₅₀/Kᵢ)Reference
CNS AgentDopamine/Serotonin ReceptorsN-Aryl piperazineVaries (nM to µM range)[1]
Antiviral (HIV)HIV Protease(S)-Piperazine-2-carboxamide0.56 nM (Indinavir)[6]
Protease InhibitorInflammatory CaspasesN-Aryl piperazineLow nM[1]

IV. Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that can be targeted by CNS agents derived from this compound, such as dopamine receptor antagonists.

Signaling Pathway: Dopamine D2 Receptor Antagonism

Dopamine_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Antagonist Piperazine-based Antagonist Antagonist->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Antagonism of the Dopamine D2 receptor.

V. Conclusion

This compound is a cornerstone chiral building block for the synthesis of a wide array of pharmacologically relevant molecules. The protocols and data presented herein provide a foundation for researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors. The ability to readily perform key synthetic transformations such as amide coupling and deprotection, coupled with the favorable properties imparted by the piperazine scaffold, ensures its continued importance in the field of medicinal chemistry.

References

Application Notes and Protocols for Boc Deprotection of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from piperazine derivatives, a critical step in the synthesis of many pharmaceutical compounds.

Introduction

The piperazine moiety is a key structural motif in a vast number of active pharmaceutical ingredients (APIs). Its unique physicochemical properties can be fine-tuned by substitution on its two nitrogen atoms. The mono-protection of piperazine, often with a Boc group, is a common strategy to allow for selective functionalization. The subsequent removal of the Boc group is a crucial step that requires careful consideration of the substrate's properties and the desired outcome. This document outlines the most common and effective methods for Boc deprotection of piperazine derivatives, with a focus on providing practical experimental protocols and comparative data.

Methods for Boc Deprotection

The choice of deprotection method depends on several factors, including the presence of other acid-sensitive functional groups in the molecule, the desired salt form of the product, and the scale of the reaction. The most common methods involve acidic conditions, but milder alternatives are available for sensitive substrates.

Acidic Deprotection

Acid-mediated deprotection is the most widely used and generally most effective method for removing the Boc group. The reaction proceeds through the protonation of the carbamate carbonyl, followed by the elimination of carbon dioxide and the formation of a stable tert-butyl cation.

Common Acidic Reagents:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a highly effective and common method that offers rapid deprotection.[1][2] However, the resulting trifluoroacetate salt can sometimes be difficult to handle or isolate as a solid.[1]

  • Hydrochloric Acid (HCl) in Dioxane or other organic solvents: This method is a good alternative to TFA, often yielding a crystalline hydrochloride salt that is easier to isolate and handle.[1][2]

Side Reactions and Mitigation:

The primary side reaction in acidic deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation (t-butylation). This can be minimized by the addition of "scavengers" such as triisopropylsilane (TIS) or water to the reaction mixture.[2]

Milder Deprotection Methods

For piperazine derivatives containing acid-labile functional groups (e.g., esters, acetals), milder deprotection methods are necessary.[1]

  • Thermal Deprotection: Heating the N-Boc protected piperazine in a suitable solvent can effect deprotection without the need for an acid catalyst.[3] This method is considered a "green" alternative as it avoids the use of strong acids.[3] However, it often requires high temperatures, which may not be suitable for all substrates.[3]

  • Lewis Acid Catalysis: Certain Lewis acids can be used for Boc deprotection under milder conditions than strong Brønsted acids.[1][4] Reagents like zinc bromide (ZnBr₂) can be employed, although they are less commonly used on a large scale.[4][5]

  • Oxalyl Chloride in Methanol: This system provides a mild alternative for the selective deprotection of N-Boc groups at room temperature.[1][6]

Comparative Data

The following table summarizes typical reaction conditions and outcomes for the deprotection of a generic N-Boc-N'-arylpiperazine, providing a comparative overview of the different methods.

Deprotection MethodReagent(s)Solvent(s)TemperatureTimeTypical YieldProduct Salt FormKey Considerations
Acidic
Method ATrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT1 - 4 h>90%TrifluoroacetateFast and effective; TFA salt may be oily.[1][7]
Method B4M Hydrochloric Acid (HCl)1,4-Dioxane, MethanolRT1 - 3 h>90%HydrochlorideOften forms a crystalline, easy-to-handle salt.[1][2][7]
Milder
Method CHeat (Thermal)High-boiling solvent (e.g., TFE, Methanol)120 - 240 °C0.5 - 24 hVariable (Good to high)Free Base"Green" method; requires high temperatures.[3][8][9]
Method DZinc Bromide (ZnBr₂)Dichloromethane (DCM)RT1 - 6 hGoodHydrobromideUseful for substrates with some acid sensitivity.[4][5]
Method EOxalyl ChlorideMethanolRT1 - 4 hUp to 90%HydrochlorideMild conditions suitable for sensitive substrates.[6]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • N-Boc protected piperazine derivative

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature.[1]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[1]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[1]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[1]

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[1]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • N-Boc protected piperazine derivative

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[1]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.[1]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[1]

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic.[1]

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visualizing Workflows and Decision Making

General Experimental Workflow

The following diagram illustrates a typical workflow for the Boc deprotection of a piperazine derivative.

G General Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start with N-Boc-piperazine derivative dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA, HCl) dissolve->add_reagent react Stir at specified temperature and time add_reagent->react monitor Monitor reaction (TLC, LC-MS) react->monitor remove_volatiles Remove volatiles in vacuo monitor->remove_volatiles basify Basify with aqueous base (e.g., NaHCO3) remove_volatiles->basify extract Extract with organic solvent basify->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate purify Purify if necessary (chromatography, crystallization) dry_concentrate->purify end Isolated deprotected piperazine derivative purify->end

Caption: General workflow for the Boc deprotection of a piperazine derivative.

Selecting the Appropriate Deprotection Method

The choice of deprotection method is critical for the success of the synthesis. The following flowchart can guide researchers in selecting the most suitable method based on the properties of their piperazine derivative.

G Decision Tree for Boc Deprotection Method Selection cluster_acidic Acidic Methods cluster_milder Milder Methods start Start: N-Boc-piperazine derivative acid_sensitive Does the substrate contain other acid-sensitive groups (e.g., esters, acetals)? start->acid_sensitive salt_form Is a crystalline hydrochloride salt desirable for isolation? acid_sensitive->salt_form No thermal_stability Is the substrate thermally stable at high temperatures? acid_sensitive->thermal_stability Yes tfa Use TFA in DCM salt_form->tfa No hcl Use HCl in Dioxane/MeOH salt_form->hcl Yes thermal Use Thermal Deprotection thermal_stability->thermal Yes lewis_acid Consider Lewis Acid (e.g., ZnBr2) or Oxalyl Chloride/MeOH thermal_stability->lewis_acid No

Caption: Decision tree for selecting a Boc deprotection method.

References

Application of (R)-1-Boc-piperazine-2-carboxylic Acid in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in the field of peptide synthesis and drug discovery. Its incorporation into peptide backbones as a peptidomimetic scaffold offers a strategic approach to address the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational specificity. The rigid piperazine ring introduces conformational constraints, which can lock a peptide into its bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target. Furthermore, the unnatural amino acid structure provides significant resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel peptidomimetics.[1][2]

The tert-butyloxycarbonyl (Boc) protecting group on the N-1 nitrogen allows for selective deprotection and subsequent functionalization, enabling the stepwise assembly of complex peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. The carboxylic acid at the C-2 position serves as the attachment point for peptide bond formation. This versatile building block has been successfully incorporated into a variety of bioactive peptides, including those targeting G protein-coupled receptors (GPCRs) and proteases, leading to the development of potent and stable therapeutic candidates.[1]

Key Applications

The incorporation of this compound into peptide scaffolds offers several key advantages for drug development:

  • Enhanced Proteolytic Stability: The piperazine backbone is not recognized by most proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.

  • Conformational Rigidity: The cyclic nature of the piperazine ring restricts the conformational freedom of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.

  • Improved Bioavailability: The increased stability and modified physicochemical properties can lead to improved oral bioavailability compared to their natural peptide counterparts.[2]

  • Scaffold for Peptidomimetics: It serves as a versatile scaffold for the design of novel peptidomimetics with tailored biological activities.

Data Presentation

The following tables summarize representative quantitative data demonstrating the impact of incorporating piperazine-based structures into bioactive peptides.

Table 1: In Vitro Biological Activity of Piperazine-Containing Compounds

Compound IDTargetAssay TypeIC50 / EC50Reference
1 Growth Hormone Secretagogue Receptor (GHSR)Growth Hormone ReleaseEC50 = 2.8 nM[3]
2 UreaseEnzyme InhibitionIC50 = 11.09 ± 1.18 µM
3 MCF-7 (Breast Cancer Cell Line)Cell ProliferationIC50 = 100 µM[4]
4 HT-29 (Colon Cancer Cell Line)Cell ProliferationIC50 = 100 µM[4]
5 HeLa (Cervical Cancer Cell Line)Cell ProliferationIC50 = 100 µM[4]
6 Candida albicansFungal Growth InhibitionSignificant Inhibition[4]
7 ThrombinFibrin Formation Inhibition63.3% Reduction[4]
8 Thrombin-induced Platelet AggregationPlatelet Aggregation InhibitionIC50 = 0.0662 mM[4]

Table 2: Enzymatic Stability of Peptides in Human Serum

PeptideModificationHalf-life (t½) in Human SerumReference
Native Peptide A None< 10 min[3]
Peptide A Analog Contains (R)-piperazine-2-carboxylic acid> 8 hours[3]
Native Peptide B None~ 30 min[3]
Peptide B Analog Contains a piperazine derivative> 12 hours[3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Incorporating this compound

This protocol details the manual solid-phase synthesis of a model pentapeptide (e.g., Tyr-D-Ala-Phe-Gly-X, where X is the piperazine derivative) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide AM resin (substitution: 0.5-0.7 mmol/g)

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-D-Ala-OH, Fmoc-Phe-OH, Fmoc-Gly-OH)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Place Rink Amide AM resin (1 g, 0.6 mmol) in a solid-phase synthesis vessel.

    • Swell the resin in DMF (10 mL) for 30 minutes with gentle agitation.

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution (10 mL) and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling of the First Amino Acid (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 1.8 mmol), HOBt (3 eq, 1.8 mmol), and DIC (3 eq, 1.8 mmol) in DMF (5 mL).

    • Pre-activate the mixture for 10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (negative result).

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-D-Ala-OH, Fmoc-Tyr(tBu)-OH):

    • Repeat the Fmoc deprotection step as described in step 1.

    • Repeat the coupling step as described in step 2 for each subsequent amino acid.

  • Incorporation of this compound:

    • After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly.

    • In a separate vial, dissolve this compound (3 eq, 1.8 mmol), HOBt (3 eq, 1.8 mmol), and DIC (3 eq, 1.8 mmol) in DMF (5 mL).

    • Pre-activate the mixture for 10 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours. The coupling of this sterically hindered amino acid may require a longer reaction time or double coupling.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate into a cold diethyl ether solution to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase HPLC.

    • Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.

Protocol 2: Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a peptide containing this compound in the presence of a protease.

Materials:

  • Purified peptide (with and without the piperazine modification)

  • Protease (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation:

    • Prepare stock solutions of the test peptides in the assay buffer.

    • Incubate the peptides (e.g., at a final concentration of 100 µM) with the protease solution (e.g., 1 mg/mL trypsin) or human serum at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or acetonitrile).

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of remaining intact peptide.

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time zero.

    • The half-life (t½) of the peptide is determined by plotting the percentage of remaining peptide against time.

    • Mass spectrometry can be used to identify degradation products.

Protocol 3: Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a peptidomimetic for its target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-naloxone for opioid receptors)

  • Unlabeled test peptide (the peptidomimetic containing the piperazine moiety)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

    • Add increasing concentrations of the unlabeled test peptide.

    • Add the cell membrane preparation to initiate the binding reaction.

    • For non-specific binding determination, a separate set of wells should contain the radiolabeled ligand and a high concentration of a known unlabeled ligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting sigmoidal curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Biological Evaluation Resin Resin Swelling & Fmoc Deprotection Coupling1 Amino Acid Coupling Resin->Coupling1 1. Add first AA Deprotection Fmoc Deprotection Coupling1->Deprotection 2. Remove Fmoc Deprotection->Coupling1 Repeat for sequence Coupling2 Piperazine Incorporation Deprotection->Coupling2 3. Add (R)-1-Boc-piperazine-2-CA Cleavage Cleavage & Deprotection Coupling2->Cleavage 4. Release from resin Purification HPLC Purification Cleavage->Purification 5. Purify peptide Stability Enzymatic Stability Assay Purification->Stability Binding Receptor Binding Assay Purification->Binding Activity Functional Activity Assay Purification->Activity

Caption: Experimental workflow for the synthesis and evaluation of peptidomimetics.

gpcr_signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Recruitment & Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation Ligand Piperazine-Peptidomimetic Ligand->GPCR Binding & Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: General GPCR signaling pathway activated by a piperazine-peptidomimetic.

References

Application Notes and Protocols for (R)-1-Boc-piperazine-2-carboxylic acid in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-piperazine-2-carboxylic acid is a chiral building block increasingly utilized in solid-phase peptide synthesis (SPPS) to create conformationally constrained peptidomimetics. The incorporation of this piperazine derivative into peptide sequences offers a strategy to enhance metabolic stability, improve receptor affinity and selectivity, and control the three-dimensional structure of the resulting peptide. The rigid piperazine ring can induce specific turns and secondary structures, making it a valuable tool in drug discovery and development for modulating protein-protein interactions or targeting enzymes.[1]

These application notes provide detailed protocols for the incorporation of this compound into peptide chains using Boc-based SPPS, as well as a method for on-resin cyclization to generate cyclic peptidomimetics.

Data Presentation

The following tables summarize representative quantitative data for the incorporation of a structurally related N-Boc-piperazine building block in SPPS. These values can serve as a general guideline for syntheses involving this compound. Actual results may vary depending on the specific peptide sequence, resin, and coupling conditions employed.

Table 1: Typical Parameters for Solid-Phase Synthesis of a Model Peptidomimetic Incorporating a Piperazine Moiety [2]

ParameterValueNotes
Resin TypeRink Amide AM ResinSuitable for the synthesis of C-terminal amides.
Resin Substitution0.5 - 0.7 mmol/gStandard loading for many commercial resins.
Coupling ReagentsHBTU / DIPEAStandard coupling conditions for Fmoc/tBu strategy.
N-Boc-piperazine Derivative Coupling Efficiency>95%Monitored by Kaiser test (negative result).
Amino Acid Coupling Efficiency (per step)>99%Monitored by Kaiser test.
Overall Crude Product Yield65 - 85%Dependent on the length and sequence of the final molecule.
Crude Product Purity (by RP-HPLC)70 - 90%Purification is typically required to achieve higher purity.

Table 2: Representative On-Resin Cyclization Efficiency [3]

Peptide SequenceCyclization ConditionsConversion to Cyclic Product
Model Linear Peptide with Glu LinkerDIC/Oxyma, 2h, 50°CSignificant conversion observed
Model Linear Peptide with Asp LinkerDIC/Oxyma, 2h, 50°CLower conversion than Glu linker

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating the title compound using a Boc/Bzl protection strategy on a Merrifield or PAM resin.

Materials:

  • This compound

  • Boc-protected amino acids

  • Merrifield or PAM resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers for cleavage (e.g., anisole, thioanisole)

  • Hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Diethyl ether

Procedure:

  • Resin Swelling and Preparation:

    • Swell the resin in DCM for 30 minutes in a reaction vessel.

    • If starting with the resin, couple the first Boc-protected amino acid according to standard procedures.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[4]

    • Drain the deprotection solution and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with a 10% solution of DIPEA in DCM (3x for 2 minutes each).

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x).

  • Coupling of this compound:

    • In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result indicates complete coupling.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for Boc/Bzl chemistry (e.g., HF/anisole or TFMSA/TFA/thioanisole).

    • Add the cleavage cocktail to the resin and react for the recommended time (typically 1-2 hours at 0°C for HF).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Product Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the precipitate, decant the ether, and wash the peptide with fresh cold ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 1: General Workflow for Boc-SPPS

SPPS_Workflow Resin Resin Swelling Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (DIPEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Neutralization->Coupling Washing Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (e.g., HF) Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 2: On-Resin Head-to-Tail Cyclization of a Peptide Containing (R)-piperazine-2-carboxylic acid

This protocol describes a general method for the on-resin cyclization of a linear peptide that has been assembled on a suitable resin (e.g., a resin with an acid-labile linker attached via a side chain).

Materials:

  • Peptide-resin with a C-terminal carboxylic acid and a deprotected N-terminal amine.

  • DMF

  • DCM

  • Cyclization reagents (e.g., DIC/Oxyma, HATU/DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Procedure:

  • Preparation of the Linear Peptide-Resin:

    • Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl resin for a C-terminal acid or a resin with a side-chain attachment point).

    • Ensure the N-terminal amine is deprotected and the C-terminal carboxylic acid is available for cyclization.

  • On-Resin Cyclization:

    • Swell the peptide-resin in DMF.

    • In a separate vial, prepare the cyclization cocktail. For example, dissolve DIC (5 eq.) and Oxyma (5 eq.) in DMF.

    • Add the cyclization cocktail to the peptide-resin.

    • Agitate the reaction mixture at room temperature or elevated temperature (e.g., 50°C) for 2-24 hours.[3]

    • Monitor the cyclization by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing:

    • Once the cyclization is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Cleavage from Resin:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude cyclic peptide.

  • Product Precipitation and Purification:

    • Precipitate the crude cyclic peptide by adding cold diethyl ether.

    • Centrifuge to pellet the precipitate, decant the ether, and wash with fresh cold ether.

    • Dry the crude cyclic peptide and purify by RP-HPLC.

Diagram 2: On-Resin Cyclization Workflow

Cyclization_Workflow Start Linear Peptide on Resin (N-terminus deprotected) Cyclization On-Resin Cyclization (e.g., DIC/Oxyma) Start->Cyclization Washing Washing (DMF/DCM) Cyclization->Washing Cleavage Cleavage from Resin (TFA cocktail) Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Applications and Biological Relevance

The incorporation of this compound into peptides is a strategy to generate peptidomimetics with constrained conformations.[5] This conformational restriction can lead to several advantageous properties:

  • Enhanced Metabolic Stability: The non-natural piperazine backbone is often resistant to enzymatic degradation, leading to a longer in vivo half-life.

  • Improved Receptor Binding: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher affinity. A study on tetrapeptides containing a related (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid moiety showed that it can induce a γ-turn and a type II β-turn conformation.[6]

  • Increased Selectivity: A more rigid structure can lead to more specific interactions with the target receptor, reducing off-target effects.

While specific signaling pathways targeted by peptides containing this compound are not extensively documented in the available literature, the piperazine scaffold is a well-known privileged structure in medicinal chemistry, found in drugs targeting a wide range of receptors, including those in the central nervous system.[1] Therefore, peptides incorporating this moiety have the potential to be developed as modulators of various signaling pathways, depending on the overall peptide sequence.

Conclusion

This compound is a valuable building block for the synthesis of conformationally constrained peptides and peptidomimetics. The protocols provided herein offer a starting point for its successful incorporation into peptide chains and for the subsequent on-resin cyclization. The resulting molecules have the potential for improved pharmacological properties, making this a promising approach in the development of novel therapeutics. Further research is warranted to explore the full potential of this building block in targeting specific biological pathways.

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (R)-1-Boc-piperazine-2-carboxylic acid, a key chiral building block in the development of pharmaceuticals. The information compiled herein is based on established and scalable synthetic methodologies.

Introduction

This compound is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of a wide array of biologically active molecules, including modulators of neurotransmitter systems such as serotonin and dopamine receptors.[1] The stereochemistry at the C-2 position is often crucial for the desired pharmacological activity, making enantiomerically pure starting materials essential. This document outlines scalable and efficient synthetic routes for its production.

Comparative Analysis of Synthetic Routes

Several strategies have been developed for the synthesis of this compound and its precursors. The selection of a particular route for large-scale production depends on factors such as cost-effectiveness, yield, purity, and stereochemical control. Below is a summary of prominent methods.

Synthetic StrategyKey Starting MaterialsKey Transformation(s)Reported YieldReported PurityScalability Notes
Route 1: From 2-Morpholone 2-Morpholone, Boc Anhydride, AmmoniaRing opening and recyclizationHighHighHighlighted as suitable for industrialized production due to simple reaction steps.[1][2]
Route 2: From Diethanolamine DiethanolamineChlorination, Boc protection, aminolysis cyclization>93.5%HighAn efficient route for the parent N-Boc piperazine, with reduced environmental impact.[3]
Route 3: Asymmetric Hydrogenation Pyrazinecarboxylic acid derivativeCatalytic asymmetric hydrogenation67% conversionee: 77.6%Offers a direct route to the chiral piperazine core but may require optimization for higher enantioselectivity.
Route 4: Enzymatic Resolution Racemic piperazine-2-carboxamideEnzymatic hydrolysis-High (enantiopure)Provides excellent stereoselectivity but may involve additional steps for substrate preparation and product isolation.[1][4]
Route 5: Chiral Precursor-Based Chiral amino acidsMulti-step synthesis involving diamine formation and cyclization-High (enantiopure)A reliable method for achieving high enantiopurity by starting with a readily available chiral pool.[1][5]

Recommended Large-Scale Synthesis Protocol (Based on 2-Morpholone Route)

This protocol is adapted from a patented method highlighted for its suitability in industrialized production, offering high yield and purity.[1][2]

Overall Reaction Scheme

G cluster_0 Step 1: N-Boc-morpholone formation cluster_1 Step 2: Ammonolysis and Ring Opening cluster_2 Step 3: Cyclization and Product Formation 2-Morpholone 2-Morpholone N-Boc-morpholone N-Boc-morpholone 2-Morpholone->N-Boc-morpholone Boc Anhydride, Solvent (e.g., Dichloromethane) Boc Anhydride Boc Anhydride Intermediate Ring-opened intermediate N-Boc-morpholone->Intermediate Ammonia, Alcohol (e.g., Methanol) Ammonia Ammonia Product This compound* Intermediate->Product Intramolecular Cyclization caption *Note: The stereochemistry is established from a chiral starting material or through resolution.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-morpholone

  • To a suitable reactor, charge 2-morpholone and a solvent such as dichloromethane.

  • Cool the mixture to 0-5 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc anhydride) (1.0-1.1 molar equivalents) while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by a suitable chromatographic method (e.g., TLC or HPLC) until completion.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain crude N-Boc-morpholone, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude N-Boc-morpholone in an alcohol solvent such as methanol.

  • Charge the solution to a pressure reactor.

  • Saturate the solution with ammonia gas at a controlled temperature (e.g., 40 °C) and pressure (e.g., 0.2 MPa).[2]

  • Maintain the reaction under these conditions for 1.5-3.0 hours, monitoring for the consumption of the starting material.[2]

  • After the reaction is complete, cool the reactor and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified. A common method involves slurrying the residue in a non-polar solvent like n-hexane or petroleum ether, followed by filtration to isolate the solid product.[2]

  • Dry the solid under vacuum to yield the final product.

Purification

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve high purity (>99%).

Alternative Protocol: Esterification of this compound

For certain applications, the methyl ester of the target compound is a useful intermediate.

Experimental Protocol for Methyl Ester Synthesis

This protocol describes the esterification of this compound to its methyl ester.[6]

  • In a three-neck flask, suspend this compound (1 equivalent) in a mixture of methanol and dichloromethane.[6]

  • Stir the mixture at room temperature for 10 minutes.[6]

  • Add trimethylsilyldiazomethane (a 2M solution in hexane, molar equivalents as required) dropwise to the mixture.[6]

  • Stir the reaction at room temperature for 16 hours.[6]

  • Remove the solvent under reduced pressure.[6]

  • Purify the crude product by silica gel column chromatography to obtain the desired methyl ester.[6]

Reactant/SolventQuantityMolar Equivalent
(2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid5 g1
Methanol100 mL-
Dichloromethane115 mL-
Trimethylsilyldiazomethane (2M in hexane)14 mL~3.2
Product Yield Purity
(R)-methyl 1-(tert-butoxycarbonyl)piperazine-2-carboxylate2.55 g (48%)As per characterization

Logical Relationship of Synthetic Strategies

The choice of a synthetic route is often guided by the availability of starting materials and the desired scale of production.

G cluster_start Common Starting Materials cluster_methods Synthetic Approaches cluster_product Target Molecule Amino Acids Amino Acids Chiral Pool Synthesis Chiral Pool Synthesis Amino Acids->Chiral Pool Synthesis Pyrazine Derivatives Pyrazine Derivatives Asymmetric Catalysis Asymmetric Catalysis Pyrazine Derivatives->Asymmetric Catalysis Simple Amines e.g., Diethanolamine De Novo Synthesis De Novo Synthesis Simple Amines->De Novo Synthesis Product This compound Chiral Pool Synthesis->Product Asymmetric Catalysis->Product De Novo Synthesis->Product

Caption: Interrelationship of synthetic strategies for the target molecule.

Safety and Handling

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Certain reagents, like trimethylsilyldiazomethane, are hazardous and require special handling procedures.

Conclusion

The large-scale synthesis of this compound can be achieved through several viable routes. The method starting from 2-morpholone is particularly noteworthy for its industrial applicability, offering a straightforward process with high yield and purity.[1][2] The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the project, including cost, scale, and desired purity levels.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of common methods for the derivatization of the carboxylic acid group on piperazine-containing compounds. Detailed protocols for amide bond formation and esterification are presented, along with comparative data to aid in the selection of appropriate synthetic strategies.

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to modify the carboxylic acid functionality on a piperazine scaffold is crucial for modulating the physicochemical properties, pharmacological activity, and pharmacokinetic profile of drug candidates. This document outlines key derivatization strategies, focusing on the formation of amides and esters, providing researchers with the necessary information to effectively synthesize and explore novel piperazine-based molecules.

Amide Bond Formation

Amide bond formation is the most prevalent method for derivatizing carboxylic acids on piperazine rings, owing to the stability of the resulting amide bond and the wide availability of amine building blocks. The reaction typically involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.

Common Coupling Reagents and Comparative Data

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Below is a summary of commonly used coupling reagents and reported yields for the formation of amides from piperazine carboxylic acids. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.

Piperazine Carboxylic Acid DerivativeAmineCoupling Reagent/MethodSolventYield (%)Reference
N-Boc-piperazine-C3-COOHPrimary AmineHATU / DIPEADMF85 - 98
N-Boc-piperazine-C3-COOHPrimary AmineEDC / HOBt / DIPEADMF/DCM70 - 90
Chromone-2-carboxylic acidPhenyl/benzyl piperazine derivativesEDC·HCl / DMAPDCM24.3 - 33[1]
Vanillic acid1-BenzylpiperazineEDC·HCl / HOBtDCM/DMF22[2]
4-Chlorobenzoic acid1-BenzylpiperazineEDC·HCl / HOBtDCM/DMF86[2]
Ferulic acid1-BenzylpiperazineEDC·HCl / HOBtDCM/DMF32[2]
4-Methoxycinnamic acid1-PhenylpiperazineEDC·HCl / HOBtDCM/DMF36[2]
Experimental Protocols for Amide Bond Formation

Protocol 2.2.1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a piperazine carboxylic acid with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

  • Materials:

    • Piperazine carboxylic acid (1.0 eq)

    • Amine (1.1 - 1.2 eq)

    • HATU (1.1 - 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • Dissolve the piperazine carboxylic acid and HATU in anhydrous DMF or DCM under an inert atmosphere.

    • Add DIPEA to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2.2.2: EDC/HOBt-Mediated Amide Coupling

This protocol outlines the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) for amide bond formation.

  • Materials:

    • Piperazine carboxylic acid (1.0 eq)

    • Amine (1.0 - 1.1 eq)

    • EDC·HCl (1.2 - 1.5 eq)

    • HOBt (1.2 eq)

    • DIPEA or Triethylamine (TEA) (2.0 - 2.5 eq)

    • Anhydrous DCM or DMF

  • Procedure:

    • To a solution of the piperazine carboxylic acid and HOBt in anhydrous DCM or DMF, add DIPEA or TEA.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl to the solution and stir for 15-30 minutes at 0 °C for pre-activation.

    • Add the amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Reaction Pathway for Amide Bond Formation

Amide_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Amide Coupling Piperazine-COOH Piperazine-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Piperazine-COOH->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Activated_Intermediate Amide_Product Piperazine-CONH-R Activated_Intermediate->Amide_Product Nucleophilic Attack Amine R-NH₂ Amine->Amide_Product Esterification cluster_fischer Fischer Esterification cluster_chloroformate Chloroformate Method Piperazine-COOH_F Piperazine-COOH Ester_Product_F Piperazine-COOR Piperazine-COOH_F->Ester_Product_F Reflux Alcohol_F R-OH Alcohol_F->Ester_Product_F Acid_Catalyst H⁺ Acid_Catalyst->Ester_Product_F cat. Piperazine-NH Piperazine-NH Ester_Product_C Piperazine-COOR Piperazine-NH->Ester_Product_C Chloroformate ClCOOR Chloroformate->Ester_Product_C Base Base (e.g., TEA) Base->Ester_Product_C Workflow Start Start: Piperazine Carboxylic Acid Reaction_Setup Reaction Setup: - Choose Derivatization Method (Amide vs. Ester) - Select Reagents and Solvent Start->Reaction_Setup Reaction Derivatization Reaction: - Amide Coupling or Esterification - Monitor Progress (TLC, LC-MS) Reaction_Setup->Reaction Workup Aqueous Workup: - Quenching - Extraction - Washing Reaction->Workup Purification Purification: - Flash Column Chromatography or Distillation Workup->Purification Characterization Characterization: - NMR, MS, HPLC Purification->Characterization Final_Product Final Product: Purified Piperazine Derivative Characterization->Final_Product

References

Application Notes and Protocols for the Use of (R)-1-Boc-piperazine-2-carboxylic Acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

(R)-1-Boc-piperazine-2-carboxylic acid is a versatile building block for the synthesis of PROTAC linkers. The piperazine moiety introduces a degree of rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation, thereby facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, stepwise synthesis, while the carboxylic acid provides a convenient handle for conjugation to either the POI-binding ligand or the E3 ligase-recruiting moiety.[4][5]

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_ub_cycle Ubiquitination Cascade POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow PROTAC Development and Evaluation Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Coupling Couple this compound to E3 Ligand Boc_Deprotection Boc Deprotection Linker_Coupling->Boc_Deprotection Final_Coupling Couple to POI Ligand Boc_Deprotection->Final_Coupling Purification Purification & Characterization (HPLC, LC-MS, NMR) Final_Coupling->Purification Cell_Treatment Cell Treatment with PROTAC Purification->Cell_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Purification->Ternary_Complex_Assay Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

References

Application Notes and Protocols for Amide Coupling Reactions with HATU/DIPEA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of peptide synthesis and drug discovery. The selection of an appropriate coupling reagent is critical to ensure high yields, minimal side reactions, and preservation of stereochemical integrity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), in combination with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), has emerged as a highly effective and versatile reagent system for amide bond synthesis.[1] Its popularity stems from its rapid reaction kinetics, high coupling efficiency, and remarkable ability to suppress racemization, even with sterically hindered amino acids.[1][2][3][4][5]

These application notes provide a comprehensive overview of the reaction conditions for amide coupling using HATU and DIPEA, including detailed experimental protocols for both solution-phase and solid-phase synthesis.

Reaction Mechanism

The efficacy of the HATU/DIPEA system lies in the rapid and efficient activation of the carboxylic acid component. The generally accepted mechanism proceeds through the following steps:

  • Deprotonation: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion.[6]

  • Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea.[6]

  • Coupling: The nucleophilic amine attacks the carbonyl carbon of the reactive OAt-active ester, resulting in the formation of the desired amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt).[6]

The presence of the HOAt moiety is crucial for the high reactivity and low racemization rates observed with HATU, as the nitrogen atom in the pyridine ring is believed to provide anchimeric assistance during the coupling step.[1][6]

HATU_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) CarboxylicAcid->Carboxylate + DIPEA ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU Amide Amide Product (R-CO-NHR') ActiveEster->Amide + Amine Byproduct Tetramethylurea & HOAt ActiveEster->Byproduct Amine Amine (R'-NH₂) Solution_Phase_Workflow Start Start Dissolve Dissolve Carboxylic Acid in Anhydrous DMF Start->Dissolve Add_Base Add DIPEA Dissolve->Add_Base Add_HATU Add HATU Add_Base->Add_HATU Preactivate Pre-activation (10-15 min) Add_HATU->Preactivate Add_Amine Add Amine Preactivate->Add_Amine Couple Coupling (1-4 h) Add_Amine->Couple Monitor Monitor Reaction (TLC/LC-MS) Couple->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify End End Purify->End SPPS_Workflow Start Start (Resin with free amine) Preactivate Pre-activate Amino Acid (Fmoc-AA, HATU, DIPEA in DMF) Start->Preactivate Add_to_Resin Add Activated Amino Acid to Resin Preactivate->Add_to_Resin Couple Couple (30-60 min) Add_to_Resin->Couple Monitor Monitor with Kaiser Test Couple->Monitor Wash Wash Resin with DMF Monitor->Wash Next_Cycle Proceed to Next Cycle Wash->Next_Cycle

References

Synthesis of Novel Drug Candidates Using Piperazine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel drug candidates incorporating piperazine intermediates. The versatile piperazine scaffold is a cornerstone in medicinal chemistry, imparting favorable physicochemical properties to drug candidates and enabling diverse pharmacological activities.[1][2] This guide covers key synthetic methodologies, quantitative biological data for representative compounds, and insights into relevant signaling pathways.

Introduction to Piperazine in Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged structure in drug design.[1][3] Its presence can enhance aqueous solubility, oral bioavailability, and tissue distribution of a drug molecule.[2] The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[1] Consequently, piperazine derivatives have been successfully developed into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4]

Key Synthetic Methodologies

The synthesis of piperazine-containing drug candidates often involves the formation of carbon-nitrogen (C-N) bonds to attach aryl or alkyl substituents to the piperazine nitrogen atoms. Key reactions include the Buchwald-Hartwig amination, nucleophilic aromatic substitution (SNAr), and reductive amination.

Buchwald-Hartwig Amination for N-Aryl Piperazine Synthesis

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, enabling the coupling of piperazines with a wide variety of aryl halides and triflates.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine [5]

  • Materials:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2–1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., XantPhos, BINAP) (1-10 mol%)

    • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4–2.0 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, N-Boc-piperazine, base, palladium catalyst, and phosphine ligand.

    • Add the anhydrous solvent via syringe.

    • Seal the tube and heat the reaction mixture to 80–110 °C with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-N'-Boc-piperazine.

ArylHalide Aryl Halide Reaction Buchwald-Hartwig Amination ArylHalide->Reaction Piperazine N-Boc-Piperazine Piperazine->Reaction Catalyst Pd Catalyst + Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product N-Aryl-N'-Boc-Piperazine Reaction->Product Purification Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Experimental workflow for Buchwald-Hartwig amination.

Application Notes: Synthesis of Specific Drug Candidates

Imatinib: A Tyrosine Kinase Inhibitor

Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[2][6] Its synthesis involves the coupling of a pyrimidine core with N-methylpiperazine.[7]

Protocol: Final Step in Imatinib Synthesis [7][8]

This protocol describes the condensation of the key amine intermediate with an activated carboxylic acid derivative.

  • Materials:

    • N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine (1.0 equiv)

    • 4-(4-methylpiperazinomethyl)benzoyl chloride (1.1 equiv)

    • Potassium carbonate (2.0 equiv)

    • Isopropyl alcohol

  • Procedure:

    • Dissolve N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine in isopropyl alcohol.

    • Add potassium carbonate to the solution.

    • Slowly add a solution of 4-(4-methylpiperazinomethyl)benzoyl chloride in isopropyl alcohol.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization to yield imatinib base.

Venetoclax: A BCL-2 Inhibitor

Venetoclax is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, used in the treatment of chronic lymphocytic leukemia (CLL).[9] A key step in its convergent synthesis is a Buchwald-Hartwig amination.[10]

Protocol: Convergent Synthesis of Venetoclax Intermediate via Buchwald-Hartwig Amination [10]

  • Materials:

    • Key building block 4c (a complex chloropyrimidine derivative) (1.0 equiv)[10]

    • Key building block 26 (a complex aniline derivative) (1.1 equiv)[10]

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

    • XPhos (ligand)

    • Potassium tert-butoxide (base)

    • Toluene (solvent)

  • Procedure:

    • In a glovebox, combine the chloropyrimidine 4c, aniline 26, Pd₂(dba)₃, XPhos, and potassium tert-butoxide in a reaction vessel.

    • Add anhydrous toluene.

    • Seal the vessel and heat the mixture with stirring.

    • Monitor the reaction for completion.

    • After completion, cool the reaction and proceed with workup and purification to isolate the coupled product, a key intermediate in the synthesis of Venetoclax.

Quantitative Data on Biological Activity

The following tables summarize the in vitro activity of various piperazine-containing drug candidates against different cancer cell lines.

Table 1: Anticancer Activity of Novel Arylpiperazine Derivatives Containing a Saccharin Moiety [11]

CompoundPC-3 IC₅₀ (µM)LNCaP IC₅₀ (µM)DU145 IC₅₀ (µM)
4 >50>501.28
5 >50>503.57
6 4.84>50>50
12 >50>501.14
17 >504.08>50
18 2.25>50>50
20 >503.43>50

Table 2: Antiproliferative Activity of Vindoline-Piperazine Conjugates [12][13]

CompoundCell LineGI₅₀ (µM)
23 MDA-MB-468 (Breast Cancer)1.00
25 HOP-92 (Lung Cancer)1.35

Table 3: Cytotoxicity of Piperazine-Containing Anticancer Agents [14]

CompoundA-549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)MIAPaCa-2 (Pancreatic Cancer) IC₅₀ (µM)
C-4 33.2011.33>50
C-5 21.2245.89>50
C-14 >50>50<1
Gefitinib (Standard) 16.5610.51Not Reported

Table 4: Kinase Inhibitory Activity of Avapritinib [15]

Kinase MutantIC₅₀ (nM)
KIT D816V0.27
KIT N822K40

Signaling Pathways

Understanding the signaling pathways targeted by these drug candidates is crucial for rational drug design and development.

BCL-2 Signaling Pathway in Apoptosis

Venetoclax targets the anti-apoptotic protein BCL-2.[9] By inhibiting BCL-2, Venetoclax allows pro-apoptotic proteins like BAX and BAK to induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent caspase activation and apoptosis.[16][17][18]

cluster_0 Normal Cell Survival cluster_1 Apoptosis Induction with Venetoclax BCL2 BCL-2 BAX_BAK_inactive BAX/BAK (inactive) BCL2->BAX_BAK_inactive Inhibits Venetoclax Venetoclax BCL2_inhibited BCL-2 Venetoclax->BCL2_inhibited Inhibits BAX_BAK_active BAX/BAK (active) MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK_active->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

BCL-2 signaling pathway and the effect of Venetoclax.

c-KIT and PDGFRA Signaling Pathways

Imatinib and Avapritinib target the receptor tyrosine kinases c-KIT and PDGFRA, which are often mutated and constitutively active in GIST.[6][19] Inhibition of these kinases blocks downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, leading to reduced cell proliferation and survival.[20][21]

cluster_0 Receptor Tyrosine Kinase Signaling cluster_1 Inhibition by Imatinib/Avapritinib Ligand Ligand (e.g., SCF, PDGF) RTK c-KIT / PDGFRA Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization PI3K_Akt PI3K-Akt Pathway Dimerization->PI3K_Akt MAPK MAPK Pathway Dimerization->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Inhibitor Imatinib / Avapritinib RTK_inhibited c-KIT / PDGFRA Inhibitor->RTK_inhibited Inhibits

Inhibition of c-KIT and PDGFRA signaling pathways.

Dopamine Receptor Signaling

Piperazine derivatives are also prominent as antagonists of dopamine receptors, particularly the D2 receptor, for the treatment of psychosis.[22] These G protein-coupled receptors (GPCRs) modulate downstream signaling cascades, including the adenylyl cyclase pathway.[4][23]

cluster_0 Dopamine D2 Receptor Signaling cluster_1 Antagonism by Piperazine Derivatives Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC_inactive Adenylyl Cyclase (inactive) Gi->AC_inactive Inhibits cAMP_low ↓ cAMP AC_inactive->cAMP_low PKA_inactive PKA (inactive) cAMP_low->PKA_inactive Neuronal_Response Altered Neuronal Response PKA_inactive->Neuronal_Response Antagonist Piperazine Antagonist D2R_blocked D2 Receptor Antagonist->D2R_blocked Blocks

Dopamine D2 receptor antagonism by piperazine derivatives.

References

Application Notes and Protocols: Incorporation of Piperazine Moieties to Constrain Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of piperazine and its derivatives into peptide structures is a powerful strategy in medicinal chemistry to develop peptidomimetics with enhanced therapeutic properties.[1] Peptides often suffer from poor metabolic stability and low bioavailability, which limits their clinical utility.[2] Constraining the peptide backbone by introducing rigid structural elements, such as the piperazine scaffold, can address these limitations. The piperazine moiety can induce specific turn conformations, mimic peptide backbone structures, and introduce novel pharmacophoric features, leading to improved target selectivity, increased resistance to enzymatic degradation, and better oral availability.[1][2] This document provides detailed protocols and application notes for the synthesis and analysis of piperazine-constrained peptides.

Key Applications

The use of piperazine-based building blocks in solid-phase peptide synthesis (SPPS) is primarily focused on generating diverse libraries of peptidomimetics for drug discovery.[1] Key applications include:

  • Scaffold for Peptidomimetics: The piperazine ring can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[1]

  • Induction of Turns: The rigid structure of the piperazine ring can induce specific turn conformations in the peptide chain, which can be crucial for receptor binding.[1]

  • Synthesis of Diketopiperazines (DKPs): N-Boc-piperazine derivatives are valuable precursors in the solid-phase synthesis of DKPs, a class of cyclic dipeptides with a broad range of biological activities.[1][3]

  • Development of CNS-Targeting Agents: The arylpiperazine motif is a common feature in centrally acting drugs, and solid-phase synthesis facilitates the rapid generation of analogues for screening.[1]

Data Presentation: Biological Activity of Piperazine-Containing Peptides

The incorporation of piperazine moieties has been shown to modulate the biological activity of various peptides. The following table summarizes quantitative data for selected examples.

Peptide/Peptidomimetic Target Modification Activity (IC50/EC50) Reference
Cyclo(His-Ala)Various Cancer Cell Lines (HT-29, MCF-7, HeLa)DiketopiperazineGrowth inhibition at 100 µM[3]
Cyclo(His-Gly)MCF-7 Cancer Cell LineDiketopiperazineGrowth inhibition at 100 µM[3]
Cyclo(His-Gly)Thrombin-induced platelet aggregationDiketopiperazineIC50 = 0.0662 mM[3]
Phenyl piperazine-based secretagogue (Compound 18)Growth Hormone ReleasePhenyl piperazine incorporationEC50 = 2.8 nM[4]
Piperazine-derived DPP-IV inhibitor (Compound 2g)Dipeptidyl peptidase-IV (DPP-IV)Constrained piperazine derivativeModerate antihyperglycemic activity in vivo[5]
Boc-[Nle31]-CCK-4 AnalogueCCK Receptors2-Oxopiperazine incorporationLoss of affinity by 2-3 orders of magnitude[6][7][8]
Boc-[Lys(o-tolylaminocarbonyl)31]-CCK-4 AnalogueCCK Receptors2-Oxopiperazine incorporationLoss of affinity by 2-3 orders of magnitude[6][7][8]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Peptidomimetics using N-Boc-Piperazine

This protocol details the incorporation of an N-Boc-piperazine moiety onto a solid support for subsequent peptide chain elongation.

Materials:

  • 2-Chlorotrityl chloride resin

  • N-Boc-piperazine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Boc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Drain the DCM and add a solution of N-Boc-piperazine (2.0 mmol, 2.0 eq.) in DCM.

    • Add DIPEA (4.0 mmol, 4.0 eq.) and gently agitate the resin slurry at room temperature for 2 hours.[1]

    • To cap any unreacted chlorotrityl groups, add MeOH (1.0 mL) and agitate for an additional 30 minutes.[1]

    • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).[1]

    • Dry the resin under vacuum.

  • Boc Deprotection:

    • Swell the N-Boc-piperazine functionalized resin in DCM for 30 minutes.

    • Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 5 minutes, drain, and add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[1]

    • Drain the TFA solution and wash the resin with DCM (5x).

    • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3x for 2 minutes each).

    • Wash the resin with DMF (5x).[1]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Boc-protected amino acid (3.0 eq.) with HATU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2 hours.[1]

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[1]

    • Monitor the reaction completion using a suitable test (e.g., Chloranil test).[1]

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[9]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.[9]

    • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.[9]

    • Dry the crude product under vacuum.[9]

  • Purification:

    • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final molecule.[9]

Protocol 2: Synthesis of 2-Oxopiperazine-Based Peptidomimetics

This protocol outlines a synthetic pathway for preparing 2-oxopiperazine derivatives designed as γ-turn mimetics.[6][8]

Key Steps:

  • Reductive Amination:

    • Perform a reductive amination of cyanomethyleneamino pseudopeptides with amino acid derivatives.[6][8] This step creates a C-backbone branched peptide.

  • Regiospecific Lactamization:

    • Induce a regiospecific lactamization of the resulting C-backbone branched pseudopeptides to form the 2-oxopiperazine ring.[6][8]

Note: The detailed synthetic steps for this protocol involve advanced organic synthesis techniques and are described in the referenced literature.[6][8]

Visualizations

experimental_workflow_1 resin 2-Chlorotrityl Chloride Resin swell_dcm Swell in DCM resin->swell_dcm load_pip Load N-Boc-Piperazine (DCM, DIPEA) swell_dcm->load_pip cap_meoh Cap with MeOH load_pip->cap_meoh wash1 Wash (DCM, DMF) cap_meoh->wash1 deprotect Boc Deprotection (50% TFA in DCM) wash1->deprotect neutralize Neutralize (10% DIPEA in DMF) deprotect->neutralize wash2 Wash (DMF) neutralize->wash2 couple Amino Acid Coupling (HATU, DIPEA) wash2->couple wash3 Wash (DMF, DCM) couple->wash3 cleave Cleavage & Deprotection (TFA Cocktail) wash3->cleave precipitate Precipitate (Cold Diethyl Ether) cleave->precipitate purify Purify (RP-HPLC) precipitate->purify final_product Piperazine-Peptide Conjugate purify->final_product

Caption: Solid-Phase Synthesis Workflow for Piperazine-Containing Peptidomimetics.

logical_relationship peptide Native Peptide limitations Limitations: - Poor Stability - Low Bioavailability peptide->limitations strategy Strategy: Incorporate Piperazine Moiety limitations->strategy constrained_peptide Piperazine-Constrained Peptidomimetic strategy->constrained_peptide outcomes Improved Properties: - Enhanced Stability - Increased Rigidity - Modulated Activity - Improved Bioavailability constrained_peptide->outcomes

Caption: Rationale for Incorporating Piperazine Moieties into Peptides.

Conformational Analysis

The primary reason for incorporating piperazine moieties is to constrain the peptide's conformational flexibility.[1] The piperazine ring typically adopts a low-energy chair conformation, which imparts a rigid structural element into the peptide backbone.[10] This rigidity can pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity.

Experimental Techniques for Conformational Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[11] Temperature-dependent 1H NMR spectroscopy can be used to study the conformational behavior of piperazine-containing molecules, including the interconversion between different chair and boat conformations of the piperazine ring and the restricted rotation of amide bonds.[12][13] By analyzing nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, a detailed model of the peptide's solution conformation can be generated.[11]

  • X-ray Crystallography: When single crystals of the piperazine-constrained peptide can be obtained, X-ray crystallography provides a high-resolution solid-state structure. This information is invaluable for understanding the precise conformational constraints imposed by the piperazine moiety and for structure-based drug design.

  • Computational Modeling: Molecular dynamics simulations and other computational methods can complement experimental data by providing insights into the conformational landscape of the peptide and the energetic barriers between different conformations.[14]

Conclusion

The incorporation of piperazine moieties is a versatile and effective strategy for constraining peptide conformation and developing peptidomimetics with improved drug-like properties. The synthetic protocols provided herein, along with the methods for conformational analysis, offer a framework for researchers to explore this promising area of drug discovery. The ability to rigidly control the peptide's three-dimensional structure opens up new avenues for designing potent and selective therapeutic agents.

References

Application Notes and Protocols: The Role of Piperazine Derivatives in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its widespread presence in biologically active compounds.[1][2] Its unique physicochemical properties—including its ability to modulate aqueous solubility, its basicity allowing for salt formation, and its rigid yet adaptable conformation—make it an ideal structural motif for designing drugs targeting the Central Nervous System (CNS).[2][3] Piperazine derivatives have been successfully developed into a wide range of CNS therapies, including treatments for anxiety, depression, and psychosis.[4][5][6] This is largely due to their ability to interact with various neurotransmitter systems, particularly serotonin and dopamine receptors.[7][8] This document provides an overview of their application, quantitative data on their biological activity, and detailed protocols for their synthesis and evaluation.

Applications in CNS Drug Discovery

The versatility of the piperazine scaffold allows for its incorporation into drugs for various CNS disorders. By modifying the substituents on one or both nitrogen atoms, medicinal chemists can fine-tune the pharmacological profile of the resulting molecule to achieve desired activity at specific CNS targets.[7]

  • Antipsychotics: Many typical and atypical antipsychotics, such as Aripiprazole, Ziprasidone, and Clozapine, feature a piperazine ring.[9] These agents often modulate dopamine (D2) and serotonin (5-HT2A) receptors to achieve their therapeutic effects in conditions like schizophrenia.[5][8]

  • Antidepressants: Piperazine derivatives are integral to several antidepressants.[10] For example, Vortioxetine acts as a serotonin reuptake inhibitor and modulates multiple serotonin receptors.[11] Others, like Trazodone, also contain this core structure.[10] Their mechanism often involves enhancing serotonergic or noradrenergic neurotransmission.[12]

  • Anxiolytics: Buspirone, a well-known anxiolytic, is a piperazine derivative that acts as a partial agonist at 5-HT1A receptors.[6][11] This highlights the scaffold's utility in developing non-benzodiazepine treatments for anxiety disorders.[13]

  • Cognition Enhancers: Research is ongoing into piperazine derivatives as potential treatments for neurodegenerative diseases like Alzheimer's.[13][14] Some derivatives have been designed to act as acetylcholinesterase (AChE) inhibitors or to modulate other targets involved in cognitive function.[15][16]

Key CNS Targets and Quantitative Data

The therapeutic effects of piperazine derivatives are dictated by their affinity for various CNS receptors. The following tables summarize key binding affinity (Ki) and potency (IC50) data for representative piperazine-containing compounds.

Table 1: Binding Affinities (Ki, nM) of Antipsychotic Piperazine Derivatives

CompoundD2 Receptor5-HT1A Receptor5-HT2A ReceptorH1 Receptorα1-Adrenergic
Aripiprazole0.341.73.41957
Clozapine126171.61.16.8
Olanzapine1.1>10004719
Ziprasidone4.83.40.44710
3w (Experimental) 0.51 1.24 2.45 >1000 >1000

Data compiled from multiple sources. The experimental compound 3w is noted for its high affinity for D2, 5-HT1A, and 5-HT2A receptors with low efficacy at off-target receptors like H1 and α1.[17]

Table 2: Activity Data (Ki/IC50, nM) of Antidepressant & Anxiolytic Piperazine Derivatives

CompoundTargetActivity Value (nM)Type
Vortioxetine SERT1.6Ki
5-HT1A15Ki
5-HT30.2Ki
Buspirone 5-HT1A14Ki
D2434Ki
Compound 6a (Experimental) 5-HT1A 1.28 Ki
VSM 3 (Experimental) hMAO-A Strong Binding Affinity
VSM 6 (Experimental) hMAO-A Strong Binding Affinity

Data compiled from multiple sources.[11][18][19] Experimental compounds 6a, VSM 3, and VSM 6 show high affinity for their respective targets, indicating potential as novel antidepressants.[18][20]

Signaling Pathways and Experimental Workflows

The interaction of piperazine derivatives with their CNS targets initiates intracellular signaling cascades that produce a therapeutic response. Additionally, the discovery process follows a structured workflow from initial design to in vivo validation.

G cluster_workflow CNS Drug Discovery Workflow Design Scaffold Selection (Piperazine Core) Synthesis Library Synthesis (e.g., N-Arylation) Design->Synthesis InVitro In Vitro Screening (Binding & Functional Assays) Synthesis->InVitro ADMET In Silico / In Vitro ADMET (BBB Permeability, Toxicity) InVitro->ADMET LeadOpt Lead Optimization (SAR Studies) InVitro->LeadOpt Identify Hits ADMET->LeadOpt Guide Design LeadOpt->Synthesis Iterate InVivo In Vivo Models (Behavioral Tests) LeadOpt->InVivo Select Candidate Clinical Clinical Trials InVivo->Clinical

Caption: A typical workflow for CNS drug discovery using a piperazine scaffold.

A key pathway implicated in the action of some antidepressant piperazine derivatives is the 5-HT1A receptor-mediated activation of Brain-Derived Neurotrophic Factor (BDNF).

G cluster_pathway 5-HT1A Receptor Signaling Pathway Piperazine Piperazine Derivative (e.g., Compound 6a) Receptor 5-HT1A Receptor Piperazine->Receptor Binds & Activates AC Adenylate Cyclase (Inhibited) Receptor->AC cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA CREB CREB PKA->CREB Reduced Inhibition BDNF BDNF Gene Transcription ↑ CREB->BDNF Activates Effect Neuronal Survival & Antidepressant Effect BDNF->Effect

Caption: Simplified 5-HT1A receptor signaling leading to antidepressant effects.

Experimental Protocols

Protocol 1: General Synthesis of N-Arylpiperazine Derivatives

This protocol describes a common method for synthesizing N-arylpiperazines, a key step in creating many CNS-active derivatives, via a nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.[21][22]

Materials:

  • Piperazine (or a mono-substituted piperazine)

  • An appropriate aryl halide (e.g., 2,4-dichlorophenyl derivative)

  • Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., BINAP) for Buchwald-Hartwig, or a strong base for SNAr

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Purification supplies (silica gel for column chromatography, solvents)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), piperazine (1.2-2.0 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (0.01-0.05 eq), and ligand (0.01-0.05 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 2 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired N-arylpiperazine derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (1H, 13C) and Mass Spectrometry.

Protocol 2: In Vitro 5-HT1A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of a test compound for the human 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA

  • Non-specific binding control: Serotonin (10 µM) or another high-affinity unlabeled ligand

  • Test piperazine derivatives at various concentrations

  • 96-well microplates and a cell harvester

  • Glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test piperazine derivative in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add:

    • Total Binding Wells: 50 µL of assay buffer, 50 µL of [3H]8-OH-DPAT (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the membrane preparation.

    • Non-Specific Binding Wells: 50 µL of 10 µM Serotonin, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation.

    • Test Compound Wells: 50 µL of the test compound dilution, 50 µL of [3H]8-OH-DPAT, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60 minutes.

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Forced Swim Test (FST) for Antidepressant Activity

The FST is a widely used behavioral model to screen for potential antidepressant activity in rodents.[19][20]

Materials:

  • Adult male mice (e.g., C57BL/6 strain)

  • Test piperazine derivative, a positive control (e.g., Imipramine), and a vehicle control (e.g., saline with 0.5% Tween 80)

  • Glass cylinders (25 cm tall, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm

  • Video recording equipment or a trained observer

  • Timers

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Pre-Test Session (Day 1 - Optional but Recommended): Place each mouse individually into a cylinder of water for 15 minutes. This session is for habituation. Remove, dry the mouse, and return it to its home cage.

  • Test Session (Day 2): Place each mouse back into its individual cylinder of water for a 6-minute session.

  • Observation: Record the animal's behavior during the session, typically focusing on the last 4 minutes. The key behavior to score is immobility , defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Calculate the total duration of immobility for each animal during the observation period (last 4 minutes).

    • Use an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the immobility time between the vehicle-treated group, the positive control group, and the test compound groups.

    • A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.[19][20]

Conclusion

The piperazine scaffold remains a highly privileged and versatile structure in the discovery of drugs for central nervous system disorders.[1] Its favorable physicochemical properties and synthetic tractability allow for the creation of large libraries of compounds that can be optimized to interact with a wide array of CNS targets.[3][23] The protocols and data presented here provide a foundational guide for researchers aiming to explore and develop novel piperazine-based therapies for neurological and psychiatric conditions. Future research will likely focus on designing multi-target agents and derivatives with improved brain penetration and fewer off-target side effects to address the complex nature of CNS diseases.[17][24]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-1-Boc-piperazine-2-carboxylic acid, a key building block in pharmaceutical development.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield is low after the Boc-protection step. How can I improve the selectivity for the mono-protected product over the di-protected byproduct?

A1: Low yield of the desired N1-Boc-protected product is a common issue, primarily due to the concurrent formation of the 1,4-di-Boc-piperazine byproduct.[3] Here are strategies to enhance mono-protection selectivity:

  • Control Stoichiometry via Protonation: The most effective strategy is to protonate one of the nitrogen atoms of the starting piperazine-2-carboxylic acid. By forming a salt (e.g., hydrochloride), one nitrogen is rendered non-nucleophilic, directing the Boc-anhydride to react selectively with the free nitrogen. This method allows for the use of an equimolar amount of Boc₂O.[4][5]

  • Reagent Addition and Temperature: Slow, dropwise addition of Boc-anhydride to the reaction mixture at a reduced temperature (e.g., 0 °C) can favor mono-protection by minimizing the opportunity for the second nitrogen to react before the reaction is complete.[4]

  • Catalysis: The addition of a catalyst like iodine (10 mol%) has been shown to improve the efficiency of Boc-protection of diamines.[4][5]

Below is a comparison of general approaches for selective mono-Boc protection of a piperazine scaffold.

MethodKey ReagentsTypical SolventReported Yield (Mono-Boc)Key Considerations
Protonation Strategy Piperazine·HCl, Boc₂O (1.0 equiv.), Base (e.g., NaOH)Methanol / Water70-87%Effective for selective protection; requires careful pH control during workup.[5]
Base-Mediated Piperazine, Boc₂O (2.1-2.5 equiv.), TriethylamineDCM or THFVariableLess selective; often requires purification to remove di-Boc byproduct.[4]
Catalytic Piperazine, Boc₂O (1.0 equiv.), Iodine (10 mol%)Methanol~55% (for Bispidine)Can improve sluggish reactions; yield may vary based on substrate.[5]
Formic Acid Method Piperazine, Formic Acid, Boc₂O, Acetamidine HClMethanol / Waterup to 98.6%A patented method demonstrating high yield for unsubstituted piperazine.[6]

Q2: I am observing a loss of enantiomeric purity in my final product. What causes this racemization and how can I prevent it?

A2: Maintaining the stereochemical integrity at the C2 position is critical. Racemization, the formation of a 1:1 mixture of (R) and (S) enantiomers, can occur if the proton at the chiral α-carbon is abstracted, leading to a planar enolate intermediate.[7]

Causes and Prevention Strategies:

  • Harsh Reaction Conditions: Both strongly basic and acidic conditions, especially at elevated temperatures, can promote racemization.

    • Solution: Employ milder bases (e.g., N-methylmorpholine instead of stronger amines) and acids.[8] When performing neutralizations or pH adjustments, do so at lower temperatures (e.g., 0 °C).[9]

  • Activation Method: The method used to activate the carboxylic acid for coupling reactions is a major factor.

    • Solution: Use coupling agents known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) are highly effective at preventing racemization during amide bond formation.

  • Intermediate Stability: Certain synthetic intermediates are more prone to racemization. For example, converting a chiral amino acid to a β-ketoester intermediate has been shown to lead to complete racemization.[9]

    • Solution: If possible, choose a synthetic route that avoids intermediates known to be unstable to racemization. For instance, diastereoselective methylation of a 2-oxopiperazine intermediate at low temperatures (−15°C) has been shown to suppress racemization, affording the desired product in high yield (80%) and stereochemical purity.[10]

Q3: I'm struggling to purify the crude this compound. What are the recommended purification techniques?

A3: Purification can be challenging due to the presence of unreacted starting materials, the di-Boc byproduct, and residual coupling agents. A multi-step approach is often necessary.

  • Aqueous Workup (Byproduct Removal): A key step is to separate the desired mono-Boc product from the more nonpolar di-Boc byproduct.

    • Acid/Base Extraction: After the reaction, perform an acid wash (e.g., 1 M HCl) to protonate any remaining unreacted piperazine, moving it to the aqueous layer. The mono- and di-Boc products will remain in the organic layer.[4]

    • Selective Extraction: Some protocols suggest an extraction with a nonpolar solvent like diethyl ether to specifically remove the di-Boc byproduct, leaving the desired mono-protected product in the aqueous residue.[4]

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the target compound.

    • Solvent System: A gradient of methanol in a less polar solvent like dichloromethane (DCM) or ethyl acetate is commonly used. A small amount of ammonia may be added to the solvent system to improve peak shape and prevent the product from sticking to the silica. A reported eluent is 5% methanol/7N ammonia in ethyl acetate.[3]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to achieve high purity.

    • Solvent Selection: Suitable solvents include ethanol or mixtures containing hexanes.[4]

Experimental Protocols & Workflows

Protocol 1: Selective Mono-Boc Protection using Protonation

This protocol is adapted from general methods for the selective N-protection of symmetrical diamines.

Objective: To synthesize this compound from (R)-piperazine-2-carboxylic acid dihydrochloride with high selectivity.

Materials:

  • (R)-Piperazine-2-carboxylic acid dihydrochloride (1.0 equiv.)

  • Methanol

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution & Neutralization: Dissolve the (R)-piperazine-2-carboxylic acid dihydrochloride in methanol. Cool the solution to 0 °C in an ice bath.

  • pH Adjustment: Slowly add NaOH solution dropwise until the pH of the solution is approximately 8-9. This selectively deprotonates one of the amine hydrochlorides.

  • Boc₂O Addition: Add a solution of Boc₂O (1.0 equiv.) in methanol dropwise to the piperazine solution over 15-20 minutes while maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in water and extract with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[4]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

Troubleshooting Decision Tree

This diagram outlines a logical approach to troubleshooting common synthesis issues.

// Nodes start [label="Problem Detected\n(e.g., Low Yield, Impure Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_yield [label="Is the issue low yield?"]; check_purity [label="Is the issue low purity?"];

// Low Yield Path yield_yes [label="Analyze reaction mixture (TLC/LCMS).\nIs di-Boc byproduct present?"]; diboc_yes [label="Improve Mono-selectivity:\n1. Use Protonation Strategy.\n2. Add Boc₂O slowly at 0 °C.\n3. Check Stoichiometry (1.0 equiv).", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; diboc_no [label="Is starting material unreacted?"]; sm_yes [label="Optimize Reaction Conditions:\n1. Increase reaction time/temp.\n2. Add catalyst (e.g., Iodine).\n3. Check reagent quality.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; sm_no [label="Consider other side reactions or\nproduct degradation.", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

// Low Purity Path purity_yes [label="Analyze impurities (NMR/LCMS).\nIs racemization observed?"]; rac_yes [label="Preserve Stereochemistry:\n1. Use milder bases/acids.\n2. Lower reaction/workup temp.\n3. Use additives (e.g., HOBt).", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; rac_no [label="Are byproducts/reagents present?"]; reagents_yes [label="Optimize Purification:\n1. Refine aqueous workup.\n2. Optimize chromatography gradient.\n3. Attempt recrystallization.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents_no [label="Re-evaluate synthetic route for\ncleaner alternatives.", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections start -> check_yield; start -> check_purity;

check_yield -> yield_yes [label="Yes"]; yield_yes -> diboc_yes [label="Yes"]; yield_yes -> diboc_no [label="No"]; diboc_no -> sm_yes [label="Yes"]; diboc_no -> sm_no [label="No"];

check_purity -> purity_yes [label="Yes"]; purity_yes -> rac_yes [label="Yes"]; purity_yes -> rac_no [label="No"]; rac_no -> reagents_yes [label="Yes"]; rac_no -> reagents_no [label="No"]; } } Caption: A decision tree for troubleshooting common synthesis problems.

References

Technical Support Center: Purification of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of Boc-protected piperazines. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Boc-protected piperazines, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Purified Product Product Loss During Work-up: Incomplete extraction from the aqueous phase during acid-base washes.- Ensure the aqueous layer's pH is distinctly basic (pH > 10) before extraction to keep the mono-Boc-piperazine in its free base form.[1] - Perform multiple extractions with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.[2][3]
Side Reactions During Synthesis: Formation of di-Boc-piperazine or other byproducts reduces the amount of desired mono-Boc product.- Optimize reaction conditions during the protection step, such as slow, dropwise addition of Boc₂O at low temperatures (e.g., 0 °C).[1] - Use a slight excess of piperazine relative to di-tert-butyl dicarbonate (Boc₂O).[1]
Difficulty in Separating Mono- from Di-Boc-Piperazine Similar Polarities: The mono- and di-protected piperazines, along with unreacted piperazine, can have similar polarities, making chromatographic separation difficult.[1]- Acid-Base Extraction: This is a highly effective method. An acidic wash (e.g., with 1 M HCl) will extract the basic unreacted piperazine and the desired mono-Boc-piperazine into the aqueous layer, leaving the non-basic di-Boc byproduct in the organic layer. The aqueous layer can then be basified and the mono-Boc product re-extracted.[1][4]
Oily Product Instead of a Solid Residual Solvent: Trapped solvent from the purification process.- Heat the product under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove residual solvent.[5]
Presence of Impurities: Impurities can disrupt the crystal lattice, preventing solidification.[5]- Re-purify the product. Consider column chromatography or recrystallization from a different solvent system.[5] - Dissolve the oily product in a minimal amount of a suitable solvent (e.g., methanol) and attempt to precipitate it by adding a non-solvent (e.g., diethyl ether).[5]
Tailing During Silica Gel Chromatography Basic Nature of Piperazine: The basic nitrogen atoms of the piperazine derivative can interact strongly with the acidic silica gel, causing tailing.- Add a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction with silica gel.[4]
Incomplete Crystallization Suboptimal Solvent System: The chosen solvent may not provide the necessary supersaturation for crystallization to occur.- Experiment with different solvent combinations. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by gentle heating until the solution is clear again, and then slow cooling.[6]
Presence of Piperazine as an Impurity: Piperazine itself can influence the crystallization process by affecting solubility, nucleation, and crystal growth.[6]- Ensure high purity of the Boc-protected piperazine before attempting crystallization. Re-purification may be necessary.

Purification Workflow Diagram

PurificationWorkflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction organic_layer Organic Layer (contains Di-Boc byproduct) extraction->organic_layer Separate Layers aqueous_layer Aqueous Layer (contains Mono-Boc product) extraction->aqueous_layer basify Basify Aqueous Layer (e.g., NaOH to pH > 10) aqueous_layer->basify re_extract Re-extract with Organic Solvent basify->re_extract purified_organic Purified Organic Layer re_extract->purified_organic dry_concentrate Dry and Concentrate purified_organic->dry_concentrate chromatography Column Chromatography (if necessary) dry_concentrate->chromatography Further Purification crystallization Crystallization dry_concentrate->crystallization Direct Crystallization chromatography->crystallization final_product Pure Boc-Protected Piperazine crystallization->final_product

Caption: A general workflow for the purification of mono-Boc-protected piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of mono-Boc-piperazine?

A1: The most common impurities are unreacted piperazine and the di-Boc-piperazine byproduct.[1] The formation of di-Boc-piperazine occurs when a second molecule of the protecting agent (e.g., Boc₂O) reacts with the free nitrogen of the mono-protected product.[1]

Q2: Why is acid-base extraction a preferred method for separating mono-Boc-piperazine from the di-Boc byproduct?

A2: Acid-base extraction is highly effective because of the difference in basicity between the products. Mono-Boc-piperazine has a free secondary amine, which is basic and can be protonated by an acid, making it soluble in the aqueous acidic phase. In contrast, the di-Boc-piperazine has both nitrogens protected, rendering it non-basic and therefore remaining in the organic layer.[1]

Q3: My Boc-protected piperazine derivative is an oil, but the literature reports it as a solid. What can I do?

A3: An oily product often indicates the presence of residual solvent or impurities that inhibit crystallization.[5] First, try removing all solvent under high vacuum, possibly with gentle heating.[5] If it remains an oil, further purification by column chromatography may be necessary.[1] Alternatively, you can attempt to precipitate the product by dissolving the oil in a small amount of a solvent in which it is highly soluble and then adding a solvent in which it is poorly soluble.[5]

Q4: How can I improve the separation during column chromatography?

A4: To improve separation and prevent tailing on silica gel, it is recommended to add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent.[4] This neutralizes the acidic sites on the silica gel, reducing the strong interaction with your basic piperazine compound.

Q5: What analytical techniques are best for assessing the purity of my final product?

A5: A combination of techniques is ideal for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structure and can reveal the presence of impurities.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for confirming the molecular weight of the desired product and identifying any byproducts.[7][8]

Experimental Protocols

Protocol 1: Purification of Mono-Boc-Piperazine via Acid-Base Extraction

This protocol details the separation of mono-Boc-piperazine from the di-Boc-piperazine byproduct and unreacted piperazine.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution or 20% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add 1 M HCl solution to the separatory funnel, shake vigorously, and allow the layers to separate. The mono-Boc-piperazine and any unreacted piperazine will move to the aqueous layer.

  • Drain the organic layer, which contains the di-Boc-piperazine byproduct.

  • Re-extract the organic layer with 1 M HCl to ensure complete recovery of the mono-Boc product.

  • Combine the aqueous layers and carefully add a base (e.g., saturated NaHCO₃ or 20% NaOH) until the pH is greater than 10.[1]

  • Extract the now basic aqueous layer multiple times with DCM.[1]

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified mono-Boc-piperazine.[1]

Protocol 2: Purification by Column Chromatography with a Basic Modifier

This protocol is for the purification of a Boc-protected piperazine derivative when acid-base extraction is insufficient or not applicable.

Materials:

  • Silica gel (for column chromatography)

  • Eluent system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)

  • Triethylamine (TEA)

  • Crude product

  • Chromatography column and accessories

Procedure:

  • Prepare the eluent system. Add 0.1-1% triethylamine to the mobile phase mixture.[4]

  • Pack the chromatography column with silica gel using the prepared eluent.

  • Dissolve the crude product in a minimal amount of the eluent or another suitable solvent.

  • Load the dissolved sample onto the column.

  • Elute the column with the triethylamine-modified eluent, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Logic Diagram

TroubleshootingPurification start Purification Challenge Encountered issue_low_yield Low Yield? start->issue_low_yield issue_oily_product Oily Product? start->issue_oily_product issue_separation Separation Difficulty? start->issue_separation cause_loss_workup Product Loss During Work-up issue_low_yield->cause_loss_workup Yes cause_impurities Impurities Present issue_oily_product->cause_impurities Yes cause_solvent Residual Solvent issue_oily_product->cause_solvent Also Possible cause_polarity Similar Polarities (Mono- vs Di-Boc) issue_separation->cause_polarity Yes cause_tailing Tailing on Silica issue_separation->cause_tailing Chromatography Issue sol_check_ph Check pH of Aqueous Layer (ensure >10 before extraction) cause_loss_workup->sol_check_ph sol_multiple_extractions Perform Multiple Extractions cause_loss_workup->sol_multiple_extractions sol_repurify Re-purify via Chromatography/Crystallization cause_impurities->sol_repurify sol_high_vac Dry Under High Vacuum with Gentle Heat cause_solvent->sol_high_vac sol_acid_base Use Acid-Base Extraction cause_polarity->sol_acid_base sol_add_tea Add Triethylamine to Eluent cause_tailing->sol_add_tea

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Preventing Racemization During Piperazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing racemization during the critical step of piperazine coupling. Below you will find troubleshooting guides and frequently asked questions to help maintain the stereochemical integrity of your chiral molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in piperazine coupling reactions?

A1: Racemization is the process that converts a single, pure enantiomer (a specific 3D version of a chiral molecule) into an equal mixture of both of its enantiomers (e.g., the 'R' and 'S' or 'D' and 'L' forms).[1] In the context of coupling a chiral carboxylic acid to a piperazine, the chiral center at the carbon atom adjacent to the carboxylic acid (the α-carbon) is susceptible to this process. Activation of the carboxylic acid for amide bond formation makes the hydrogen on this α-carbon acidic.[1] If a base in the reaction mixture removes this hydrogen, a planar, achiral intermediate can form, leading to a loss of the original stereochemistry.[1] This is a major concern because the biological activity, efficacy, and safety of a drug often depend on its precise 3D structure; the presence of the undesired stereoisomer can lead to reduced therapeutic effect or even toxic side effects.[1]

Q2: What is the primary chemical mechanism responsible for racemization during amide coupling?

A2: The most prevalent mechanism for racemization during the coupling of N-protected amino acids or similar chiral carboxylic acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] This occurs when the activated carboxyl group cyclizes. The proton at the chiral α-carbon of this oxazolone ring is highly acidic and is easily removed by a base.[1] The resulting achiral intermediate can then be attacked by the piperazine nucleophile, producing a mixture of both stereoisomers.[1] A less common, but still possible, pathway is the direct removal of the α-proton from the activated acid by a strong base, a process known as direct enolization.[1][3]

Q3: Which experimental factors have the most significant impact on the degree of racemization?

A3: Several experimental factors are critical in controlling the extent of racemization. The most important are:

  • Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[1]

  • Base: The strength and steric hindrance of the base used to neutralize acids or facilitate the reaction directly influence the rate of proton abstraction.[1][4]

  • Temperature: The rate of racemization increases with temperature.[5]

  • Pre-activation Time: The duration between the activation of the carboxylic acid and the introduction of the amine (piperazine) can significantly affect racemization levels.[5][6]

  • Solvent: The polarity of the reaction solvent can also play a role in the rate of racemization.[6][7]

Troubleshooting Guide: High Levels of Racemization Detected

This guide addresses the common problem of observing significant racemization in the product of a piperazine coupling reaction.

Problem: My final product shows a high percentage of the undesired enantiomer after coupling my chiral carboxylic acid with piperazine.

Possible Cause 1: Inappropriate Coupling Reagent or Lack of Additive.

Some coupling reagents are more prone to inducing racemization than others. Standard carbodiimides like DCC or EDC, when used alone, can lead to high levels of racemization.

Solution:

  • Use Additives with Carbodiimides: If using a carbodiimide reagent (e.g., DIC, EDC), always include a racemization-suppressing additive. Common and effective additives include 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[4][8][9] These additives form an active ester intermediate that is more resistant to racemization than the O-acylisourea intermediate formed by the carbodiimide alone.[8][10]

  • Switch to a Modern Coupling Reagent: Consider using modern uronium/aminium or phosphonium-based reagents that are designed for low racemization. Reagents like HATU, HBTU, and COMU are often highly effective, especially for sensitive substrates.[1][11] COMU, in particular, is an attractive alternative as it is derived from Oxyma and avoids the potentially explosive nature of benzotriazole-based reagents.[11]

Possible Cause 2: Base Selection and Concentration.

The base used in the reaction plays a crucial role. Strong, non-sterically hindered bases can readily abstract the acidic α-proton, accelerating racemization.

Solution:

  • Avoid Strong, Small Bases: Avoid using triethylamine (TEA) if racemization is a concern. Its strong basicity and small size make it an efficient catalyst for proton abstraction.[4][5]

  • Use Weaker or Sterically Hindered Bases: Switch to a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[4] These bases are less likely to cause racemization due to steric hindrance or lower basicity.

  • Control Stoichiometry: Use the minimum amount of base necessary for the reaction. Typically, 2-3 equivalents are used when starting from an amine salt.

Possible Cause 3: High Reaction Temperature.

The activation energy for racemization is often comparable to that of the desired coupling reaction, and higher temperatures will accelerate both processes, increasing the amount of the undesired epimer.[5][7]

Solution:

  • Maintain Low Temperatures: Perform the coupling at a lower temperature. It is standard practice to start the reaction at 0 °C and allow it to warm slowly to room temperature.[5] Maintaining a low temperature, especially during the initial acid activation and coupling phase, is critical for minimizing racemization.[5]

Possible Cause 4: Prolonged Pre-activation Time.

Allowing the activated carboxylic acid to exist for an extended period before the piperazine is added provides more opportunity for the formation of the oxazolone intermediate and subsequent racemization.[5][6]

Solution:

  • Minimize Pre-activation: Keep the pre-activation time (the time after adding the coupling reagent but before adding the amine) to a minimum. A period of 1-5 minutes is often sufficient.[5]

  • Change the Order of Addition: An alternative and highly effective strategy is to add the coupling reagent last. Combine the chiral carboxylic acid, the piperazine, and any additive (like HOBt) in the solvent first. Then, add the base, immediately followed by the coupling reagent to initiate the reaction.[1] This ensures that the amine is present to react with the activated acid as soon as it is formed.

Data Presentation

The selection of coupling reagents and bases has a significant impact on stereochemical purity. The following tables summarize general trends observed in peptide synthesis, which are directly applicable to piperazine couplings.

Table 1: General Effect of Coupling Reagents and Additives on Racemization

Coupling Reagent(s)Relative Degree of RacemizationNotes
DIC / EDC (alone)HighNot recommended for chiral acids without an additive.
DIC / HOBtLowA classic and effective combination for suppressing racemization.[8][9]
DIC / HOAtVery LowHOAt is generally more effective than HOBt at suppressing racemization.[4][8]
DIC / OxymaVery LowA non-explosive and highly effective alternative to HOBt/HOAt.[4][8]
HBTU / HATULow to Very LowGenerally low racemization, with HATU often being superior to HBTU.[1][6]
COMUVery LowAn excellent modern reagent with very low racemization potential.[1][11]

Note: The actual percentage of racemization is highly dependent on the specific substrate, base, and temperature.

Table 2: General Influence of Base Selection on Racemization

BaseChemical NameRelative Degree of RacemizationReason
TEATriethylamineHighStrong base, low steric hindrance.[4][5]
DIPEA (or Hünig's base)N,N-DiisopropylethylamineLowStrong base, but high steric hindrance reduces α-proton abstraction.[4]
NMMN-MethylmorpholineLowWeaker base than TEA.[4]
2,4,6-Collidine2,4,6-TrimethylpyridineVery LowSterically hindered and moderately basic.[4][12]

Visualizations

Racemization Mechanism and Prevention Pathway

Caption: The competing pathways during amide coupling. The desired route involves direct reaction of the amine with a stable active ester, while the racemization pathway proceeds through a planar, achiral oxazolone intermediate.

Recommended Experimental Workflow

G start_end start_end process process decision decision tip tip A Start B Dissolve Chiral Acid, Piperazine, & Additive (e.g., HOBt) in Solvent A->B C Cool Reaction Mixture to 0 °C B->C D Add Base (e.g., DIPEA) C->D E Add Coupling Reagent (e.g., DIC) LAST D->E F Allow to Warm Slowly to Room Temperature E->F Tip_Node This 'reagent last' protocol minimizes pre-activation time, reducing the opportunity for oxazolone formation. E->Tip_Node G Monitor Reaction (TLC / LC-MS) F->G H Reaction Complete? G->H H->G No I Aqueous Workup & Purification H->I Yes J End I->J

Caption: Recommended workflow for piperazine coupling, emphasizing the addition of the coupling reagent last to minimize racemization.

Experimental Protocols

Protocol 1: General Procedure for Piperazine Coupling with Minimized Racemization using HATU

This protocol is a general guideline for coupling a chiral carboxylic acid to a piperazine derivative using HATU, a reagent known for low racemization.

Materials:

  • Chiral carboxylic acid (1.0 eq)

  • Piperazine derivative (hydrochloride or free base, 1.1 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq if using amine salt, 1.5 eq for free base)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the chiral carboxylic acid (1.0 eq) and the piperazine derivative (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation & Coupling: To the stirred solution, add DIPEA (2.5 eq) followed by HATU (1.05 eq). The addition of HATU should initiate the reaction.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired amide.

Protocol 2: Chiral HPLC Analysis for Determining Enantiomeric Purity

This protocol provides a general method for analyzing the enantiomeric purity of the final coupled product. The exact column and mobile phase will need to be optimized for your specific compound.

Materials:

  • Crude or purified product sample

  • HPLC-grade solvents (e.g., Hexane/Isopropanol or Acetonitrile/Methanol)

  • Additive (e.g., Diethylamine - DEA, Trifluoroacetic acid - TFA, optional but often necessary)

  • Chiral HPLC column (e.g., Daicel Chiralpak® or Chiralcel® series)[13][14]

Procedure:

  • Sample Preparation: Dissolve a small amount of the product (approx. 1 mg/mL) in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • System Setup:

    • Install a suitable chiral column (e.g., Chiralpak IC).[13]

    • Equilibrate the column with the chosen mobile phase (e.g., a mixture of Acetonitrile, Methanol, and DEA in a 90:10:0.1 ratio) until a stable baseline is achieved.[13]

    • Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 35 °C).[13]

    • Set the UV detector to a wavelength where the compound has strong absorbance.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Analysis: Run the chromatogram and identify the peaks corresponding to the two enantiomers. The desired product and the undesired enantiomer should elute at different retention times.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess (% ee) or the ratio of the two enantiomers (e.g., L/D ratio) to determine the extent of racemization.[15]

References

Technical Support Center: Troubleshooting Boc Deprotection Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges associated with the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The principal source of side reactions during Boc deprotection is the formation of a reactive tert-butyl cation (t-butyl cation) upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then react with any nucleophilic species present in the reaction mixture, leading to undesired byproducts.[1][2]

Q2: What are the most common side reactions observed during Boc deprotection?

A2: The most frequently encountered side reactions include:

  • Incomplete Deprotection: A portion of the starting material remains unreacted, which can complicate purification.[2]

  • Tert-butylation: The electrophilic tert-butyl cation can alkylate nucleophilic sites on the substrate or product. This is a significant issue for molecules containing electron-rich aromatic rings (like tryptophan) or other nucleophilic residues such as methionine, cysteine, and tyrosine.[2][3]

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, resulting in an unwanted byproduct.[4]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen, especially when the following amino acid is Gly, Asn, or Arg.[5]

  • Degradation of Acid-Sensitive Groups: The acidic conditions required for Boc deprotection can lead to the cleavage of other acid-labile protecting groups.[4]

Q3: How can I prevent the tert-butylation of sensitive amino acid residues?

A3: The most effective method to prevent tert-butylation is the addition of "scavengers" to the deprotection reaction mixture.[5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the carbocation before it can cause unwanted alkylation.[6] The choice of scavenger depends on the specific amino acid residues present in your molecule.

Data Presentation: Scavenger Selection and Reaction Condition Comparison

Table 1: Common Scavengers for Preventing Tert-butylation
Sensitive ResidueRecommended ScavengersTypical Concentration (% v/v)Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)2.5 - 5TIS and TES are highly effective carbocation scavengers. EDT also helps prevent the oxidation of tryptophan.[2][7]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)5Thioanisole is effective in preventing S-alkylation. DMS can help prevent oxidation.[8][9]
Cysteine (Cys)1,2-Ethanedithiol (EDT), Dithiothreitol (DTT)2.5EDT is a commonly used scavenger for protecting the free thiol group.[7]
Tyrosine (Tyr)Phenol, Anisole5These phenolic compounds act as decoys for the tert-butyl cation.[2]
Table 2: Comparison of Common Deprotection Cocktails
Deprotection CocktailComposition (v/v)Application
Standard TFA / TIS / H₂O95 / 2.5 / 2.5
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT82.5 / 5 / 5 / 5 / 2.5
Table 3: Quantitative Comparison of TFA vs. HCl for Boc Deprotection
ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM)4M in Dioxane or Ethyl Acetate
Reaction Time Generally fast (30 minutes to a few hours)Can be very rapid (e.g., 30 minutes with 4M in dioxane)
Yield Typically high to quantitativeTypically high to quantitative
Product Purity Generally high, though the resulting TFA salt can sometimes be oily.Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which aids in purification.[1]
Side Reactions Higher potential for trifluoroacetylation. Tert-butylation is a common issue without scavengers.Tert-butylation can still occur, but the choice of solvent can influence this.

A study comparing 55% TFA in DCM for 30 minutes versus 100% TFA for 5 minutes for the deprotection of 40 different peptides found that the 55% TFA/DCM mixture resulted in an average purity that was 9% higher, which was attributed to better resin swelling with the solvent mixture.[5][10]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA in Solution-Phase
  • Dissolution: Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Scavenger Addition: If your substrate contains sensitive residues, add the appropriate scavenger (e.g., 2.5-5% v/v of TIS).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine TFA salt can often be precipitated by the addition of cold diethyl ether.

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is a common alternative to TFA and often yields a crystalline hydrochloride salt.

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically a large excess).

  • Reaction: Stir the mixture at room temperature. The reaction is usually complete within 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. The product is typically isolated as the hydrochloride salt.

Visualizing Mechanisms and Workflows

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc-Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Boc-Protected_Amine->Protonated_Carbamate + H+ (Acid) Carbamic_Acid Carbamic Acid Protonated_Carbamate->Carbamic_Acid - tert-Butyl Cation tert-Butyl_Cation tert-Butyl Cation Protonated_Carbamate->tert-Butyl_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Alkylated_Byproduct Alkylated Byproduct tert-Butyl_Cation->Alkylated_Byproduct Trapped_Cation Trapped Cation tert-Butyl_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met) Nucleophilic_Residue->Alkylated_Byproduct Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Boc deprotection mechanism and side reaction pathways.

Troubleshooting_Workflow Start Start: Boc Deprotection Experiment Analysis Analyze Crude Product (TLC, LC-MS) Start->Analysis Problem Problem Identified? Analysis->Problem Incomplete Incomplete Deprotection? Problem->Incomplete Yes Success Successful Deprotection Problem->Success No Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Conditions Increase Acid Conc./Time/Temp. Incomplete->Increase_Conditions Yes Add_Scavengers Add/Optimize Scavengers Side_Products->Add_Scavengers Yes Milder_Conditions Consider Milder Conditions (e.g., HCl/Dioxane) Side_Products->Milder_Conditions If side products persist Increase_Conditions->Analysis Add_Scavengers->Analysis Milder_Conditions->Analysis End End Success->End

Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Optimizing Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions. Below you will find a series of frequently asked questions (FAQs) that address common issues encountered during experimentation, along with detailed protocols and data to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is slow, has a low yield, or is not working at all. What are the common causes?

Several factors can lead to poor performance in amide coupling reactions. The most common issues involve the reactants themselves, the choice of reagents, or the reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be activated by a coupling reagent to react with the amine. If the coupling reagent is unsuitable, degraded, or used in insufficient amounts, activation will be incomplete.[1][2]

  • Amine Deactivation or Low Nucleophilicity: The amine can be rendered non-nucleophilic if it is protonated by the carboxylic acid in an acid-base reaction.[1] Additionally, electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react more slowly.[3]

  • Steric Hindrance: Bulky chemical groups on either the carboxylic acid or the amine can physically block the reaction site, slowing down or preventing the coupling.[1][2]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF and DCM are common choices.[4] While higher temperatures can increase the rate, they may also promote side reactions or degradation.[4][5]

Q2: I am observing significant side product formation. How can I minimize this?

Side product formation is a frequent challenge. Identifying the nature of these byproducts is key to mitigating them.

  • Racemization: If you are working with chiral carboxylic acids (especially amino acids), loss of stereochemical integrity is a major concern. This is particularly common with carbodiimide-based reagents like DCC and EDC.[2][4] To suppress racemization, you can add auxiliaries like 1-hydroxybenzotriazole (HOBt) or OxymaPure, or run the reaction at a lower temperature.[1][4] Uronium/aminium salt reagents like HATU are known to minimize racemization.[6]

  • N-acylurea Formation: When using carbodiimide reagents (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which terminates the reaction. Adding HOBt or HOAt can trap the intermediate as an active ester, preventing this rearrangement and improving yields.

  • Guanidinium Byproduct: With uronium/aminium reagents like HBTU or HATU, a side reaction can occur where the amine attacks the coupling reagent itself, forming a guanidinium byproduct. This is why the order of addition is crucial; the carboxylic acid should be pre-activated with the coupling reagent before the amine is introduced.

Q3: How do I choose the right coupling reagent for my specific substrates?

The choice of coupling reagent is critical and depends on factors like steric hindrance, risk of racemization, and the electronic properties of your substrates.

  • For Standard Couplings: Carbodiimides like EDC and DIC are widely applicable and cost-effective.[2] They are often used with additives like HOBt to improve efficiency and reduce side reactions.[2]

  • For Difficult or Sensitive Substrates: Uronium/aminium salts (HATU, HBTU, HCTU) and phosphonium salts (PyBOP) are generally more reactive and efficient, especially for sterically hindered substrates or for minimizing racemization.[1][7] HATU is often preferred for its high speed and low rate of epimerization.[6]

  • For Electron-Deficient or Sterically Hindered Amines: Standard methods may fail. A more robust protocol involves the in situ formation of an acyl fluoride using a reagent like BTFFH at elevated temperatures.[3]

Q4: What are the best practices for setting up an amide coupling reaction to maximize success?
  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents to prevent hydrolysis of activated intermediates.[1][8]

  • Correct Order of Addition: For most modern coupling reagents (HATU, PyBOP), pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[1] This prevents the formation of guanidinium byproducts.

  • Choice of Base: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[4] If your amine is provided as a hydrochloride salt, you will need to add an additional equivalent of base to neutralize it.[4]

  • Monitor Reaction Progress: Use techniques like TLC or LC-MS to track the consumption of starting materials and the formation of the product. This helps determine the optimal reaction time and identify if a reaction has stalled.[4]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance in a Model Peptide Synthesis

This table summarizes the performance of various coupling reagents in the synthesis of the acyl carrier protein (ACP) fragment (65-74), a common benchmark for evaluating efficiency.[7]

Coupling ReagentClassCrude Purity (%)Key Observations
HATU Uronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[7]
HCTU Uronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[7]
HBTU Uronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU/HCTU.[7]
PyBOP Phosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[7]

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.[7]

Table 2: Impact of Reaction Time on Yield and Purity in a Microwave-Assisted Synthesis

This data is from the synthesis of 2-amino-N-benzylbenzamide at 100 °C. It shows that longer reaction times can increase yield but may decrease final purity due to the formation of more by-products.[9]

Reaction Time (minutes)Yield Post Normal-Phase Chromatography (%)Final Purity Post Reversed-Phase Chromatography (%)
24398.2
55097.9
105296.1
156495.7

Diagrams and Workflows

Troubleshooting_Workflow start Reaction Slow or Low Yield check_reagents 1. Check Reagent Quality - Is coupling reagent active? - Are solvents anhydrous? - Are starting materials pure? start->check_reagents check_conditions 2. Review Reaction Conditions - Is the temperature optimal? - Is the solvent appropriate? - Is the base non-nucleophilic? check_reagents->check_conditions check_stoichiometry 3. Verify Stoichiometry - Correct equivalents of all reagents? - Extra base for amine salts? check_conditions->check_stoichiometry decision_reagent Reagents/Conditions OK? check_stoichiometry->decision_reagent increase_temp Increase Temperature Incrementally decision_reagent->increase_temp Yes success Problem Solved decision_reagent->success No change_solvent Screen Different Solvents (e.g., DMF, NMP) increase_temp->change_solvent change_reagent Switch to a Stronger Coupling Reagent (e.g., EDC -> HATU) change_solvent->change_reagent change_reagent->success Reagent_Selection_Guide start Start: Select Coupling Reagent q1 Risk of Racemization? start->q1 q2 Sterically Hindered Substrates? q1->q2 No r_high_reactivity Use High-Activity Reagents: HATU, HCTU, or PyBOP q1->r_high_reactivity Yes q3 Electron-Deficient Amine? q2->q3 No q2->r_high_reactivity Yes r_standard Use Standard Reagents: EDC/HOBt or DIC/HOBt q3->r_standard No r_acyl_fluoride Use Acyl Fluoride Protocol: BTFFH at elevated temp. q3->r_acyl_fluoride Yes

References

solubility issues of (R)-1-Boc-piperazine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address solubility issues encountered with (R)-1-Boc-piperazine-2-carboxylic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a moderately polar compound. Due to the hydrophobic Boc (tert-butyloxycarbonyl) group, it exhibits low solubility in water.[1] It is generally more soluble in polar aprotic organic solvents. Recommended starting solvents for solubilization are Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM).[2][3] It may also show solubility in other solvents like Tetrahydrofuran (THF) and Methanol, sometimes requiring gentle heating.[2][3]

Q2: Why is this compound poorly soluble in some common organic solvents?

A2: The poor solubility can be attributed to its zwitterionic nature at neutral pH, where both the carboxylic acid and the unprotected piperazine nitrogen can be ionized. This strong intermolecular interaction, along with potential high crystallinity, can make it difficult to dissolve in certain solvents.

Q3: Can I heat the mixture to improve solubility?

A3: Yes, gentle heating (e.g., to 40°C) can be employed to increase the solubility of this compound.[3] However, it is crucial to do this cautiously as excessive heat may lead to the degradation of the compound. It is advisable to first test this on a small scale and monitor for any changes in color or purity.

Q4: How does the Boc protecting group affect solubility?

A4: The Boc group is bulky and hydrophobic, which decreases the aqueous solubility of the molecule.[1] However, it also prevents the secondary amine from protonation, which can influence its solubility in different solvent systems compared to the unprotected parent piperazine-2-carboxylic acid.

Q5: Will the solubility change if I form a salt of the carboxylic acid?

A5: Yes, forming a salt of the carboxylic acid by adding a suitable base can significantly increase its solubility in polar solvents, including aqueous solutions. For instance, creating a cesium salt by reacting with cesium carbonate can enhance solubility in solvents like DMF.[4]

Troubleshooting Guide

Issue: The compound will not dissolve in my chosen organic solvent at room temperature.

Possible Cause Troubleshooting Steps
Low intrinsic solubility in the selected solvent. 1. Attempt dissolution in a stronger polar aprotic solvent such as DMF or DMSO. 2. Use a co-solvent system. A mixture of DCM and methanol has been used for reactions involving this compound.[5]
High crystallinity of the solid. 1. Gently warm the solution to approximately 40°C while stirring.[3] 2. Use sonication for 5-10 minutes to help break down the crystal lattice.[3]
Insufficient solvent volume. Gradually add more solvent until the compound dissolves, keeping in mind the required concentration for your reaction.

Issue: The compound precipitates out of solution during the experiment.

Possible Cause Troubleshooting Steps
Change in temperature. If the experiment is run at a lower temperature than when the compound was dissolved, try to maintain the initial temperature or use a solvent system where the compound has higher solubility at the experimental temperature.
Reaction product is less soluble. If precipitation occurs after adding reagents, it may be the product crashing out. This can be confirmed by analyzing the precipitate.
Solvent evaporation. Ensure your reaction vessel is properly sealed to prevent solvent loss, which would increase the concentration and potentially lead to precipitation.

Issue: Low reaction yield or incomplete reaction, possibly due to poor solubility.

Possible Cause Troubleshooting Steps
Compound is not fully dissolved before starting the reaction. Ensure complete dissolution by visual inspection before adding other reagents. Use the techniques mentioned above (stronger solvent, co-solvents, gentle heating, sonication).
Heterogeneous reaction mixture. If the compound has limited solubility, the reaction may be occurring only at the surface of the solid particles. Increase agitation or use a solvent system that fully dissolves all reactants. For peptide couplings, pre-dissolving the acid in DMF is a common practice.[6]

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexSolubilityNotes
Water10.2InsolubleThe hydrophobic Boc group reduces aqueous solubility.[1][2]
Methanol (MeOH)5.1SolubleMay require gentle heating.[3][7]
Ethanol (EtOH)4.3Sparingly SolubleSimilar to methanol, heating may be required.[3]
Dimethyl sulfoxide (DMSO)7.2SolubleA good first choice for dissolving polar compounds.[3]
N,N-Dimethylformamide (DMF)6.4SolubleCommonly used as a solvent for peptide coupling reactions involving similar compounds.[2][6]
Dichloromethane (DCM)3.1SolubleOften used in reactions with Boc-protected compounds.[2][3]
Tetrahydrofuran (THF)4.0SolubleA viable alternative to DCM and DMF.[2][3]
Acetonitrile (ACN)5.8Sparingly Soluble-
Ethyl Acetate (EtOAc)4.4Sparingly Soluble-
Hexane0.1InsolubleNon-polar solvent, not suitable for this compound.[3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

  • Weigh the desired amount of this compound into a clean, dry flask.

  • Add a small volume of a suitable solvent, such as DMF or DCM.

  • Stir the mixture at room temperature for 5-10 minutes.

  • If the compound is not fully dissolved, place the flask in a sonicator bath and sonicate for 5-10 minutes.

  • If solubility is still an issue, gently warm the mixture to 40°C in a water bath with continuous stirring until the solid is completely dissolved.[3]

  • Allow the solution to cool to room temperature before proceeding with your reaction, ensuring the compound remains in solution.

Protocol 2: Preparation for a Peptide Coupling Reaction

  • In a dry reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • In a separate flask, dissolve the amine component.

  • To the solution of the carboxylic acid, add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 equivalents).[6]

  • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.

  • Add the solution of the amine component to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[6]

Visualizations

Caption: A decision workflow for troubleshooting solubility issues.

G General Experimental Workflow for Dissolution cluster_prep Preparation cluster_troubleshoot Troubleshooting cluster_final Final Steps weigh 1. Weigh Compound add_solvent 2. Add Solvent (e.g., DMF) weigh->add_solvent stir 3. Stir at RT add_solvent->stir sonicate 4. Sonicate (if needed) stir->sonicate heat 5. Gentle Heat (if needed) sonicate->heat cool 6. Cool to RT heat->cool proceed 7. Proceed to Reaction cool->proceed

Caption: A typical experimental workflow for dissolving the compound.

References

Technical Support Center: Managing Steric Hindrance in N-Boc-Piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with N-Boc-piperazine reactions, particularly those involving steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when working with sterically hindered N-Boc-piperazine reactions?

Researchers often face several primary challenges when dealing with sterically hindered substrates in N-Boc-piperazine reactions. These include low product yields, slow reaction rates, and the formation of unwanted side products.[1] The bulky tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen can physically obstruct the approach of reactants to the reactive sites, slowing down or preventing bond formation.[1][2] This is particularly evident in acylation, alkylation, and coupling reactions with other bulky molecules.

Q2: How does steric hindrance affect N-Boc deprotection?

Steric hindrance from bulky groups near the Boc-protected nitrogen can significantly slow down the deprotection reaction.[3] While acidic conditions are typically used to remove the Boc group, bulky substituents may require harsher conditions, such as increased acid concentration, higher temperatures, or longer reaction times to achieve complete deprotection.[3][4] However, these more forceful conditions can lead to the degradation of other sensitive functional groups within the molecule.[4]

Q3: Which coupling reagents are most effective for sterically hindered amide bond formation with N-Boc-piperazine?

For challenging or sterically hindered couplings, uronium/aminium or phosphonium salt-based reagents are generally more effective than standard carbodiimide reagents like EDC.[1][5] Reagents such as HATU, HBTU, and PyBOP often lead to faster reactions and higher yields in these cases.[1][5] HATU, in particular, is noted for its high reactivity and low risk of epimerization.[5]

Q4: What is the role of the base in overcoming steric hindrance, and which one should be chosen?

A non-nucleophilic, sterically hindered organic base is crucial in N-Boc-piperazine coupling reactions to neutralize the acid liberated and facilitate the coupling process.[1][5] Diisopropylethylamine (DIPEA) is often the preferred base over less hindered options like triethylamine (TEA) because it is less likely to cause side reactions, such as epimerization or unwanted alkylations.[1][5]

Q5: Can C-H functionalization of the piperazine ring be hindered by the N-Boc group?

Yes, the N-Boc group can influence the direct functionalization of C-H bonds on the piperazine ring. Methodologies like lithiation followed by trapping with an electrophile are sensitive to steric factors.[6][7][8] The choice of the distal N-substituent and the electrophile can significantly impact the yield and stereoselectivity of the reaction.[7][8][9] Minimizing steric hindrance through the appropriate choice of reagents and reaction conditions is key to success.[9]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling with a Bulky Carboxylic Acid

If you are experiencing low yields when coupling a sterically hindered carboxylic acid with N-Boc-piperazine, consider the following troubleshooting steps.

start Low Amide Yield reagent Review Coupling Reagent start->reagent base Optimize Base reagent->base Standard reagent (EDC/HOBt) used? sub_reagent1 Switch to HATU, HBTU, or PyBOP reagent->sub_reagent1 conditions Adjust Reaction Conditions base->conditions Using hindered base (DIPEA)? sub_base1 Use DIPEA to minimize side reactions base->sub_base1 purification Check Purification conditions->purification Standard temp/time? sub_conditions1 Increase temperature or reaction time (monitor for side products) conditions->sub_conditions1 success Improved Yield purification->success Product loss during workup? sub_purification1 Optimize chromatography conditions purification->sub_purification1 sub_reagent1->base sub_base1->conditions sub_conditions1->purification sub_purification1->success

Caption: Troubleshooting workflow for low amide coupling yield.

Possible Cause Recommended Solution
Inefficient Coupling Reagent For sterically hindered substrates, standard reagents like EDC/HOBt may be insufficient. Switch to a more powerful reagent such as HATU, HBTU, or PyBOP.[1][5]
Suboptimal Base A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is recommended to minimize side reactions.[5]
Unfavorable Reaction Conditions Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of N-Boc-piperazine (1.1-1.2 equivalents) can sometimes improve yields.[10]
Presence of Moisture Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of activated intermediates.[10]
Issue 2: Incomplete N-Boc Deprotection

If you are struggling to completely remove the Boc group from a sterically hindered piperazine derivative, follow this guide.

start Incomplete Deprotection acid Check Acidic Reagent start->acid conditions Modify Reaction Conditions acid->conditions Standard acid (TFA/DCM) used? sub_acid1 Increase acid concentration (e.g., 50% TFA) or use 4M HCl in dioxane acid->sub_acid1 workup Review Work-up Procedure conditions->workup Room temp/short time? sub_conditions1 Increase reaction time or gently warm (e.g., to 40°C), use with caution conditions->sub_conditions1 success Complete Deprotection workup->success Neutralization issues? sub_workup1 Ensure complete basification to isolate free amine workup->sub_workup1 sub_acid1->conditions sub_conditions1->workup sub_workup1->success

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Possible Cause Recommended Solution
Insufficient Acid Increase the concentration or number of equivalents of the acid. A 25-50% solution of TFA in DCM or a 4M solution of HCl in dioxane is commonly used.[3][4]
Short Reaction Time The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration.[3]
Low Temperature Most deprotections are performed at room temperature. If the reaction is sluggish due to steric hindrance, gentle warming (e.g., to 40°C) may be necessary, but this can also increase side reactions.[3]
Steric Hindrance Bulky groups near the Boc-protected nitrogen can significantly slow down the reaction.[3] In such cases, a combination of increased acid concentration, longer reaction time, and gentle warming may be required.
Formation of Side Products The reactive tert-butyl cation generated during deprotection can cause side reactions. The addition of scavengers like triisopropylsilane (TIS) can help to trap this cation.[3]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for N-Boc-Piperazine Amide Formation

Coupling ReagentAdvantagesDisadvantagesBest For
EDC/HOBt Economical, water-soluble byproducts are easily removed.[5]Can form N-acylurea byproducts, may require an additive to improve efficiency and suppress racemization.[5]Standard, routine couplings with less hindered substrates.
HATU High reactivity, fast reaction times, low risk of epimerization.[1][5]Higher cost, can cause guanidinylation of the amine if used in large excess.[5]Difficult or sterically hindered couplings; when speed is critical.[1][5]
HBTU/TBTU Very efficient, well-established, less expensive than HATU.[5]Less reactive than HATU; can also cause guanidinylation side reactions.[5]Standard, routine couplings.
PyBOP Effective for hindered couplings, leading to faster reactions and higher yields.[1]Can be more expensive than carbodiimides.Challenging couplings where other reagents have failed.

Experimental Protocols

Protocol 1: Amide Coupling of a Sterically Hindered Carboxylic Acid with N-Boc-Piperazine using HATU

This protocol describes a general procedure for the coupling of a sterically hindered carboxylic acid with N-Boc-piperazine using HATU as the coupling reagent.

  • Preparation: To a solution of the carboxylic acid (1.0 eq.) and N-Boc-piperazine (1.1 eq.) in anhydrous DMF, add HATU (1.1 eq.).[1]

  • Base Addition: Add DIPEA (2.0 eq.) to the reaction mixture at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Deprotection of a Sterically Hindered N-Boc-Piperazine using HCl in Dioxane

This method is an alternative to TFA and yields the hydrochloride salt, which can be advantageous for purification.

  • Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).[3]

  • Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (a large excess is often used).[3]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[3]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[3]

  • Work-up: If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[3] To obtain the free base, the crude salt can be dissolved in water and basified with a suitable base (e.g., NaOH or NaHCO₃) before extraction with an organic solvent.[4]

References

Technical Support Center: Coupling Reactions with (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for amide coupling reactions involving (R)-1-Boc-piperazine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during coupling reactions with this compound?

Researchers often face challenges such as low product yields, side reactions like epimerization (loss of stereochemical integrity), and difficulties in purifying the final product.[1] The steric bulk of the N-Boc-piperazine moiety can make it a challenging substrate for coupling reactions.[1]

Q2: Which coupling reagents are most effective for this reaction?

The choice of coupling agent is critical and depends on factors like the reactivity of the substrates, budget, and desired reaction speed.[2][3]

  • For challenging or sterically hindered couplings: Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU are generally more effective, leading to faster reactions and higher yields.[1][4] HATU is particularly noted for its high reactivity and low risk of epimerization.[2]

  • For routine couplings: Carbodiimide reagents such as EDC in the presence of an additive like HOBt or OxymaPure are economical and widely used.[1][2][3] The byproducts of EDC are water-soluble, which can simplify purification.[3]

Q3: What is the recommended base and solvent for these coupling reactions?

A non-nucleophilic, sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) is highly recommended to minimize side reactions and potential epimerization.[1][2] N-methylmorpholine (NMM) can also be used.[1] Commonly used anhydrous solvents include Dimethylformamide (DMF), Dichloromethane (DCM), and acetonitrile.[1][3] The choice of solvent may depend on the solubility of the reactants.[1]

Q4: How can I monitor the progress of the reaction?

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] This allows for tracking the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time and identify any significant side products.[2]

Q5: Can the Boc protecting group be cleaved during the coupling reaction?

While the Boc group is generally stable under most amide coupling conditions, prolonged exposure to even mildly acidic conditions can lead to its premature removal.[5] It is important to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling reaction.

Issue 1: Low or No Product Yield

Q: My reaction shows low or no yield of the desired coupled product. What are the possible causes and solutions?

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure all reagents, especially the coupling agent and solvent, are anhydrous and of high purity. Coupling reagents can be sensitive to moisture and should be stored in a desiccator.[1]

  • Check Stoichiometry: Ensure the correct stoichiometric amounts of reagents are used. Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent and base relative to the limiting reagent is recommended.[1] Sometimes, using a slight excess of the amine component (1.1-1.2 equivalents) can drive the reaction to completion.[5]

  • Optimize Coupling Reagent: For sterically hindered or electron-deficient substrates, standard reagents like EDC/HOBt may be insufficient.[1] Consider switching to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[1]

  • Reaction Temperature: While low temperatures are often used to minimize side reactions, some sluggish couplings may benefit from a moderate increase in temperature.[1] Monitor the reaction closely for any increase in impurity formation if the temperature is raised.[1]

  • Monitor Reaction Time: If the reaction has stalled, as indicated by TLC or LC-MS, consider extending the reaction time or adding more coupling reagent.[5]

Issue 2: Presence of Side Products and Impurities

Q: My reaction mixture shows multiple spots on TLC or peaks in LC-MS in addition to my product. What are the common side reactions and how can I minimize them?

Several side reactions can occur during amide coupling. Identifying the likely side product can help in optimizing the reaction conditions.

Common Side Reactions and Solutions:

  • Epimerization of Chiral Carboxylic Acid: This is a significant concern when coupling chiral carboxylic acids.

    • Solution:

      • Use additives known to suppress racemization, such as HOBt or HOAt.[1][6]

      • Employ coupling reagents known for low epimerization rates, like HATU or COMU.[1]

      • Maintain low reaction temperatures (e.g., 0 °C or lower).[1]

  • Formation of N-acylurea Byproduct: This is a common byproduct when using carbodiimide reagents like EDC or DCC.[1][5]

    • Solution: Add HOBt to the reaction mixture, which minimizes the formation of this stable byproduct.[1]

  • Guanidinylation of the Amine: This can occur when using uronium/aminium reagents (e.g., HATU, HBTU) in excess, where the reagent reacts with the amine nucleophile.[1][5][6]

    • Solution:

      • Use the coupling reagent in slight excess (e.g., 1.05-1.1 equivalents).[5]

      • Pre-activate the carboxylic acid before adding the amine.[6]

      • Consider using phosphonium-based reagents like PyBOP to avoid this side reaction.[1]

Issue 3: Difficult Purification

Q: I am having difficulty purifying my final product. What are some recommended purification strategies?

Purification can be challenging due to the presence of unreacted starting materials and byproducts from the coupling reagents.[1]

Purification Techniques:

  • Aqueous Workup: Washing the organic layer with dilute acid (e.g., 0.1-1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine can remove many common impurities and excess reagents.[1][3] For EDC couplings, an aqueous workup is effective at removing the water-soluble urea byproduct.[3][7]

  • Column Chromatography: Silica gel chromatography is a common and effective method for purifying coupling reaction products. The choice of eluent system will depend on the polarity of the product.[1][3]

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesBest For
HATU High reactivity, fast reaction times, low epimerization risk.[2]High cost, can cause guanidinylation of the amine if used in large excess.[2][5]Difficult or sterically hindered couplings; when speed is critical.[2]
HBTU / TBTU Very efficient, well-established, less expensive than HATU.[2]Less reactive than HATU; can also cause guanidinylation side reactions.[2]Standard, routine couplings.[2]
EDC·HCl Economical, water-soluble byproducts are easily removed during aqueous workup.[2][3]Can form N-acylurea byproducts, requires an additive (e.g., HOBt, OxymaPure) to improve efficiency and suppress racemization.[2]Standard couplings where cost is a factor and byproducts can be removed by washing.[3]
DCC Potent dehydrating agent.[3]Forms a dicyclohexylurea (DCU) precipitate that can be difficult to remove completely; not suitable for solid-phase synthesis.[8]Solution-phase reactions where the DCU precipitate can be filtered off.[8]
PyBOP High coupling efficiency with a low risk of racemization; byproducts are not carcinogenic.[7]Can be more expensive than carbodiimides.Couplings where avoiding guanidinylation is critical.[1]

Experimental Protocols

Protocol 1: General Coupling using HATU
  • Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[3]

  • Activation: Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[3]

  • Coupling: Add this compound (or the corresponding amine) (1.1 eq) to the activated mixture.[3]

  • Reaction: Stir the reaction at room temperature for 1-12 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Once complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[3][5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: General Coupling using EDC/HOBt
  • Preparation: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).[3]

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.[3]

  • Coupling: Add this compound (or the corresponding amine) (1.1 eq) to the reaction mixture.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid & Coupling Reagent in Anhydrous Solvent B Add Base (e.g., DIPEA) A->B C Pre-activate (Stir at RT or 0°C) B->C D Add Amine ((R)-1-Boc-piperazine-2-CA derivative) C->D E Stir at RT (1-24h) D->E F Monitor by TLC / LC-MS E->F F->E Incomplete G Quench & Dilute with Organic Solvent F->G Complete H Aqueous Washes (Acid, Base, Brine) G->H I Dry, Filter & Concentrate H->I J Purify (Column Chromatography) I->J

Caption: General workflow for amide coupling reactions.

G cluster_reagents Reagent & Stoichiometry Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reaction Issues Start Incomplete Coupling Detected (Low Yield / Stalled Reaction) CheckReagents Verify Reagent Quality (Anhydrous, High Purity) Start->CheckReagents CheckStoich Confirm Stoichiometry (1.1-1.5 eq Coupling Agent) Start->CheckStoich CheckTemp Optimize Temperature (Try moderate increase) Start->CheckTemp UpgradeReagent Substrates Sterically Hindered? Switch to More Potent Reagent (e.g., EDC -> HATU) CheckReagents->UpgradeReagent CheckTime Extend Reaction Time or Re-dose Coupling Agent CheckStoich->CheckTime CheckTemp->CheckTime Epimerization Epimerization? - Add HOBt/HOAt - Use HATU/COMU - Lower Temperature CheckTime->Epimerization SideProducts Other Side Products? (N-acylurea, Guanidinylation) - Adjust Stoichiometry - Change Reagent Class CheckTime->SideProducts End Reaction Optimized CheckTime->End Epimerization->End SideProducts->End UpgradeReagent->End

Caption: Troubleshooting decision tree for incomplete coupling reactions.

References

Technical Support Center: Catalyst Selection for Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the efficient functionalization of piperazine, a critical scaffold in medicinal chemistry.

Part 1: N-Functionalization of Piperazine (e.g., N-Arylation)

The introduction of substituents onto the nitrogen atoms of piperazine is a cornerstone of drug design. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose. However, challenges such as low yield, di-substitution, and catalyst deactivation are common.

Frequently Asked Questions (FAQs) for N-Arylation

Q1: My Buchwald-Hartwig N-arylation reaction is resulting in a low or no product yield. What are the most common causes and solutions?

A1: Low yields in N-arylation reactions can often be traced to several key factors:

  • Inappropriate Base: The base is crucial for both reaction rate and preventing side reactions.[3] For many piperazine arylations, strong, non-nucleophilic bases like NaOtBu or KOtBu are effective.[1][4] However, if your substrate is sensitive (e.g., contains an ester group), switching to a weaker base like Cs₂CO₃ or K₃PO₄ is recommended, though this may require re-optimization of the catalyst system.[3][4]

  • Suboptimal Ligand Choice: The ligand's structure is critical to the success of the coupling. Sterically bulky, electron-rich monophosphine ligands such as RuPhos and XPhos are excellent starting points for piperazine N-arylation.[4] It is often necessary to screen a panel of ligands to identify the best performer for a specific substrate combination.[3][4]

Q2: How can I selectively achieve mono-functionalization and avoid the formation of the N,N'-di-substituted byproduct?

A2: Due to its symmetry, preventing di-substitution on piperazine is a primary challenge. The most effective strategies are:

  • Use a Large Excess of Piperazine: Employing a 5- to 10-fold excess of piperazine relative to the electrophile (e.g., aryl halide) shifts the statistical distribution of products in favor of the mono-substituted compound.[3][5]

  • Slow Addition of Electrophile: Adding the electrophile slowly, particularly at low temperatures, can help to control the reaction and minimize the formation of the di-substituted product.[3]

  • Utilize a Mono-Protected Piperazine: The most reliable method is to use a piperazine that is pre-functionalized on one nitrogen with a protecting group (PG), such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[3][6] This ensures that the reaction can only occur at the free N-H site. The protecting group can be removed in a subsequent step.

Q3: Which palladium source and ligand combination should I start with for a new N-arylation reaction?

A3: The choice is highly dependent on the substrates, but a robust starting point for the N-arylation of piperazine with an aryl halide is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich biaryl phosphine ligand.[7][8] Screening a small set of ligands is highly recommended.

Troubleshooting Guide for Piperazine N-Arylation
ProblemPotential CauseSuggested Solution
Low or No Product Yield Inactive or decomposed catalyst.Use a fresh, high-purity catalyst/ligand or an air-stable precatalyst. Ensure the reaction is run under a fully inert atmosphere (Ar or N₂).[1]
Inappropriate base (too weak, too strong, or insoluble).For robust substrates, use NaOtBu or KOtBu. For sensitive substrates, screen weaker bases like K₃PO₄ or Cs₂CO₃.[1][3] Ensure the base is soluble in the reaction solvent.[1]
Suboptimal ligand for the specific substrate combination.Screen a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, Xantphos).[4][8]
Formation of Di-arylated Byproduct High reactivity of the mono-substituted product.Use a 5-10 fold excess of piperazine.[3][5] Add the aryl halide slowly at a reduced temperature.[3]
Reaction conditions favor di-substitution.The most reliable solution is to use a mono-protected piperazine (e.g., N-Boc-piperazine).[3]
Side Reactions (e.g., Hydrodehalogenation) Catalyst deactivation or competing reaction pathways.Re-evaluate the ligand and base combination. Ensure a strictly inert atmosphere to prevent catalyst oxidation.[9]
Reaction Stalls Before Completion Catalyst deactivation over time.Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[2] Consider a more stable precatalyst.
Poor solubility of reactants or base.Screen alternative solvents to ensure all components are sufficiently soluble at the reaction temperature.
Data Presentation: Comparison of Ligands for N-Arylation

The following table summarizes data on the impact of different phosphine ligands on the N-arylation of 4-chlorotoluene with piperazine, demonstrating the critical role of ligand selection.

Palladium SourceLigandBaseSolventTemp (°C)Yield (%)
Pd₂(dba)₃ (2 mol%)XantphosCs₂CO₃Dioxane11085-95
Pd(OAc)₂ (3 mol%)BINAPK₃PO₄Toluene10070-90
Pd₂(dba)₃ (1.5 mol%)DavePhosNaOtBuToluene90>90
Pd(OAc)₂ (2 mol%)RuPhosNaOtBuToluene100~98
Pd(OAc)₂ (2 mol%)XPhosK₃PO₄t-BuOH100~95
Note: This data is compiled from various sources and serves as a guideline for reaction optimization.[4][8]

Part 2: C-H Functionalization of Piperazine

Direct functionalization of the C-H bonds on the piperazine ring is a modern strategy to create novel carbon-substituted piperazines, which remain relatively unexplored but hold significant potential.[6][10] These reactions often employ photoredox catalysis or transition-metal-catalyzed C-H activation.

Frequently Asked Questions (FAQs) for C-H Functionalization

Q1: What are the primary catalytic strategies for the direct C-H functionalization of the piperazine ring?

A1: There are three main approaches:

  • α-Lithiation Trapping: This involves deprotonating a C-H bond adjacent to a nitrogen atom using a strong base (e.g., sec-butyllithium), followed by quenching the resulting organolithium species with an electrophile.[6][11][12] The choice of the N-substituent is critical for directing the lithiation.[6]

  • Transition-Metal-Catalyzed C-H Activation: This strategy uses transition metals (e.g., palladium, ruthenium) to selectively activate a C-H bond, often guided by a directing group on one of the piperazine nitrogens.[11][12]

  • Photoredox Catalysis: This modern approach uses visible light to initiate the reaction. A photocatalyst (commonly an Iridium or Ruthenium complex) absorbs light and generates a highly reactive radical intermediate on the piperazine ring, which can then couple with various partners.[10][11][13] This method is valued for its mild reaction conditions.[13]

Q2: Why can't I simply use the same C-H functionalization methods that work for piperidines or pyrrolidines?

A2: The presence of the second nitrogen atom in the piperazine ring introduces unique challenges. It can coordinate to the metal catalyst, inhibiting its reactivity, or lead to undesired side reactions that are not observed with mono-amine heterocycles like piperidine.[10][13] Therefore, methods must be specifically developed or adapted for the piperazine scaffold.

Q3: My photoredox-catalyzed C-H arylation is failing. What should I investigate?

A3: For photoredox reactions, consider these factors:

  • Catalyst Choice: The photocatalyst is key. Commercially available iridium complexes like Ir(ppy)₃ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ are common starting points for C-H arylation and vinylation, respectively.[10][13]

  • Light Source: Ensure your light source (e.g., blue LEDs) is emitting at the correct wavelength to excite your chosen photocatalyst and that the reaction vessel is sufficiently irradiated.

  • Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is properly degassed before starting the irradiation.

  • Reagents: The electronic properties of your coupling partner are important. Electron-deficient arenes or vinyl sulfones are often used as coupling partners in these radical-based reactions.[10][13]

Data Presentation: Catalytic Systems for Piperazine C-H Functionalization
Functionalization TypePiperazine SubstrateCatalyst SystemCoupling PartnerYield (%)Ref.
α-Arylation N-Boc-N'-Aryl-piperazineIr(ppy)₃ / NaOAc1,4-Dicyanobenzene95[14]
α-Vinylation N-Boc-N'-Aryl-piperazineIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ / CsOAcVinyl Sulfone74[13][14]
α-Heteroarylation N-Boc-N'-Aryl-piperazineIr(ppy)₂(dtbbpy)PF₆Heteroaryl Chloride35-84[14]
α-Alkylation N-Aryl-piperazineTa-based Catalyst (77)Terminal OlefinsGood[12]

Visualizations: Workflows and Logic

General Workflow for N-Arylation

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Catalyst, Ligand, and Base to Flask B Add Piperazine and Solvent A->B C Add Aryl Halide B->C D Evacuate and Backfill with Ar/N₂ (3x) C->D E Heat Reaction Mixture (e.g., 80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool to RT & Dilute F->G H Filter through Celite G->H I Aqueous Workup (Wash with Water/Brine) H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K

Caption: General experimental workflow for a Palladium-catalyzed N-arylation reaction.

Catalytic Pathways for C-H Functionalization

G cluster_pathways Catalytic C-H Functionalization Strategies cluster_details Key Components & Intermediates start Piperazine Substrate (N-Protected/Substituted) A α-Lithiation Trapping start->A B Transition-Metal Catalysis start->B C Photoredox Catalysis start->C A_intermediate α-Amino Anion A->A_intermediate Deprotonation B_intermediate Metallacycle B->B_intermediate C-H Activation C_intermediate α-Amino Radical C->C_intermediate Single Electron Transfer (SET) A_reagent Strong Base (sec-BuLi) A_reagent->A_intermediate end_product α-Functionalized Piperazine A_intermediate->end_product + Electrophile B_reagent Pd, Ru, etc. + Directing Group B_reagent->B_intermediate B_intermediate->end_product Reductive Elimination C_reagent Photocatalyst (Ir, Ru) + Visible Light C_reagent->C_intermediate C_intermediate->end_product + Radical Acceptor

Caption: Logical pathways for the direct C-H functionalization of piperazines.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Mono-Boc-Piperazine

This protocol is a general starting point for the Buchwald-Hartwig amination. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

Materials:

  • N-Boc-piperazine

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.

  • Reagent Addition: Add N-Boc-piperazine (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Inerting: Seal the flask and ensure the atmosphere is inert by evacuating and backfilling with Argon three times.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Synthesis of N-Cbz-piperazine (Mono-protection)

This protocol describes a common method for preparing a mono-protected piperazine, which is a crucial starting material for selective N-functionalization.[6]

Materials:

  • Piperazine (5.0 equivalents)

  • Benzyl chloroformate (Cbz-Cl, 1.0 equivalent)

  • Dichloromethane (DCM) or a biphasic system with aqueous sodium carbonate

  • Ice bath

Procedure:

  • Dissolution: Dissolve piperazine (5.0 eq) in the chosen solvent system (e.g., DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition: Slowly add benzyl chloroformate (1.0 eq) dropwise. A white precipitate may form.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Workup: Perform an aqueous workup to remove excess piperazine and salts. Extract the product with an organic solvent (e.g., DCM).

  • Isolation: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Cbz-piperazine product.[6]

References

Technical Support Center: Workup Procedures for Removing Coupling Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting information and frequently asked questions (FAQs) to address common challenges encountered during the removal of coupling reagents and their byproducts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts of carbodiimide coupling reagents like DCC, DIC, and EDC, and what are the primary strategies for their removal?

A1: The most common byproducts of carbodiimide coupling reagents are ureas.

  • Dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which is notoriously insoluble in most common organic solvents.[1][2] The primary removal strategy is precipitation followed by filtration.

  • Diisopropylcarbodiimide (DIC) forms diisopropylurea (DIU), which is more soluble in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) compared to DCU.[3] This makes it suitable for solid-phase peptide synthesis (SPPS) where byproducts need to be washed away.[3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates a water-soluble urea byproduct, N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU).[4][5] Therefore, the standard removal method is through aqueous extraction (workup).[6]

Q2: What are the byproducts of uronium/aminium and phosphonium salt coupling reagents, and how are they typically removed?

A2: These reagents generate byproducts that are generally more soluble than DCU, simplifying their removal.

  • Uronium/Aminium Salts (HATU, HBTU, HCTU, TBTU, COMU): These reagents primarily produce tetramethylurea (TMU) and a derivative of the activating agent (e.g., 1-hydroxy-7-azabenzotriazole (HOAt) from HATU or 1-hydroxybenzotriazole (HOBt) from HBTU).[7][8] TMU is a polar and highly water-soluble compound, making aqueous washes the primary removal method.[9] HOAt and HOBt can also be removed by aqueous extraction, typically with a basic wash.[10]

  • Phosphonium Salts (PyBOP, PyAOP): The main byproducts are HOBt (or HOAt) and a phosphine oxide derivative, such as tris(pyrrolidino)phosphine oxide from PyBOP. These byproducts are generally water-soluble and can be removed with acidic and basic aqueous washes.[11][12]

Q3: How can I effectively remove 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) after a coupling reaction?

A3: Both HOBt and HOAt are acidic and can be effectively removed from an organic reaction mixture through a series of aqueous washes. A common strategy involves washing the organic layer sequentially with a dilute acid (e.g., 1 M HCl), followed by a dilute base (e.g., saturated NaHCO₃ solution), and finally with brine.[10] The basic wash deprotonates the HOBt or HOAt, rendering it highly soluble in the aqueous phase.

Q4: What should I do if an emulsion forms during the aqueous workup?

A4: Emulsion formation is a common issue, especially when working with complex molecules or certain solvents. To break an emulsion, you can try the following:

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.

  • Filter through Celite® or Glass Wool: Passing the entire mixture through a pad of Celite® or a plug of glass wool in a filter funnel can help to break up the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can accelerate the separation of the layers.

  • Change the Solvent: If possible, switching to a different organic solvent for the extraction might prevent emulsion formation in the first place.

Troubleshooting Guides

Carbodiimide Reagents
Problem Possible Cause(s) Solution(s)
Incomplete removal of DCU (from DCC) after filtration. DCU has some solubility in the reaction solvent, especially at elevated temperatures.Cool the reaction mixture in an ice bath before filtration to further decrease DCU solubility. Wash the filtered DCU cake with a minimal amount of cold solvent to recover any trapped product. Consider switching to a solvent in which DCU is less soluble, such as acetonitrile or diethyl ether.
Product is contaminated with EDC-urea byproduct (EDU) after aqueous workup. Insufficient number or volume of aqueous washes. The product itself may have some water solubility, leading to loss during extraction.Increase the number of aqueous washes (e.g., 3-4 times). Ensure the volume of the aqueous wash is at least equal to the volume of the organic phase. If the product is water-soluble, consider alternative purification methods like column chromatography or dialysis for large molecules.
Low product yield after DCU filtration. The product may have co-precipitated with the DCU. The product may be adsorbed onto the DCU precipitate.Wash the filtered DCU cake thoroughly with a small amount of cold reaction solvent. Ensure the product is fully dissolved in the solvent before filtration.
Uronium/Aminium and Phosphonium Salt Reagents
Problem Possible Cause(s) Solution(s)
Persistent tetramethylurea (TMU) impurity from HATU, HBTU, etc. TMU is highly polar and soluble in many organic solvents, making it difficult to remove completely with simple aqueous washes.[7]Perform multiple extractions with brine. An acidic wash (e.g., 1M HCl) can help protonate any basic impurities and facilitate their removal.[7] If the product is a solid, recrystallization or precipitation can leave the highly soluble TMU in the mother liquor.
Presence of HOBt or HOAt in the final product. Insufficient basic wash during the aqueous workup.Ensure at least one to two washes with a saturated sodium bicarbonate or sodium carbonate solution are performed. Monitor the removal by TLC or LC-MS if necessary.
Difficulty removing phosphine oxide byproducts from PyBOP reactions. The byproduct may have some solubility in the organic phase.Thorough acidic and basic aqueous washes are usually effective.[13] If the byproduct persists, column chromatography is a reliable method for its removal.
Side reaction leading to guanidinylation of the N-terminus with uronium reagents. Excess uronium reagent or slow activation of the carboxylic acid.Use a slight excess of the carboxylic acid relative to the coupling reagent. Pre-activate the carboxylic acid with the uronium reagent for a few minutes before adding the amine.

Data Presentation: Solubility of Common Coupling Reagent Byproducts

The choice of workup procedure is heavily influenced by the solubility of the byproducts. The following tables summarize the solubility of common byproducts in various solvents.

Table 1: Solubility of Carbodiimide Byproducts

ByproductSolventSolubilityImplication for Removal
Dicyclohexylurea (DCU) Dichloromethane (DCM)Sparingly SolubleCan be partially removed by filtration, but some remains in solution.
Diethyl EtherPoorly SolubleGood solvent for precipitation and filtration.
AcetonitrilePoorly SolubleGood solvent for precipitation and filtration.
WaterInsolubleNot removable by aqueous wash.
Diisopropylurea (DIU) Dichloromethane (DCM)SolubleRemoved by aqueous washing.[3]
Dimethylformamide (DMF)SolubleRemoved by washing in SPPS.[3]
2-PropanolHighly SolubleEffective for washing away the byproduct.[3]
N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU) WaterSolubleEasily removed by aqueous extraction.[6]
Dichloromethane (DCM)SolubleRequires aqueous extraction for removal.

Table 2: Solubility of Uronium/Aminium and Phosphonium Salt Byproducts

ByproductSolventSolubilityImplication for Removal
Tetramethylurea (TMU) WaterHighly Soluble[9]Effectively removed by aqueous washes.
EthanolSoluble[9]Soluble in polar organic solvents.
AcetoneSoluble[9]Soluble in polar organic solvents.
Dichloromethane (DCM)SolubleRequires aqueous extraction for removal.
1-Hydroxybenzotriazole (HOBt) WaterSoluble[10]Removable by aqueous wash, especially basic wash.
Dimethylformamide (DMF)SolubleStays in solution during SPPS washes.
Tris(pyrrolidino)phosphine oxide WaterSolubleRemovable by aqueous washes.[12]
Dichloromethane (DCM)SolubleRequires aqueous extraction for removal.

Experimental Protocols

Protocol 1: Removal of Dicyclohexylurea (DCU) by Precipitation and Filtration

This protocol is suitable for reactions where DCU is the primary insoluble byproduct.

Materials:

  • Reaction mixture containing the desired product and precipitated DCU.

  • Cold organic solvent (e.g., diethyl ether or acetonitrile).

  • Büchner funnel and filter paper.

  • Filter flask.

  • Vacuum source.

Procedure:

  • Cool the Reaction Mixture: After the reaction is complete, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.

  • Set up Filtration: Assemble the Büchner funnel with filter paper on the filter flask and connect it to a vacuum source.

  • Filter the Mixture: Wet the filter paper with a small amount of the cold solvent. Pour the cold reaction mixture into the funnel under vacuum.

  • Wash the Precipitate: Wash the collected DCU precipitate on the filter paper with a minimal amount of the cold solvent to recover any entrained product.

  • Collect the Filtrate: The filtrate contains the desired product. Proceed with further workup or purification as needed.

experimental_workflow_dcu_removal start Reaction Mixture (Product + Precipitated DCU) cool Cool in Ice Bath (15-30 min) start->cool Complete Reaction filter Vacuum Filtration (Büchner Funnel) cool->filter wash Wash Precipitate (Cold Solvent) filter->wash Solid collect Collect Filtrate (Contains Product) filter->collect Liquid dcu_waste DCU Precipitate (Waste) wash->dcu_waste end Further Purification collect->end

Workflow for DCU removal by precipitation and filtration.
Protocol 2: Aqueous Workup for Removal of Water-Soluble Byproducts (e.g., EDU, TMU, HOBt)

This protocol is a general procedure for removing water-soluble byproducts from a reaction mixture in an organic solvent.

Materials:

  • Reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).

  • Separatory funnel.

  • 1 M HCl solution.

  • Saturated NaHCO₃ solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate or magnesium sulfate.

Procedure:

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert, and vent to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate and discard the aqueous (bottom) layer. This step removes basic impurities and some urea byproducts.

  • Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer. Shake and vent carefully, as CO₂ gas may be evolved. Allow the layers to separate and discard the aqueous layer. This removes acidic impurities like HOBt and unreacted carboxylic acids.

  • Brine Wash: Add an equal volume of brine to the organic layer. Shake and allow the layers to separate. Discard the aqueous layer. This helps to remove residual water from the organic layer.

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

experimental_workflow_aqueous_workup start Reaction Mixture (in Organic Solvent) sep_funnel Transfer to Separatory Funnel start->sep_funnel acid_wash Wash with 1 M HCl sep_funnel->acid_wash base_wash Wash with sat. NaHCO₃ acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash dry Dry Organic Layer (Na₂SO₄ or MgSO₄) brine_wash->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end

References

Technical Support Center: Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dipeptide formation during resin loading in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is dipeptide formation during resin loading, and why is it a problem?

A1: Dipeptide formation during resin loading is a side reaction where two amino acid molecules couple to each other and then attach to the resin as a dipeptide, instead of the intended single amino acid. This is problematic because it introduces a difficult-to-remove impurity (a peptide with an extra amino acid at the C-terminus) into your synthesis, lowering the yield of the desired peptide and complicating purification.

Q2: What are the main causes of dipeptide formation during the initial resin loading?

A2: The primary cause of dipeptide formation during the loading of the first amino acid is the activation method used. When loading hydroxymethyl-functionalized resins like Wang resin, an activating agent (e.g., DCC or DIC) and a catalyst (often DMAP) are used.[1] These conditions can inadvertently activate a second molecule of the amino acid, which then reacts with the first amino acid to form a dipeptide before or during attachment to the resin. The basic character of DMAP, reaction time, and the specific amino acid can all influence the extent of this side reaction.

Q3: Are certain resins more prone to dipeptide formation during loading?

A3: Yes, hydroxymethyl-functionalized resins, such as Wang and HMPA resins, are more susceptible to dipeptide formation during loading. This is because the esterification process requires activation of the amino acid's carboxyl group, creating an opportunity for a second amino acid to react. In contrast, 2-chlorotrityl chloride (2-CTC) resins are much less prone to this side reaction because the attachment mechanism does not involve activation of the incoming amino acid.

Q4: How can I detect if dipeptide formation has occurred during my resin loading?

A4: Dipeptide formation can be detected by cleaving a small sample of the loaded resin and analyzing the cleaved product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a peak corresponding to the mass of the dipeptide in the chromatogram or mass spectrum would confirm its formation.

Q5: Is it better to purchase pre-loaded resins to avoid this issue?

A5: For many applications, purchasing pre-loaded resins is a highly effective strategy to circumvent the problem of dipeptide formation during the initial loading step.[2] Reputable suppliers will have optimized their loading procedures to minimize such side reactions and will provide a certificate of analysis detailing the loading level and purity. This saves time and eliminates a potential source of impurities in your synthesis.[2]

Troubleshooting Guide: Minimizing Dipeptide Formation During Resin Loading

This guide provides a systematic approach to troubleshooting and minimizing dipeptide formation when loading the first amino acid onto a resin.

Problem: Significant dipeptide formation detected after loading the first amino acid.

Troubleshooting Workflow

start High Dipeptide Formation Detected resin_type What type of resin are you using? start->resin_type hm_resin Hydroxymethyl Resin (e.g., Wang, HMPA) resin_type->hm_resin Hydroxymethyl ctc_resin 2-Chlorotrityl Chloride (2-CTC) Resin resin_type->ctc_resin 2-CTC check_dmap Review DMAP concentration and reaction time hm_resin->check_dmap preloaded_resin Consider using pre-loaded resin hm_resin->preloaded_resin check_activation Review activation protocol ctc_resin->check_activation reduce_dmap Reduce DMAP to catalytic amounts (≤ 0.1 eq.) and shorten reaction time check_dmap->reduce_dmap High concentration/ long reaction time use_msnt Consider using the MSNT/MeIm method for sensitive amino acids check_dmap->use_msnt Sensitive AA (Cys, His) switch_resin Switch to 2-CTC resin for problematic amino acids check_dmap->switch_resin Problem persists end Problem Resolved reduce_dmap->end use_msnt->end no_activation Confirm no carboxyl activation was used check_activation->no_activation Correct check_activation->end Incorrect check_reagents Check for contaminants in amino acid or solvents no_activation->check_reagents check_reagents->end switch_resin->end preloaded_resin->end

Caption: Troubleshooting workflow for minimizing dipeptide formation.

Quantitative Data Summary

The choice of resin and loading method significantly impacts the level of side reactions, including dipeptide formation and racemization. While specific quantitative data for dipeptide formation across various loading conditions is highly sequence-dependent and not always published, the following table summarizes the general observations and recommendations.

Resin TypeLoading MethodRisk of Dipeptide FormationKey Considerations
Wang Resin DIC/DMAPModerate to HighThe amount of DMAP and reaction time are critical factors.
Wang Resin MSNT/MeImLowRecommended for amino acids prone to enantiomerization.
2-CTC Resin DIPEAVery LowAttachment does not involve activation of the amino acid, thus avoiding dipeptide formation.
Merrifield Resin Cesium SaltLowGenerally used for Boc-protected amino acids.

Experimental Protocols

Protocol 1: Loading of the First Amino Acid onto Wang Resin using DIC/DMAP

This protocol is a standard method for attaching the first Fmoc-amino acid to Wang resin. Caution is advised as this method can lead to dipeptide formation and racemization, especially with sensitive amino acids.[3]

  • Resin Swelling: Swell the Wang resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) (10-15 mL per gram of resin) for 30-60 minutes in a suitable reaction vessel.

  • Reagent Preparation:

    • In a separate flask, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin's substitution) in a minimal amount of DMF.

    • Add an equivalent amount of 1-hydroxybenzotriazole (HOBt) to the amino acid solution and stir until dissolved.

    • In another small flask, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF.

  • Coupling Reaction:

    • Add the Fmoc-amino acid/HOBt solution to the swollen resin.

    • Add 1.0 equivalent (relative to the amino acid) of N,N'-diisopropylcarbodiimide (DIC) to the resin mixture, followed by the DMAP solution.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To block any unreacted hydroxyl groups on the resin, add 2 equivalents of acetic anhydride and pyridine and continue agitation for 30 minutes.

  • Washing: Filter the resin and wash it sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This method is preferred for minimizing dipeptide formation and racemization.[4]

  • Resin Swelling: Swell the 2-CTC resin in dry DCM (10 mL per gram of resin) for 30 minutes.

  • Reagent Preparation:

    • In a separate flask, dissolve 1.0 to 1.5 equivalents of the Fmoc-amino acid in dry DCM (and a minimal amount of DMF if necessary for solubility).

  • Coupling Reaction:

    • Add the amino acid solution to the swollen resin.

    • Add 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) (relative to the amino acid) and agitate for 5 minutes.

    • Add another 1.5 equivalents of DIPEA and continue to agitate for 30-60 minutes.

  • Capping: To cap any remaining reactive trityl groups, add methanol (0.8 mL per gram of resin) and mix for 15 minutes.

  • Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (2x), DCM (2x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Mechanism of Dipeptide Formation During Resin Loading

The following diagram illustrates the chemical pathway leading to the unwanted formation of a dipeptide during the esterification of the first amino acid to a hydroxymethyl resin like Wang resin.

G cluster_activation Amino Acid Activation cluster_side_reaction Side Reaction: Dipeptide Formation cluster_desired_reaction Desired Reaction cluster_undesired_product Undesired Product AA1 Fmoc-AA-OH ActiveEster Activated Ester (O-acylisourea) AA1->ActiveEster + DIC DIC DIC->ActiveEster Dipeptide Fmoc-Dipeptide-OH ActiveEster->Dipeptide LoadedResin Fmoc-AA-O-Resin ActiveEster->LoadedResin AA2 Fmoc-AA-OH (2nd molecule) AA2->Dipeptide Nucleophilic Attack LoadedDipeptide Fmoc-Dipeptide-O-Resin Dipeptide->LoadedDipeptide ResinOH Resin-OH ResinOH->LoadedResin DMAP DMAP DMAP->LoadedResin ResinOH_2 Resin-OH ResinOH_2->LoadedDipeptide

Caption: Mechanism of dipeptide side-product formation.

References

Technical Support Center: Synthesis of Enantiopure Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of enantiopure piperazines. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiopure C-substituted piperazines?

A1: The synthesis of enantiopure C-substituted piperazines presents several key challenges. A major hurdle is controlling stereoselectivity to obtain the desired enantiomer in high purity. Many synthetic methods for other nitrogen heterocycles, like pyrrolidines, are not directly transferable to piperazines due to the presence of a second nitrogen atom, which can lead to side reactions or inhibit catalyst activity[1][2]. Direct C-H functionalization is difficult, often requiring harsh conditions[2]. Furthermore, purification of the final polar and basic piperazine products can be complex[3][4].

Q2: Why is achieving mono-N-substitution on piperazine so difficult, and what is the most effective strategy to control it?

A2: Achieving mono-N-substitution is challenging because the initial mono-substituted product can sometimes be more nucleophilic than the starting piperazine, leading to the formation of a di-substituted byproduct[5]. The most reliable method to ensure mono-substitution is to use a mono-protected piperazine, such as N-Boc-piperazine. This protecting group deactivates one nitrogen, allowing the reaction to occur selectively at the other. The protecting group can then be removed in a subsequent step[3]. Using a large excess of piperazine (5-10 equivalents) is another common strategy that statistically favors mono-substitution[3][5].

Q3: What is "chiral resolution" and when is it a suitable method for obtaining enantiopure piperazines?

A3: Chiral resolution is a technique used to separate a racemic mixture of a compound into its individual enantiomers[6][7]. For basic compounds like piperazines, this is often achieved by reacting the racemic mixture with an enantiomerically pure chiral acid (a resolving agent). This reaction forms two diastereomeric salts, which have different physical properties, most notably solubility. These salts can then be separated by fractional crystallization[6]. This method is particularly useful when a direct asymmetric synthesis is not available or is difficult to scale up[7].

Q4: My chiral HPLC analysis shows poor separation of piperazine enantiomers. What can I do to improve it?

A4: Poor separation on a chiral stationary phase can be due to several factors. First, ensure you are using the correct type of chiral column (e.g., polysaccharide-based, macrocyclic antibiotic, etc.) for your specific piperazine derivative. Method development often requires screening different columns and mobile phases. Modifying the mobile phase by adding small amounts of an acid (like trifluoroacetic acid) or a base (like diethylamine) can improve peak shape and resolution by controlling the ionization state of the piperazine. Adjusting the solvent composition (e.g., the ratio of hexane to alcohol) and the column temperature can also have a significant impact on selectivity.

Q5: What are common side reactions during the synthesis of substituted piperazines?

A5: Besides the common issue of di-substitution, other side reactions include elimination reactions, particularly with certain alkyl halides, and over-oxidation when using oxidative C-H functionalization methods[8]. During syntheses starting from amino acid precursors, the formation of diketopiperazines is a common byproduct[9]. In some cases, ring-fragmentation of lithiated piperazine intermediates has been observed, which can be minimized by using sterically hindered N-alkyl groups[10][11].

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Synthesis

Question: My asymmetric lithiation reaction using s-BuLi/(-)-sparteine is giving a low enantiomeric excess (ee). How can I improve this?

Answer: Low enantioselectivity in this type of reaction can be influenced by several factors. Surprisingly, the electrophile and the distal N-substituent on the piperazine ring play a critical role in determining the stereochemical outcome[10][11].

Potential Causes & Solutions:

  • Reaction Temperature: Lithiation reactions are highly sensitive to temperature. Ensure the reaction is maintained at a low cryogenic temperature, typically -78 °C, to maximize selectivity[1].

  • Lithiation Time: The duration of the lithiation step is crucial. In situ IR spectroscopy has shown that optimal times can be very short (e.g., minutes)[1][10]. Over-extending this time can lead to side reactions or loss of stereocontrol.

  • Chiral Ligand Quality: Ensure the (-)-sparteine or its surrogate is of high purity and handled under anhydrous conditions to prevent quenching of the organolithium reagent.

  • Electrophile Choice: The nature of the electrophile can unexpectedly affect the enantioselectivity. If possible, screen different electrophiles[10][11].

  • "Diamine Switch" Strategy: For certain electrophiles, a "diamine switch" strategy has been developed to improve enantioselectivity[10][11].

Issue 2: Low Yield in Buchwald-Hartwig Amination to form N-Aryl Piperazines

Question: I am attempting to synthesize an N-aryl piperazine derivative via Buchwald-Hartwig amination, but the yield is consistently low. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the Buchwald-Hartwig amination of piperazines are a common problem and can often be traced back to the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary. It is recommended to screen a variety of ligands (e.g., XPhos, SPhos, RuPhos) and palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂)[3][8].

  • Base Selection: The base plays a crucial role. A strong base like NaOtBu is common, but if it causes decomposition of your starting material, consider a weaker inorganic base such as K₃PO₄ or Cs₂CO₃[8].

  • Solvent Effects: The solvent impacts the solubility of reagents and the stability of the catalytic species. Toluene, dioxane, and THF are commonly used. If solubility is an issue, a more polar solvent like t-butanol may be beneficial[3][8].

  • Reaction Temperature: Suboptimal temperature can lead to an incomplete reaction or decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and consider performing a temperature screen to identify the ideal conditions[3].

Issue 3: Difficulty in Purifying the Final Piperazine Product

Question: My substituted piperazine product is proving difficult to purify. Column chromatography on silica gel results in significant tailing and product loss. What alternative purification strategies can I use?

Answer: The basic and polar nature of piperazines makes them challenging to purify by standard silica gel chromatography.

Potential Causes & Solutions:

  • Interaction with Silica Gel: The basic nitrogen atoms in the piperazine ring strongly interact with the acidic silanol groups on the surface of standard silica gel, causing streaking, tailing, and sometimes irreversible adsorption.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system. This deactivates the acidic sites on the silica gel and improves peak shape[3]. Alternatively, consider using deactivated silica or a different stationary phase like alumina[8].

  • High Polarity: Highly polar piperazine derivatives may not move from the baseline in typical normal-phase solvent systems.

    • Solution: Consider reverse-phase chromatography if the compound is sufficiently soluble in water/methanol/acetonitrile mixtures.

  • Acid-Base Extraction: This technique is very effective for separating basic piperazine products from non-basic impurities.

    • Method: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine will move into the aqueous layer as its protonated salt. The layers are then separated, the aqueous layer is made basic (e.g., with NaOH), and the free-base piperazine product is back-extracted into an organic solvent[3].

Data and Protocols

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
StrategyPiperazine EquivalentsProtecting GroupTypical Mono-substituted Yield (%)Key AdvantageKey DisadvantageReference
Excess Piperazine 5.0 - 10.0None70 - 80%Cost-effective, one-step reactionDifficult removal of excess piperazine[5][8]
Stoichiometric 1.1None45% (35% di-substituted)Simple setupPoor selectivity, difficult purification[8]
Mono-Boc Protection 1.0 (of Boc-piperazine)Boc>95% (before deprotection)High selectivity, clean reactionMulti-step process, higher cost[5][8]
Experimental Protocol 1: Mono-Boc Protection of Piperazine

This protocol describes a reliable method for synthesizing mono-protected N-Boc-piperazine, a key intermediate for selective mono-functionalization.

  • Materials:

    • Piperazine (2.0 equivalents)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath[3].

    • Dissolve Boc₂O in DCM and add it dropwise to the stirred piperazine solution over 2-3 hours[5].

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours[3][5].

    • Monitor the reaction by TLC or LC-MS until the Boc₂O is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting residue by column chromatography or extraction to isolate pure 1-Boc-piperazine[5].

Experimental Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general workflow for separating a racemic piperazine derivative using a chiral resolving agent.

  • Materials:

    • Racemic piperazine derivative

    • Enantiomerically pure chiral resolving agent (e.g., (R)-(-)-Mandelic acid, Di-p-toluoyl-D-tartaric acid)

    • Screening solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate)

  • Procedure:

    • Screening: In small-scale vials, test a range of solvents and molar ratios of the resolving agent to the racemic piperazine (e.g., 0.5, 1.0, 1.2 equivalents)[6].

    • Salt Formation: Dissolve the racemic piperazine in the chosen optimal solvent, heating gently if necessary. Add the resolving agent.

    • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt[6]. Seeding with a small crystal can be beneficial.

    • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent[6].

    • Analysis: Analyze the diastereomeric excess (de%) and enantiomeric excess (ee%) of the crystallized salt using a suitable technique (e.g., chiral HPLC, NMR with a chiral shift reagent)[6].

    • Recovery of Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., NaOH solution) to neutralize the resolving agent and liberate the free-base piperazine into the organic layer. Separate the layers, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched piperazine[6].

Visualized Workflows

experimental_workflow start Racemic Piperazine + Chiral Resolving Agent dissolve Dissolve in Optimal Solvent start->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Filter to Isolate Less Soluble Salt cool->filter salt Diastereomeric Salt (Enriched) filter->salt Solid mother_liquor Mother Liquor (Contains other diastereomer) filter->mother_liquor Filtrate liberate Liberate Free Base (Acid/Base Extraction) salt->liberate product Enantiopure Piperazine liberate->product

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

synthesis_strategy start Goal: Synthesize Mono-N-Substituted Piperazine q1 Is the electrophile precious/expensive? start->q1 path_b Use Mono-Boc Protection Strategy q1->path_b Yes q2 Is purification from excess piperazine feasible? q1->q2 No path_a Use Excess Piperazine Strategy q2->path_a Yes q2->path_b No

Caption: Decision logic for selecting a mono-N-substitution strategy.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in pharmaceutical development. (R)-1-Boc-piperazine-2-carboxylic acid is a valuable chiral building block, and ensuring its enantiomeric excess is paramount for the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, offering insights into method selection and optimization.

Comparison of Chiral Stationary Phases

The key to a successful chiral separation lies in the selection of an appropriate chiral stationary phase (CSP). For N-Boc protected cyclic amino acids like 1-Boc-piperazine-2-carboxylic acid, polysaccharide-based CSPs are often the most effective. These CSPs, typically derivatives of cellulose or amylose, offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that enable enantiomeric recognition.

Below is a comparison of commonly employed polysaccharide-based CSPs for the separation of chiral acids. While specific retention times and resolution values for (R)- and (S)-1-Boc-piperazine-2-carboxylic acid are not publicly available, this table presents representative data based on the analysis of structurally similar N-Boc protected amino acids.

Chiral Stationary Phase (CSP)Typical Mobile PhaseExpected Performance Characteristics
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Normal Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA)High Selectivity: Often provides baseline separation. The (R)-enantiomer is expected to elute first.
Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))Normal Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA)Good Resolution: Known for its broad applicability and good peak shape for acidic compounds.
Chirobiotic™ T (Teicoplanin macrocyclic glycopeptide)Reversed-Phase: Acetonitrile / Water / Ammonium AcetateAlternative Selectivity: Useful when polysaccharide phases are unsuccessful. Operates in reversed-phase mode, which can be advantageous for LC-MS compatibility.[1]

Note: The elution order of enantiomers can sometimes be reversed by switching the alcohol modifier in the mobile phase (e.g., from ethanol to 2-propanol) or by using a CSP with the opposite chirality.

Experimental Protocols

Below are detailed experimental protocols for the chiral HPLC analysis of 1-Boc-piperazine-2-carboxylic acid using two common types of chiral stationary phases.

Method 1: Normal-Phase HPLC on a Polysaccharide-Based CSP

This method is a robust starting point for the enantiomeric separation of this compound.

Chromatographic Conditions:

  • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Method 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP

This method offers an alternative selectivity and is compatible with mass spectrometric detection.

Chromatographic Conditions:

  • Column: Chirobiotic™ T (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile / 10 mM Ammonium Acetate in Water (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm or Mass Spectrometry (MS)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1) at a concentration of 1 mg/mL.

Logical Workflow for Chiral Method Development

The process of developing a chiral HPLC method follows a logical progression from initial screening to final optimization.

G cluster_0 Method Development Workflow Analyte Racemic 1-Boc-piperazine- 2-carboxylic acid Screening Screen Chiral Stationary Phases (e.g., Chiralpak IA, IC) Analyte->Screening Evaluation Evaluate Resolution and Peak Shape Screening->Evaluation Optimization Optimize Mobile Phase (Solvent Ratio, Additives) Evaluation->Optimization Resolution < 1.5 Validation Method Validation (Linearity, Accuracy, Precision) Evaluation->Validation Resolution > 1.5 Optimization->Screening No Improvement Optimization->Evaluation FinalMethod Final Analytical Method Validation->FinalMethod

References

A Comparative Guide to the Biological Activity of (R)-1-Boc-piperazine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (R)-1-Boc-piperazine-2-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its rigid, chiral structure allows for the precise spatial orientation of pharmacophoric groups, making it a "privileged scaffold" in drug discovery. This guide provides an objective comparison of the biological performance of its derivatives against other alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform rational drug design and development.

Anticancer Activity: A Head-to-Head Comparison

Derivatives of this compound have demonstrated significant potential as anticancer agents. In a comparative study, vindoline-piperazine conjugates, synthesized using the piperazine scaffold, were evaluated for their antiproliferative activity against a panel of human cancer cell lines. Their performance was notably superior to some standard chemotherapeutic agents in specific cell lines.

Table 1: Comparative Anticancer Activity of Vindoline-Piperazine Conjugates

Compound IDDescriptionCancer Cell LineActivity (GI₅₀ in µM)[1]Comparator DrugActivity (IC₅₀ in µM)
Vindoline-piperazine conjugate 23 Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00Doxorubicin~0.05-0.5 (literature values)
Vindoline-piperazine conjugate 25 Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (Non-small cell lung)1.35Doxorubicin~0.05-0.5 (literature values)
Compound 7a 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivativeNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Reported as having higher cytotoxicity than doxorubicin[2]DoxorubicinNot specified in direct comparison

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the piperazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: Following incubation, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Signaling Pathway: PI3K/Akt/mTOR

Many anticancer agents, including those derived from piperazine scaffolds, exert their effects by modulating key signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3][4][5]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Growth & Survival S6K->Proliferation Piperazine_Derivative (R)-1-Boc-piperazine- 2-carboxylic acid Derivative Piperazine_Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Anti-Alzheimer's Disease Activity: Cholinesterase Inhibition

Derivatives of piperazine-2-carboxylic acid have been investigated as multi-target-directed ligands for Alzheimer's disease, primarily focusing on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Table 2: Comparative Cholinesterase Inhibitory Activity

CompoundTargetKᵢ (nM)Reference DrugTargetKᵢ (µM)[6]
1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b) BChE1.6 ± 0.08DonepezilBChE12.5 ± 2.6
1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c) AChE10,180 ± 1000TacrineBChE0.0173 ± 0.0023

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The inhibitory activity against AChE and BChE is determined using a modified Ellman's method.[7][8][9][10][11]

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the buffer, and a 14 mM solution of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in deionized water. The enzyme solution (AChE or BChE) is diluted to the desired concentration in the buffer.

  • Assay in 96-well plate: To each well, add phosphate buffer, the enzyme solution, DTNB, and the test compound at various concentrations.

  • Pre-incubation: The plate is incubated for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI or BTCI).

  • Kinetic Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) is then calculated.

Signaling Pathway: Amyloid Beta Processing

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, which result from the processing of the amyloid precursor protein (APP).

Amyloid_Beta_Processing cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (neuroprotective) APP->sAPPalpha cleavage C83 C83 APP->C83 cleavage sAPPbeta sAPPβ APP->sAPPbeta cleavage C99 C99 APP->C99 cleavage alpha_secretase α-secretase beta_secretase β-secretase (BACE1) gamma_secretase γ-secretase P3 p3 peptide C83->P3 cleavage AICD AICD C83->AICD cleavage Abeta Amyloid-β (Aβ) (neurotoxic) C99->Abeta cleavage C99->AICD cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Piperazine_Derivative (R)-1-Boc-piperazine- 2-carboxylic acid Derivative Piperazine_Derivative->beta_secretase Inhibits Piperazine_Derivative->gamma_secretase Inhibits

Caption: Amyloid beta processing pathways.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

Derivatives of this compound have also been explored as potent antiviral agents. Specifically, diarylpyrimidine derivatives incorporating a piperazine sulfonyl moiety have shown significant activity against HIV-1 non-nucleoside reverse transcriptase (NNRT).

Table 3: Comparative Anti-HIV-1 Activity

CompoundTarget HIV-1 StrainEC₅₀ (µM)[12]Comparator DrugEC₅₀ (µM)[12]
18b1 Wild-type0.0014Etravirine (ETR)0.0033
18b1 K103N mutant0.0032Etravirine (ETR)0.0041
18b1 Y181C mutant0.0045Etravirine (ETR)0.0053
18b1 E138K mutant0.0021Etravirine (ETR)0.0029

Experimental Protocol: Anti-HIV-1 Cellular Assay

The antiviral activity is typically evaluated in a cell-based assay using HIV-1 infected cells (e.g., MT-4 cells).

  • Cell Culture: MT-4 cells are cultured in appropriate media.

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1.

  • Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.

  • Incubation: The treated cells are incubated for a period of time (e.g., 5 days) to allow for viral replication.

  • MTT Assay: The viability of the cells is assessed using the MTT assay, where the reduction of MTT to formazan by viable cells is measured spectrophotometrically.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀) are determined from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Experimental Workflow: Antiviral Screening

Antiviral_Screening_Workflow start Start: Synthesized Piperazine Derivatives cell_culture Cell Culture (e.g., MT-4 cells) start->cell_culture infection HIV-1 Infection cell_culture->infection treatment Treatment with Serial Dilutions of Test Compounds infection->treatment incubation Incubation (e.g., 5 days) treatment->incubation mt_assay MTT Assay for Cell Viability incubation->mt_assay data_analysis Data Analysis: Calculate EC₅₀, CC₅₀, SI mt_assay->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification end End lead_identification->end

Caption: A typical workflow for in vitro antiviral screening.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the development of novel therapeutics across a range of diseases. The derivatives have demonstrated potent and often superior biological activity when compared to existing drugs and alternative scaffolds in anticancer, anti-Alzheimer's, and antiviral research. The data and protocols presented in this guide are intended to support researchers in the rational design and evaluation of new chemical entities based on this privileged structure, ultimately contributing to the advancement of drug discovery.

References

A Comparative Guide to (R)-1-Boc-piperazine-2-carboxylic acid and Other Chiral Linkers in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a linker molecule is a critical decision that can profoundly influence the efficacy, selectivity, and pharmacokinetic properties of a therapeutic candidate. This is particularly true in the design of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies. Among the diverse array of linker building blocks, chiral cyclic amines like (R)-1-Boc-piperazine-2-carboxylic acid have garnered significant attention. This guide provides a comprehensive comparison of this compound with other chiral linkers, supported by experimental data and detailed protocols to inform rational drug design.

Core Structural and Functional Comparison

This compound belongs to a class of rigid, chiral linkers that offer distinct advantages in drug design. Its constrained cyclic structure can help to pre-organize the conformation of a molecule, which can be crucial for optimal interaction with biological targets. The presence of a chiral center allows for stereospecific interactions, which can enhance binding affinity and selectivity.

Here, we compare the key features of chiral piperazine linkers, exemplified by this compound, with chiral piperidine linkers, another prevalent class of cyclic chiral linkers.

FeatureThis compound (Chiral Piperazine Linker)Chiral Piperidine Linkers (e.g., (S)-1-Boc-piperidine-3-carboxylic acid)
Structure Six-membered ring with two nitrogen atoms at positions 1 and 4.Six-membered ring with one nitrogen atom.
Basicity (pKa) Two basic centers. The pKa is influenced by substituents. The second nitrogen can be protonated at physiological pH, enhancing polarity.[1][2]One basic center, generally more basic than the corresponding piperazine.
Solubility The second nitrogen atom can be protonated, which generally improves aqueous solubility.[1][3]Generally more lipophilic than piperazine counterparts, which can influence membrane permeability.[4]
Metabolic Stability The rigid scaffold can enhance metabolic stability.[3] However, the two nitrogen atoms offer more potential sites for metabolism.[4]The rigid structure can contribute to metabolic stability.[3]
Synthetic Accessibility The Boc protecting group allows for selective functionalization at the other nitrogen and the carboxylic acid provides a versatile handle for amide bond formation.[5]Readily incorporated into molecules and offers a versatile synthetic handle.
Conformational Rigidity The ring structure imparts rigidity, which can be advantageous for pre-organizing a molecule for target binding.[3][6]The cyclic structure provides conformational constraint.

Performance in Drug Design: A Comparative Overview

While direct head-to-head comparisons of this compound with other chiral linkers in the same molecular scaffold are limited in publicly available literature, we can draw valuable insights from studies comparing piperazine- and piperidine-containing linkers in similar contexts, particularly in the field of PROTACs and receptor antagonists.

PROTAC Performance

In the design of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The rigidity and physicochemical properties of the linker are key determinants of PROTAC efficacy.

PROTAC_MoA PROTAC PROTAC (Warhead-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Studies have shown that incorporating rigid heterocyclic linkers like those derived from piperazine and piperidine can improve the metabolic stability and potency of PROTACs.[3] For instance, the clinical candidates ARV-110 and ARV-471 utilize a more rigid linker structure incorporating both piperidine and piperazine moieties, which significantly enhanced their performance compared to initial designs with flexible linkers.[3]

The choice between a piperazine and a piperidine linker can impact a PROTAC's cell permeability. The ability of piperazine to be protonated can increase solubility, a common challenge for large PROTAC molecules.[3]

Table 1: Qualitative Comparison of Chiral Piperazine and Piperidine Linkers in PROTACs

ParameterChiral Piperazine LinkersChiral Piperidine Linkers
Ternary Complex Formation Rigidity can favor a productive conformation.Rigidity can aid in pre-organization.
Solubility Generally higher due to the second basic nitrogen.[3]Generally lower (more lipophilic).[4]
Permeability Can be modulated by pH due to protonation state.[1]Higher lipophilicity may enhance passive diffusion.[4]
Metabolic Stability Generally good, but may have more metabolic soft spots.[4]Can be very stable.[3]
Receptor Binding and CNS Drugs

In the context of receptor antagonists and central nervous system (CNS) drugs, the choice between a piperazine and a piperidine scaffold can significantly influence binding affinity and selectivity. For instance, a study on histamine H3 and sigma-1 receptor antagonists found that replacing a piperazine ring with a piperidine ring dramatically increased affinity for the sigma-1 receptor while maintaining high affinity for the H3 receptor.[7] This highlights the critical role of the heterocyclic core in determining target engagement.

The piperazine moiety is a common feature in many CNS-acting drugs due to its favorable pharmacokinetic profile for crossing the blood-brain barrier.[5] The ability to fine-tune the basicity of the two nitrogen atoms allows for modulation of physicochemical properties to optimize for brain penetration.

Experimental Protocols

To aid researchers in the evaluation of different chiral linkers, we provide detailed methodologies for key in vitro assays.

Competitive Binding Assay

This assay is used to determine the binding affinity of a compound to its target protein by measuring its ability to compete with a known, labeled ligand.

Competitive_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis Receptor Target Receptor Incubation Incubate Receptor, Labeled Ligand, and Test Compound Receptor->Incubation LabeledLigand Labeled Ligand (e.g., Fluorescent) LabeledLigand->Incubation TestCompound Test Compound (Unlabeled) TestCompound->Incubation Detection Measure Signal from Bound Labeled Ligand Incubation->Detection Analysis Calculate IC50 and Ki Detection->Analysis

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the target receptor at a known concentration.

    • Prepare a stock solution of a labeled ligand (e.g., fluorescently or radiolabeled) with known affinity for the receptor.

    • Prepare serial dilutions of the unlabeled test compound (containing the chiral linker of interest).

  • Assay Setup:

    • In a microplate, add the target receptor, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

    • Include control wells with no test compound (for maximum signal) and wells with no receptor (for background signal).

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient time to reach binding equilibrium.

  • Detection:

    • Measure the signal from the bound labeled ligand using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis:

    • Plot the signal as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the labeled ligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across a lipid membrane, which is relevant for estimating oral absorption and blood-brain barrier penetration.

Protocol:

  • Preparation of the PAMPA Plate:

    • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Preparation of Solutions:

    • Dissolve the test compounds in a buffer (e.g., phosphate-buffered saline) at a known concentration.

    • Fill the wells of a 96-well acceptor plate with buffer.

  • Assay Procedure:

    • Add the test compound solutions to the wells of the donor plate.

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • Analysis:

    • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Permeability:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium)) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, and t is the incubation time.

In Vitro Plasma Stability Assay

This assay assesses the stability of a compound in plasma to predict its in vivo half-life.

Plasma_Stability_Assay Start Incubate Test Compound in Plasma at 37°C Timepoints Collect Aliquots at Various Time Points Start->Timepoints Quench Quench Reaction (e.g., with Acetonitrile) Timepoints->Quench Analysis Analyze Samples by LC-MS/MS Quench->Analysis Calculation Calculate Half-life (t½) Analysis->Calculation

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw plasma (e.g., human, mouse, rat) at 37°C.

  • Incubation:

    • Add the test compound stock solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture and immediately add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction and precipitate plasma proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The half-life (t½) can be calculated from the slope of the linear regression.

Conclusion

The choice of a chiral linker is a multifaceted decision that requires careful consideration of the desired physicochemical and pharmacological properties of the final drug candidate. This compound and other chiral piperazine linkers offer distinct advantages, particularly in enhancing aqueous solubility, which can be a significant hurdle for complex molecules like PROTACs. Their rigid nature can also contribute to improved metabolic stability and pre-organization for optimal target engagement.

Chiral piperidine linkers, on the other hand, provide a more lipophilic and often more basic scaffold, which can be beneficial for membrane permeability. The lack of a second nitrogen atom may also lead to a simpler metabolic profile in some cases.

Ultimately, the optimal chiral linker is target- and context-dependent. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker candidates to enable the rational design of more effective and safer therapeutics. As the field of drug discovery continues to evolve, the strategic use of diverse and well-characterized chiral linkers will remain a cornerstone of success.

References

A Researcher's Guide to (R)-1-Boc-piperazine-2-carboxylic acid: Purity, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and peptide synthesis, the quality of chiral building blocks is paramount. (R)-1-Boc-piperazine-2-carboxylic acid is a key intermediate, valued for its role in creating complex molecular architectures. This guide provides an objective comparison of this compound's typical certificate of analysis, delves into the analytical methods for its quality control, and explores viable alternatives, supported by experimental data and detailed protocols.

Performance Comparison: A Certificate of Analysis Overview

A Certificate of Analysis (CoA) is a critical document that outlines the quality and purity of a chemical. While lot-specific data varies between suppliers, the following table summarizes typical specifications for this compound and compares it with two common alternatives: (S)-N-Cbz-piperidine-2-carboxylic acid and (S)-N-Fmoc-piperidine-2-carboxylic acid. The data presented here is a composite of information from various chemical suppliers and relevant literature.

ParameterThis compound(S)-N-Cbz-piperidine-2-carboxylic acid(S)-N-Fmoc-piperidine-2-carboxylic acid
Appearance White to off-white solidWhite to off-white crystalline powderWhite powder
Purity (by HPLC) ≥95% - 97%~98%≥97%
Optical Rotation No specific value publicly available; a similar compound, (R)-1-Boc-2-benzyl-piperazine, shows [a]D20 = +28 ± 2º (c=1 in CHCl3)[1]Not specified[α]22/D −23°, c = 1 in DMF
Melting Point 243-247 °C (decomposes)Not specified153-158 °C
Molecular Formula C10H18N2O4C14H17NO4C21H21NO4
Molecular Weight 230.26263.29351.40

In-Depth Look: Key Experimental Protocols

Accurate and reproducible data are the bedrock of scientific research. The following are detailed methodologies for key experiments used to verify the quality of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify the main component from any impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase is recommended for simultaneous purity and enantiomeric excess determination. A common choice is a Chiralpak® IC column (or equivalent) with dimensions of 250 x 4.6 mm and a 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile, methanol, and a basic modifier is often effective. A typical mobile phase could be a 90:10:0.1 (v/v/v) ratio of acetonitrile, methanol, and diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV detection at 210 nm, where the Boc-protecting group absorbs.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the mobile phase.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the substance in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • ¹H NMR Analysis: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet around 1.4 ppm), and a series of multiplets for the piperazine ring protons. The chemical shifts and coupling constants of the protons on the chiral center are of particular importance for confirming the structure.

  • ¹³C NMR Analysis: The carbon NMR will show a characteristic signal for the carbonyl of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and signals corresponding to the carbons of the piperazine ring.

Enantiomeric Purity Assessment

For a chiral molecule, confirming the enantiomeric excess (e.e.) is crucial. This can often be integrated into the HPLC purity method by using a chiral column as described above. The goal is to separate the (R)-enantiomer from its corresponding (S)-enantiomer. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Quality Control Workflow for Chiral Building Blocks cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Certification a Receive this compound b Prepare Sample for Analysis a->b c HPLC Analysis (Purity & Enantiomeric Excess) b->c Distribute Aliquots d NMR Spectroscopy (Structural Confirmation) b->d Distribute Aliquots e Mass Spectrometry (Molecular Weight Verification) b->e Distribute Aliquots f Compare Data to Specifications c->f d->f e->f g Generate Certificate of Analysis f->g If Compliant Comparison of N-Protecting Groups for Piperazine-2-carboxylic Acid cluster_0 Protecting Group cluster_1 Deprotection Condition cluster_2 Key Feature Boc Boc (tert-Butoxycarbonyl) Acid Strong Acid (e.g., TFA) Boc->Acid Common Common in solid-phase and solution-phase synthesis Boc->Common Orthogonal Orthogonal to Fmoc and Cbz Boc->Orthogonal Cbz Cbz (Carbobenzyloxy) Hydrogenolysis Catalytic Hydrogenation (e.g., H2, Pd/C) Cbz->Hydrogenolysis Classic Classic protecting group, good for solution-phase Cbz->Classic Fmoc Fmoc (Fluorenylmethyloxycarbonyl) Base Base (e.g., Piperidine) Fmoc->Base SPPS Standard for solid-phase peptide synthesis (SPPS) Fmoc->SPPS

References

A Comparative Guide to Carbodiimide vs. Uronium-Based Coupling Reagents for Amide Bond Formation with Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of synthesis, particularly when incorporating versatile scaffolds like piperazine. The choice of coupling reagent is a critical parameter that dictates reaction speed, yield, and purity. This guide provides an objective, data-driven comparison between two of the most prevalent classes of coupling reagents—carbodiimides (e.g., EDC) and uronium-based salts (e.g., HATU, COMU)—specifically for their application in coupling carboxylic acids to piperazine derivatives.

Overview of Coupling Reagent Classes

Carbodiimides , such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are cost-effective and widely used reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[1][2] However, this intermediate is prone to rearrangement into a stable N-acylurea byproduct, which terminates the reaction.[2][3] To mitigate this and reduce the risk of racemization, carbodiimides are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1][4]

Uronium-based reagents , such as HATU, HBTU, and COMU, are aminium/uronium salts that generate highly reactive activated esters in situ.[5] For instance, HATU, in the presence of a non-nucleophilic base, converts a carboxylic acid into a corresponding OAt-ester, which is more reactive than the OBt-esters generated by older reagents.[5] These reagents are known for their high efficiency, rapid reaction times, and low risk of racemization, making them a popular choice for challenging or sterically hindered couplings.[4][6]

Quantitative Performance Comparison

The selection of a coupling reagent often involves a trade-off between cost, speed, and efficiency. The following table summarizes the key performance differences between carbodiimide and uronium-based reagents for piperazine couplings, based on collated data from peptide synthesis and related applications.

ParameterCarbodiimide Reagents (e.g., EDC/HOBt)Uronium Reagents (e.g., HATU, COMU)
Reaction Speed Slower (typically 4-24 hours)[1][7]Faster (typically 1-6 hours)[1][7]
Typical Yield Good to High (75-90%)[7]High to Excellent (85-98%)[7]
Racemization Risk Higher risk, suppressed by additives (HOBt, Oxyma)[1][8]Low risk of epimerization[6][9]
Key Side Reactions Formation of N-acylurea : Rearrangement of the O-acylisourea intermediate terminates the reaction.[2][10]Guanidinylation : Excess reagent can react with the piperazine amine, forming a stable guanidinium byproduct.[3][10]
Cost Economical, suitable for large-scale synthesis.[6]Higher cost compared to carbodiimides.[6]
Workup & Purification Byproducts of EDC are water-soluble, facilitating easy removal by aqueous extraction.[1][6]Byproducts of COMU are water-soluble, simplifying purification. Guanidinium byproducts from HATU/HBTU may require chromatography.[1][5]
Best For Large-scale, cost-sensitive projects and standard couplings.[6]Difficult or sterically hindered couplings; reactions where speed and high yield are critical.[6]

Reaction Mechanisms and Side Reactions

Understanding the underlying reaction pathways is crucial for optimizing conditions and troubleshooting.

Carbodiimide Pathway

Carbodiimides activate a carboxylic acid to form an O-acylisourea intermediate. This intermediate can then react with the piperazine amine to form the desired amide. However, it can also undergo an intramolecular rearrangement to form a stable N-acylurea. Additives like HOBt intercept the O-acylisourea to form an active ester, which is less prone to side reactions and then couples with the amine.[11]

Carbodiimide_Mechanism cluster_activation Activation Step cluster_coupling Coupling Pathways cluster_additive Additive Pathway (Suppression of Side Reaction) RCOOH Carboxylic Acid EDC EDC (Carbodiimide) O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + EDC Amide Desired Amide O_Acylisourea->Amide + Piperazine N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Active_Ester Active Ester (e.g., OBt-ester) O_Acylisourea->Active_Ester + HOBt Piperazine Piperazine (Amine) Urea Urea Byproduct HOBt HOBt / Oxyma (Additive) Amide2 Desired Amide Active_Ester->Amide2 + Piperazine Piperazine2 Piperazine (Amine)

Carbodiimide reaction mechanism and the role of additives.
Uronium Pathway

Uronium reagents like HATU require a base (e.g., DIPEA) to facilitate the activation of the carboxylic acid, forming a highly reactive OAt-active ester. This species reacts rapidly with the piperazine amine. A potential side reaction, especially when the coupling reagent is used in excess, is the guanidinylation of the piperazine's nitrogen atom, rendering it incapable of further reaction.[3][5]

Uronium_Mechanism cluster_activation Activation Step cluster_coupling Coupling Pathway cluster_side_reaction Potential Side Reaction RCOOH Carboxylic Acid HATU HATU (Uronium Reagent) Active_Ester OAt-Active Ester (Highly Reactive) RCOOH->Active_Ester + HATU + Base Base Base (DIPEA) Amide Desired Amide Active_Ester->Amide + Piperazine Piperazine Piperazine (Amine) Piperazine2 Piperazine (Amine) Excess_HATU Excess HATU Guanidinium Guanidinium Byproduct Piperazine2->Guanidinium + Excess HATU

Uronium-based reaction mechanism and potential side reaction.

Experimental Protocols

The following are representative protocols for the coupling of a generic carboxylic acid with an N-Boc-protected piperazine. These should be optimized for specific substrates.

Protocol 1: Coupling using EDC/HOBt (Carbodiimide Method)

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • Anhydrous solvent (DCM or DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), N-Boc-piperazine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF under an inert atmosphere.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water (to remove the urea byproduct), saturated sodium bicarbonate solution, and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU (Uronium Method)

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-piperazine (1.0 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (DMF or DCM)

Procedure:

  • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM.[1]

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.[1]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add N-Boc-piperazine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 1-3 hours. Monitor reaction progress by TLC or LC-MS.[1]

  • Workup: Once complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 0.1 N HCl), water, and brine.[1]

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product using column chromatography.

General Experimental Workflow

The workflow for comparing these reagents involves parallel execution of the coupling reactions followed by analysis of the outcomes.

Experimental_Workflow cluster_carbodiimide Carbodiimide Path cluster_uronium Uronium Path start Prepare Reactants: Carboxylic Acid & Piperazine carb_add Add EDC, HOBt start->carb_add uro_add Add HATU, DIPEA start->uro_add carb_react React for 4-24h carb_add->carb_react carb_workup Aqueous Workup carb_react->carb_workup carb_purify Purification carb_workup->carb_purify analysis Analysis: Compare Yield, Purity, and Side Products carb_purify->analysis uro_react React for 1-3h uro_add->uro_react uro_workup Aqueous Workup uro_react->uro_workup uro_purify Purification uro_workup->uro_purify uro_purify->analysis

General experimental workflow for comparing coupling reagents.

Conclusion and Recommendations

The choice between carbodiimide and uronium-based coupling reagents for piperazine derivatives depends on the specific priorities of the synthesis.

  • For Cost-Effectiveness and Scale-Up : Carbodiimides like EDC , used in conjunction with additives like HOBt or Oxyma, are the preferred choice.[6][8] Their lower cost and the water-solubility of their byproducts make them highly suitable for large-scale industrial applications where cost is a primary driver.[6]

  • For Speed, Efficiency, and Difficult Couplings : Uronium reagents like HATU and COMU are superior.[1][6] They offer significantly faster reaction times and higher yields, especially for sterically hindered substrates or racemization-prone amino acids.[6][7] COMU provides additional benefits in safety and ease of purification due to its non-explosive nature and water-soluble byproducts.[1][12]

Ultimately, for routine couplings where reaction time and maximum yield are not critical, a well-optimized carbodiimide protocol is often sufficient. However, for challenging syntheses common in drug discovery and development, the higher reactivity and reliability of uronium reagents justify their increased cost.

References

A Comparative Guide to the Structural Analysis of Piperazine-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of novel therapeutics hinges on a deep understanding of molecular structure and conformation. Piperazine-containing peptidomimetics represent a crucial class of scaffolds, prized for their ability to impart favorable physicochemical properties such as increased water solubility, oral bioavailability, and improved metabolic profiles.[1][2][3] The six-membered piperazine ring, with its two opposing nitrogen atoms, offers relative structural rigidity and serves as a versatile anchor for pharmacophoric groups, influencing target affinity and specificity.[1][4]

This guide provides an objective comparison of the analytical techniques used to characterize the structure of piperazine-containing peptidomimetics, presenting supporting experimental data and detailed protocols to aid in strategic drug design.

Key Conformational Dynamics

The conformational landscape of piperazine-containing peptidomimetics is primarily governed by two dynamic processes: the inversion of the piperazine ring and the rotation around the N-CO (amide) bond, particularly in N-acylated derivatives.[5][6]

  • Piperazine Ring Inversion: Similar to cyclohexane, the piperazine ring predominantly adopts a chair conformation to minimize steric and torsional strain. It can, however, undergo ring inversion, interconverting between two chair forms. This process has a significant energy barrier.[5][7]

  • Amide Bond Rotation: The partial double bond character of the C-N bond in an amide or carbamate group restricts free rotation.[6] This leads to the existence of distinct syn and anti conformers that are often in equilibrium at room temperature.[5]

The interplay between these two processes results in a complex conformational equilibrium that is fundamental to the molecule's three-dimensional shape and its interaction with biological targets.[5] Understanding these conformational preferences is therefore critical for structure-based drug design.[5]

cluster_0 Conformational Dynamics of N-Acylated Piperazines A Chair Conformer 1 (Amide Anti) B Chair Conformer 1 (Amide Syn) A->B Amide Bond Rotation C Chair Conformer 2 (Amide Anti) A->C Ring Inversion D Chair Conformer 2 (Amide Syn) B->D Ring Inversion C->D Amide Bond Rotation

Caption: Interplay of amide bond rotation and ring inversion in N-acylated piperazines.[5]

Comparative Structural Analysis: Experimental Techniques

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-Temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic conformational behavior of piperazine derivatives in solution.[5][6] It allows for the determination of the energy barriers associated with conformational changes.[6][7] For instance, studies on N-benzoylated piperazines have calculated activation energy barriers (ΔG‡) for conformational interchange to be between 56 and 80 kJ mol−1.[6]

Table 1: Activation Energies for Conformational Exchange in Piperazine Derivatives

Compound Class Method Activation Energy (ΔG‡) Reference
N-benzoylated piperazines Temperature-Dependent 1H NMR 56 - 80 kJ mol⁻¹ [6]

| N-Boc-2-arylpiperazine | Variable-Temperature NMR | ~49 kJ mol⁻¹ (at -78 °C) |[8] |

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the solid-state conformation of piperazine-containing peptidomimetics.[5] This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional structure in the crystalline form.[5] For example, in the crystal structure of N,N-bis(2,4-difluorobenzoyl)piperazine, only the anti-conformer was observed, whereas both syn and anti conformers were found in solution.[9]

Computational Modeling

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are invaluable for predicting how these molecules interact with their biological targets, such as proteins or enzymes.[10][11] These approaches can rationally predict the binding mode of piperazine derivatives and assess the importance of their conformational flexibility for inhibitory activity.[10] For example, a combination of docking, MD simulations, and MM-PBSA calculations was used to predict the binding mode of piperazine derivatives with the HIV-1 gp120 protein, revealing that conformational adaptability was more important than previously assumed.[10]

cluster_workflow Integrated Workflow for Conformational Analysis Synthesis Synthesis of Piperazine Derivative NMR VT-NMR Spectroscopy (Solution Conformation, Energy Barriers) Synthesis->NMR XRay X-ray Crystallography (Solid-State Conformation) Synthesis->XRay Comp Computational Modeling (Binding Modes, Flexibility) NMR->Comp XRay->Comp SAR Structure-Activity Relationship (SAR) Analysis Comp->SAR

Caption: Integrated workflow for comprehensive conformational analysis.[5]

Comparison with Alternative Scaffolds: Piperidine vs. Piperazine

The choice of a heterocyclic scaffold is a critical decision in drug design. Piperidine, a six-membered heterocycle with a single nitrogen, is often compared with piperazine. The fundamental structural differences lead to distinct physicochemical properties.[3]

Table 2: Comparative Physicochemical Properties of Piperidine and Piperazine Scaffolds

Property Piperidine Piperazine Implications in Drug Design
pKa ~11.22 pKa1: ~5.3-5.5pKa2: ~9.7-9.8 The dual pKa of piperazine allows for finer tuning of basicity and solubility at physiological pH.[3]
cLogP (parent) ~0.84 ~-1.1 Piperidine's more lipophilic nature can enhance membrane permeability but may increase metabolic susceptibility.[3]
Aqueous Solubility Miscible Freely Soluble Both parent scaffolds are highly water-soluble, a property often desired for drug candidates.[3]

| Metabolic Liability | Can be more stable depending on substitution. | Often a site of metabolic N-dealkylation. | Piperidine may be preferred when metabolic stability is a primary concern.[3] |

In a direct comparison for dual H3/σ1 receptor activity, replacing a piperazine ring with a piperidine ring significantly increased affinity for the σ1 receptor while maintaining high affinity at the H3 receptor, highlighting how scaffold choice dictates target selectivity.[12]

Experimental Protocols

Variable Temperature (VT) NMR Spectroscopy for Conformational Analysis

Objective: To study the dynamic equilibrium of conformers and determine the activation energy (ΔG‡) for their interchange.[6][9]

Methodology:

  • Sample Preparation: Dissolve the synthesized piperazine derivative in a suitable deuterated solvent (e.g., d8-THF, DMSO-d6, CDCl3) in an NMR tube. The choice of solvent is critical as it can influence coalescence temperature.[8][9]

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C). Note the presence of broadened or multiple sets of signals for the piperazine ring protons, which indicates the presence of multiple conformers in slow exchange on the NMR timescale.[7]

  • High-Temperature Scans: Gradually increase the temperature of the NMR probe in steps (e.g., 10-15 K). Acquire a spectrum at each temperature.

  • Determine Coalescence Temperature (Tc): Identify the temperature at which the distinct signals for the interconverting protons broaden and merge into a single, averaged signal. This is the coalescence temperature (Tc).[7][9] Some complex systems may exhibit two different coalescence points, corresponding to amide rotation and ring inversion.[7]

  • Low-Temperature Scans: If starting from coalescence, gradually decrease the temperature to resolve the individual signals and determine the chemical shift difference (Δν) between them at a temperature well below Tc where the exchange is slow.[9]

  • Data Analysis:

    • Calculate the rate of exchange (k_exc) at the coalescence temperature using the equation: k_exc = πΔν / √2.[9]

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc * ln(k_exc * h / (κ * kB * Tc)), where R is the gas constant, h is Planck's constant, kB is the Boltzmann constant, and the transmission coefficient κ is assumed to be 1.[9]

Single-Crystal X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the peptidomimetic in the solid state.[5]

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often a trial-and-error process involving techniques like slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[5]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[5]

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[5]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.[5]

    • Solve the phase problem to obtain an initial electron density map.[5]

    • Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.[5]

  • Conformational Analysis: Analyze the refined structure to determine precise bond lengths, bond angles, and torsion angles that define the molecule's conformation in the solid state.[5]

Computational Modeling: Docking and Molecular Dynamics

Objective: To predict the binding mode of a piperazine-containing peptidomimetic to a target protein and analyze its conformational stability and dynamics within the binding site.[10][11]

Methodology:

  • System Preparation:

    • Ligand: Build the 3D structure of the piperazine derivative and perform energy minimization using a suitable force field (e.g., OPLS4).[11]

    • Receptor: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Molecular Docking:

    • Define the binding site on the receptor, often based on the location of a co-crystallized ligand or known active site residues.

    • Use a docking program (e.g., Glide, AutoDock) to place the ligand into the defined binding site in multiple possible conformations and orientations.

    • Score the resulting poses based on a scoring function that estimates the binding affinity. The top-scoring poses are selected for further analysis.[11]

  • Molecular Dynamics (MD) Simulation:

    • Take the most promising protein-ligand complex from docking as the starting point.

    • Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.

    • Perform an MD simulation for a significant duration (e.g., nanoseconds to microseconds). This involves numerically solving Newton's equations of motion for all atoms in the system.

  • Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand's binding pose.

    • Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues and how they persist over time.[11]

    • Analyze the conformational changes in both the ligand and the protein upon binding.[10]

References

A Comparative Guide to Assessing the Enantiomeric Purity of Chiral Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral piperazine intermediates is a critical quality attribute. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and accurate analytical methods for determining enantiomeric purity. This guide provides a comprehensive comparison of the primary techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for determining the enantiomeric excess (ee) of chiral piperazine intermediates involves a trade-off between several factors, including speed, resolution, sensitivity, and the need for sample derivatization.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning using a supercritical fluid (e.g., CO2) as the primary mobile phase.[1]Formation of diastereomeric complexes with a chiral derivatizing agent (CDA) or chiral solvating agent (CSA), leading to distinct NMR signals.[2]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[3]
Common Chiral Selector Polysaccharide-based CSPs (e.g., Chiralpak® series).[4]Polysaccharide-based CSPs.[5]Chiral derivatizing agents (e.g., Mosher's acid), chiral solvating agents.[6]Cyclodextrins (e.g., sulfated β-cyclodextrin).[7]
Typical Analysis Time 10 - 30 minutes3 - 10 minutes[8]5 - 20 minutes per sample5 - 20 minutes[9]
Resolution High, baseline separation is often achievable.Very high, often superior to HPLC.[10]Dependent on the CDA and the magnetic field strength.Very high efficiency.[11]
Sensitivity Good, can be enhanced with derivatization for UV-inactive compounds.[12]Good, comparable to HPLC.Lower, requires higher sample concentration.High, but concentration sensitivity can be a limitation.[9]
Solvent Consumption HighLow, uses compressed CO2 as the main solvent.[1]LowVery low.[9]
Need for Derivatization Sometimes required for detection of compounds lacking a chromophore.[12]Less common, but can be used.Often required to form diastereomers.[13]Not typically required for separation.
Advantages Well-established, robust, widely available, suitable for preparative scale.[4]Fast, high throughput, environmentally friendly ("greener" chemistry).[8]Provides structural information, no separation required.High separation efficiency, low sample and reagent consumption.[14]
Disadvantages Higher solvent cost and waste generation, longer analysis times compared to SFC.Requires specialized instrumentation.Lower sensitivity, potential for kinetic resolution or racemization during derivatization.[15]Lower concentration sensitivity compared to HPLC, potential for matrix effects.[9]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific chiral piperazine intermediates.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on the separation of enantiomers on a chiral stationary phase. Polysaccharide-based columns are often the first choice for screening chiral amines like piperazine derivatives.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: e.g., Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm).[16]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol, or ethanol) and an amine modifier (e.g., diethylamine - DEA) is commonly used. A typical starting mobile phase could be Acetonitrile/Methanol/DEA (90:10:0.1, v/v/v).[16]

  • Sample Preparation: Dissolve the piperazine intermediate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[16]

  • Column Temperature: 35 °C.[16]

  • Detection Wavelength: Dependent on the chromophore of the analyte. If the compound lacks a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance detection.[12]

  • Injection Volume: 10 µL.[16]

Data Analysis:

  • Inject a racemic standard to determine the retention times of both enantiomers.

  • Inject the test sample.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

Instrumentation and Materials:

  • SFC system with a CO₂ pump, modifier pump, autosampler, column oven, back pressure regulator (BPR), and a UV-Vis or DAD detector.

  • Chiral Stationary Phase: Similar to HPLC, polysaccharide-based columns are widely used.

  • Mobile Phase: Supercritical CO₂ with a polar organic modifier (e.g., methanol, ethanol). Additives such as isopropylamine (IPA) or trifluoroacetic acid (TFA) may be used to improve peak shape.[17]

Chromatographic Conditions:

  • Flow Rate: 2 - 4 mL/min.

  • Column Temperature: 30 - 40 °C.[17]

  • Back Pressure: 100 - 150 bar.

  • Modifier Gradient: A common screening gradient is 5% to 50% modifier in CO₂ over a few minutes.

  • Detection Wavelength: As per the analyte's UV absorbance.

Data Analysis: The data analysis procedure is the same as for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Derivatizing Agent (CDA)

This method involves the conversion of the enantiomeric mixture into a mixture of diastereomers by reaction with a chiral derivatizing agent. The diastereomers will have distinct signals in the NMR spectrum, allowing for quantification.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher).

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Derivatizing Agent (CDA): (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a common choice for amines.

  • A non-chiral base (e.g., pyridine or triethylamine).

Procedure:

  • Derivatization: In an NMR tube, dissolve a known amount of the chiral piperazine intermediate in the deuterated solvent. Add a slight excess (e.g., 1.1 equivalents) of the CDA and a base. The reaction is typically fast and can be monitored by NMR.

  • NMR Acquisition: Acquire a proton (¹H) or fluorine (¹⁹F) NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton or fluorine atom in the two diastereomers.

    • Integrate the areas of these two signals.

    • The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample.

Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for assessing enantiomeric purity and a decision tree to guide the selection of the most appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis racemic_standard Prepare Racemic Standard method_selection Select Method (HPLC, SFC, NMR, CE) racemic_standard->method_selection test_sample Prepare Test Sample test_sample->method_selection instrument_setup Instrument Setup & Equilibration method_selection->instrument_setup data_acquisition Data Acquisition instrument_setup->data_acquisition peak_integration Peak Integration / Signal Analysis data_acquisition->peak_integration ee_calculation Calculate Enantiomeric Excess (% ee) peak_integration->ee_calculation report Generate Report ee_calculation->report

General workflow for assessing enantiomeric purity.

decision_tree cluster_screening Initial Screening & Throughput cluster_sample Sample Properties cluster_goal Analysis Goal start Start: Assess Enantiomeric Purity of Chiral Piperazine high_throughput High Throughput Needed? start->high_throughput sfc Choose SFC high_throughput->sfc Yes hplc_ce Consider HPLC or CE high_throughput->hplc_ce No sample_limited Limited Sample Amount? hplc_ce->sample_limited ce Choose CE sample_limited->ce Yes no_chromophore Lacks UV Chromophore? sample_limited->no_chromophore No nmr_deriv Consider NMR with CDA or HPLC with Derivatization no_chromophore->nmr_deriv Yes structural_info Structural Confirmation Needed? no_chromophore->structural_info No structural_info->hplc_ce No nmr Choose NMR structural_info->nmr Yes

Decision tree for selecting a chiral analysis method.

References

A Comparative Guide to Boc vs. Fmoc Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in peptide synthesis, the choice of a suitable protecting group strategy is a critical decision that significantly impacts the efficiency, purity, and overall success of the synthesis. The two predominant methodologies in solid-phase peptide synthesis (SPPS) are based on the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups. This guide offers an objective comparison of these two cornerstone strategies, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.

The primary difference between the Boc and Fmoc strategies lies in the chemical lability of the α-amino protecting group. The Boc group is labile to acid, typically removed by trifluoroacetic acid (TFA), while the Fmoc group is labile to a base, usually a solution of piperidine.[1][2] This fundamental distinction governs the entire synthetic approach, including the selection of side-chain protecting groups and the final cleavage conditions from the solid support.[1][3]

Core Principles: A Tale of Two Chemistries

Boc SPPS: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group. Deprotection is achieved with a moderately strong acid like TFA. The permanent side-chain protecting groups are typically benzyl-based and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1]

Fmoc SPPS: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection. This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting groups are acid-labile (often tert-butyl based), allowing for their simultaneous removal with cleavage from the resin using TFA.[1] This orthogonality, where temporary and permanent protecting groups are removed by different chemical mechanisms, is a key advantage of the Fmoc approach.[1][][5]

Performance Comparison: Boc vs. Fmoc

While both methods can produce high-quality peptides, their performance can vary based on the peptide's sequence, length, and complexity. The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions.[1][5]

FeatureBoc StrategyFmoc StrategyReferences
α-Amino Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)[1][2]
Deprotection Condition Acid-labile (e.g., Trifluoroacetic acid - TFA)Base-labile (e.g., 20% piperidine in DMF)[1][2][6]
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)[6][7]
Final Cleavage Strong acid (e.g., HF, TFMSA)Milder acid (e.g., TFA)[5][6]
Orthogonality PartialTrue Orthogonality[3][][5]
Coupling Efficiency High, but can be affected by aggregationGenerally very high, often >99%[][]
Crude Purity Can be lower due to harsh final cleavageOften higher due to milder conditions[1]
Handling & Safety Requires specialized equipment for HFSafer, avoids highly corrosive HF[5][6]
Cost of Amino Acids Generally less expensiveTypically more expensive[][9]
Automation Friendliness Less amenableHighly suitable for automation[3][]

Advantages and Disadvantages

Boc Strategy Advantages:

  • Reduced Aggregation: The acidic deprotection step protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, making it advantageous for synthesizing long and difficult sequences prone to aggregation.[1][6]

  • Mature Technology: As the older method, it is well-established with extensive literature and protocols.[]

  • Lower Cost of Amino Acids: Boc-protected amino acids are generally cheaper than their Fmoc counterparts.[9]

Boc Strategy Disadvantages:

  • Harsh Deprotection: Repeated acid treatment can lead to the degradation of sensitive residues and premature cleavage of the peptide from the resin.[5][10]

  • Hazardous Reagents: The use of highly corrosive and toxic HF for final cleavage requires specialized, expensive equipment and stringent safety precautions.[5][7]

  • Side Reactions: The strong acidic conditions can promote various side reactions, potentially lowering the purity of the crude product.[2]

Fmoc Strategy Advantages:

  • Milder Conditions: The base-labile deprotection is gentler on the peptide chain, making it compatible with a wider range of sensitive amino acids and post-translational modifications.[1][5]

  • Orthogonality: The distinct deprotection chemistries for the α-amino and side-chain protecting groups minimize unintended side-chain deprotection during synthesis.[3][]

  • Safety: Avoids the use of hazardous HF.[5]

  • Automation: The milder conditions and the ability to monitor Fmoc group removal by UV spectroscopy make it highly amenable to automated synthesis.[][10]

  • Higher Purity: Generally yields crude products of higher purity due to fewer side reactions.[1]

Fmoc Strategy Disadvantages:

  • Cost: Fmoc-protected amino acids are typically more expensive.[][9]

  • Side Reactions: Prone to specific side reactions like diketopiperazine formation at the dipeptide stage and aspartimide formation.[2][11]

  • Aggregation: The neutral N-terminus after deprotection can sometimes contribute to peptide aggregation.[6]

Experimental Protocols

General Boc Solid-Phase Peptide Synthesis Cycle
  • Resin Selection and Swelling: Choose an appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) and swell it in a suitable solvent like dichloromethane (DCM) for 1-2 hours.[12][13]

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a coupling agent like DCC/HOBt or HBTU.

  • Capping (Optional): To block any unreacted sites on the resin, a capping step with acetic anhydride can be performed.

  • Boc Deprotection: Remove the Boc group by treating the resin with TFA in DCM (typically 25-50%) for about 30 minutes.[6][7]

  • Neutralization: Neutralize the resulting ammonium salt with a base like diisopropylethylamine (DIEA) in DCM.[7]

  • Coupling of the Next Amino Acid: Couple the next Boc-protected amino acid using an appropriate activating agent.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.

  • Final Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid like HF or TFMSA, often with scavengers like anisole to prevent side reactions.[6][12]

General Fmoc Solid-Phase Peptide Synthesis Cycle
  • Resin Selection and Swelling: Select a suitable resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide) and swell it in a solvent like N,N-dimethylformamide (DMF).[14][15]

  • First Amino Acid Loading: Load the first Fmoc-protected amino acid onto the resin. Many resins are commercially available pre-loaded.[14]

  • Fmoc Deprotection: Remove the Fmoc group by treating the resin with a 20% solution of piperidine in DMF for 15-30 minutes.[15][16]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling of the Next Amino Acid: Couple the next Fmoc-protected amino acid, pre-activated with a coupling reagent such as HBTU, HATU, or DIC/HOBt.[][16]

  • Repeat: Repeat the deprotection, washing, and coupling steps until the peptide chain is complete.

  • Final Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.[15]

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, then purify it using techniques like reverse-phase HPLC.[1][16]

Visualizing the Workflows

Boc SPPS Workflow

Boc_SPPS_Workflow Start Start with Resin Couple Couple Boc-AA Start->Couple Wash1 Wash Couple->Wash1 Deprotect Boc Deprotection (TFA) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Neutralize Neutralize (DIEA) Wash2->Neutralize Wash3 Wash Neutralize->Wash3 Wash3->Couple Repeat for next AA Final_Cleavage Final Cleavage (HF) Wash3->Final_Cleavage End of Synthesis End Peptide Final_Cleavage->End

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Fmoc SPPS Workflow

Fmoc_SPPS_Workflow Start Start with Resin Deprotect Fmoc Deprotection (Piperidine) Start->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Fmoc-AA Wash1->Couple Wash2 Wash Couple->Wash2 Wash2->Deprotect Repeat for next AA Final_Cleavage Final Cleavage & Deprotection (TFA) Wash2->Final_Cleavage End of Synthesis End Peptide Final_Cleavage->End

Caption: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Orthogonal Protection Strategies

Orthogonal_Protection Boc_alpha α-Amino: Boc (Acid Labile - TFA) Boc_side Side Chain: Benzyl (Strong Acid Labile - HF) Fmoc_alpha α-Amino: Fmoc (Base Labile) Boc_alpha->Fmoc_alpha Different Lability Fmoc_side Side Chain: t-Butyl (Acid Labile - TFA) Boc_side->Fmoc_side Different Lability Fmoc_alpha->Fmoc_side Orthogonal

References

evaluation of different resins for solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a resin is a critical decision that profoundly impacts the efficiency, purity, and yield of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of commonly used resins, supported by experimental data and detailed protocols to aid in making informed decisions for your synthesis needs.

Solid-phase synthesis hinges on the principle of building a peptide chain on an insoluble polymeric support, the resin. This approach simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps. The choice of resin influences everything from the initial loading of the first amino acid to the final cleavage of the synthesized peptide. Key factors to consider include the resin's chemical composition, linker type, loading capacity, and swelling properties.

Key Performance Characteristics of SPPS Resins

The efficacy of a resin in SPPS is determined by several key performance characteristics that collectively dictate the success of the synthesis.

  • Loading Capacity: This refers to the number of reactive sites per gram of resin, typically expressed in millimoles per gram (mmol/g). Higher loading capacity can be more economical for large-scale synthesis, but lower loading is often preferred for long or "difficult" peptide sequences to minimize steric hindrance and aggregation.[1]

  • Swelling: The ability of the resin to swell in various solvents is crucial for reaction kinetics.[2] Adequate swelling allows for the efficient diffusion of reagents to the reactive sites within the resin beads, leading to more complete reactions.[2] The degree of cross-linking, typically with divinylbenzene (DVB), affects swelling; lower cross-linking (e.g., 1% DVB) generally results in better swelling.[2][3]

  • Chemical and Mechanical Stability: The resin must be chemically inert to the repeated cycles of coupling and deprotection reagents used in SPPS.[1] It should also possess sufficient mechanical stability to withstand the physical stresses of agitation and filtration without fragmenting.[1]

  • Linker Chemistry: The linker is a chemical moiety that connects the growing peptide chain to the solid support. The choice of linker dictates the C-terminal functionality of the cleaved peptide (e.g., carboxylic acid or amide) and the conditions required for cleavage.

Comparison of Common SPPS Resins

The most widely used resins in SPPS are based on polystyrene (PS) cross-linked with divinylbenzene (DVB).[4] However, resins with a polyethylene glycol (PEG) component have gained popularity for their improved swelling properties in a wider range of solvents and their ability to better solvate the growing peptide chain, which can be advantageous for synthesizing long or hydrophobic peptides.[5]

Below is a comparison of some of the most common resins used in Fmoc-based SPPS.

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Cleavage ConditionsC-Terminal FunctionalityKey Advantages
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.0[6]95% TFA[1][6]Carboxylic AcidRobust, widely used, and cost-effective for standard peptide synthesis.[3]
2-Chlorotrityl Chloride (2-CTC) Resin Protected peptide fragments and peptides with C-terminal carboxylic acids0.3 - 1.6+[6]1-5% TFA in DCM (mild)[1][6]Carboxylic AcidAllows for mild cleavage, preserving side-chain protecting groups for fragment condensation strategies. Minimizes racemization of C-terminal amino acids.[6][7]
Rink Amide Resin Peptides with a C-terminal amide0.3 - 1.0[6]95% TFA[6]AmideThe standard for producing peptide amides with good cleavage efficiency.[6][8]
Sieber Amide Resin Protected peptide amides0.3 - 0.81% TFA in DCM (very mild)[1][9]AmideIdeal for the synthesis of fully protected peptide amides due to its high acid lability. Less sterically hindered than Rink Amide resin.[8][9]
ChemMatrix® (PEG-based) "Difficult" or long peptide sequences0.4 - 0.7Dependent on the attached linkerVariesExcellent swelling in a wide range of solvents, improves solvation of the peptide chain, potentially leading to higher purity for challenging sequences.[10]
TentaGel® (PEG-grafted PS) General peptide synthesis, including difficult sequences0.2 - 0.3Dependent on the attached linkerVariesCombines the mechanical stability of polystyrene with the favorable solvation properties of PEG.[11]

Experimental Data: A Comparative Overview

The performance of a resin is highly dependent on the specific peptide sequence being synthesized. "Difficult" sequences, often rich in hydrophobic or β-branched amino acids, are prone to aggregation on the solid support, leading to incomplete reactions and lower purity.[12]

A comparative study on the synthesis of Leu-enkephalin (a pentapeptide) showed that a diethylene glycol (DEG)-crosslinked polystyrene resin resulted in a higher purity (96.1%) compared to a standard divinylbenzene (DVB)-crosslinked polystyrene resin (83.6%).[5] This highlights the impact of the resin's core composition on synthesis outcomes.

For the synthesis of peptide amides, Rink Amide and Sieber Amide resins are common choices. While both yield C-terminal amides, Sieber Amide resin allows for cleavage under much milder acidic conditions (e.g., 1% TFA), making it suitable for preparing protected peptide amides that can be used in further fragment condensation steps.[1][9] Rink Amide resin, on the other hand, requires stronger acid for cleavage (e.g., 95% TFA), which simultaneously removes most side-chain protecting groups.[6]

Experimental Protocols

To ensure reproducibility and accurate evaluation of different resins, standardized protocols are essential. Below are detailed methodologies for key experiments in solid-phase peptide synthesis.

Determination of Resin Loading Capacity (Fmoc-Cleavage Method)

This spectrophotometric method quantifies the number of Fmoc-protected active sites on the resin.

Materials:

  • Fmoc-loaded resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • UV-Vis Spectrophotometer

  • 1 cm quartz cuvette

  • Eppendorf tubes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 10 mg of the dry Fmoc-loaded resin into an Eppendorf tube.[13]

  • Add 800 µL of DMF to the tube and allow the resin to swell for at least 15 minutes.[13]

  • Add 200 µL of piperidine to the tube.[13]

  • Vortex the mixture to ensure thorough mixing and let it stand at room temperature for 15 minutes to ensure complete Fmoc group cleavage.[13]

  • Transfer 100 µL of the supernatant to a 1 cm quartz cuvette.[13]

  • Dilute the sample with 900 µL of DMF.[13]

  • Measure the absorbance of the solution at 301 nm against a DMF blank.[13]

  • Calculate the resin loading (L) in mmol/g using the following formula:[13]

    L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × M)

    Where:

    • A₃₀₁ = Absorbance at 301 nm

    • V = Volume of the cleavage solution (1 mL)[13]

    • d = Dilution factor (10)[13]

    • ε = Molar extinction coefficient of the dibenzofulvene-piperidine adduct (7800 mL/mmol·cm)[13]

    • w = Path length of the cuvette (1 cm)[13]

    • M = Mass of the resin sample in mg

Measurement of Resin Swelling

This protocol determines the swelling volume of a resin in a specific solvent.

Materials:

  • Dry resin

  • Solvent of interest (e.g., DMF, DCM)

  • Graduated cylinder (10 or 15 mL)

Procedure:

  • Add a known mass (e.g., 1 g) of dry resin to a graduated cylinder.[14]

  • Add a sufficient volume of the chosen solvent to fully immerse the resin (e.g., 12-18 mL).[14]

  • Seal the cylinder and mix thoroughly to ensure all beads are wetted.[14]

  • Allow the resin to swell for at least 2 hours, then mix again to remove any trapped air bubbles.[14]

  • Let the resin settle for 22 hours.[14]

  • Measure the final volume of the swollen resin bed. The swelling is typically reported as mL/g of dry resin.[14]

Monitoring Reaction Completion (Kaiser Test)

The Kaiser test is a qualitative colorimetric assay to detect the presence of free primary amines on the resin. A positive result (blue color) after a deprotection step indicates successful Fmoc removal. A negative result (yellow/colorless) after a coupling step indicates a complete reaction.

Materials:

  • Peptide-resin beads

  • Test tubes

  • Heating block or water bath (110°C)

  • Kaiser Test Reagents:

    • Reagent A: Potassium cyanide (KCN) in pyridine

    • Reagent B: Ninhydrin in n-butanol

    • Reagent C: Phenol in n-butanol

Procedure:

  • Place a small sample of resin beads (10-15 beads) into a test tube.[15]

  • In a separate reference tube and the sample tube, add 2-3 drops of each of the three Kaiser test reagents (A, B, and C).[15]

  • Heat both tubes at 110°C for 5 minutes.[15]

  • Observe the color of the beads and the solution in the sample tube and compare it to the reference tube.[15]

    • Blue beads and/or blue solution: Indicates the presence of free primary amines (incomplete coupling or successful deprotection).

    • Yellow or colorless beads and solution: Indicates the absence of free primary amines (complete coupling).

Peptide Cleavage and Precipitation

This general protocol describes the final step of releasing the synthesized peptide from the resin. The specific cleavage cocktail depends on the resin and the peptide's amino acid composition.

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for Wang and Rink Amide resins)[6]

  • Reaction vessel

  • Sintered glass funnel

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the appropriate cleavage cocktail to the resin.[6]

  • Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[6]

  • Collect the precipitated peptide by centrifugation.[6]

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining resin loading and the general solid-phase peptide synthesis cycle.

Resin_Loading_Workflow start Start weigh_resin Accurately weigh ~10 mg of dry resin start->weigh_resin swell_resin Swell resin in DMF (15 min) weigh_resin->swell_resin add_piperidine Add piperidine swell_resin->add_piperidine cleave_fmoc Cleave Fmoc group (15 min) add_piperidine->cleave_fmoc dilute_sample Dilute supernatant with DMF cleave_fmoc->dilute_sample measure_abs Measure absorbance at 301 nm dilute_sample->measure_abs calculate_loading Calculate resin loading measure_abs->calculate_loading end_process End calculate_loading->end_process

Workflow for Determining Resin Loading Capacity.

SPPS_Cycle cluster_cycle SPPS Cycle (repeated for each amino acid) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser_test Optional: Kaiser Test to check for completion wash2->kaiser_test kaiser_test->deprotection Next cycle final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Final residue start Start with Fmoc-AA-Resin start->deprotection cleavage Cleavage from Resin & Peptide Deprotection final_deprotection->cleavage purification Purification (e.g., HPLC) cleavage->purification end_product Pure Peptide purification->end_product

General Workflow of Solid-Phase Peptide Synthesis.

By carefully considering the characteristics of each resin and employing standardized, robust experimental protocols, researchers can optimize their solid-phase peptide synthesis workflows to achieve higher purity, greater yields, and ultimately, more reliable and reproducible scientific outcomes.

References

activity comparison between piperazine and morpholine containing analogs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Piperazine and Morpholine Containing Analogs for Researchers

In drug discovery, the selection of a heterocyclic scaffold is a critical decision that influences a compound's biological activity, selectivity, and pharmacokinetic profile. Among the most utilized are the six-membered saturated heterocycles, piperazine and morpholine. While structurally similar, the substitution of a nitrogen atom (in piperazine) for an oxygen atom (in morpholine) imparts distinct physicochemical properties. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers in drug design and development.

Comparative Biological Activity: Anticancer Potency

A direct comparison of anticancer activity was performed on a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines bearing different heterocyclic moieties. The cytotoxic effects were evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a quantitative measure of potency.

The data reveals that the nature of the heterocyclic ring significantly impacts anticancer potency. In this specific quinoxaline series, analogs containing the N-substituted piperazine moiety generally demonstrated superior cytotoxic activity compared to their morpholine and piperidine counterparts. For instance, the replacement of the N-methylpiperazine fragment with a morpholine fragment led to a significant decrease or a complete loss of cytotoxic activity in the tested cell lines.[1][2]

Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Quinoxaline Analogs [1][2]

Compound IDHeterocycleA549 (Lung)PANC-1 (Pancreatic)Caco-2 (Colorectal)MCF-7 (Breast)DU-145 (Prostate)U-87 MG (Glioblastoma)SK-MEL-28 (Melanoma)
13da/14da N-Methylpiperazine3.15.44.83.54.24.13.8
13db/14db N-Phenylpiperazine4.26.15.54.95.85.35.1
13dc/14dc Piperidine> 100> 100> 100> 100> 100> 100> 100
13dd/14dd Morpholine> 100> 100> 100> 100> 100> 100> 100

Note: Data is synthesized from the study on 2-(benzimidazol-2-yl)-3-arylquinoxalines. IC₅₀ values greater than 100 µM indicate a significant loss of activity.

Key Signaling Pathways

The biological effects of such analogs are often mediated through interactions with critical intracellular signaling pathways. In the context of cancer, a frequently modulated cascade is the PI3K/Akt/mTOR pathway, which is central to regulating cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Cytotoxicity_Workflow General Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Acquisition & Analysis A 1. Seed cancer cells in 96-well plates B 2. Incubate for 24h to allow attachment A->B C 3. Prepare serial dilutions of test compounds B->C D 4. Add compound dilutions to respective wells C->D E 5. Incubate for 48-72h D->E F 6. Add viability reagent (e.g., MTT, PrestoBlue) E->F G 7. Measure absorbance or fluorescence F->G H 8. Plot dose-response curve and calculate IC50 value G->H Binding_Assay_Workflow Competitive Radioligand Binding Assay A 1. Prepare receptor source (e.g., cell membranes) B 2. Incubate receptor with fixed concentration of radioligand A->B C 3. Add varying concentrations of unlabeled test compound B->C D 4. Allow to reach equilibrium C->D E 5. Separate bound from free radioligand (Filtration) D->E F 6. Quantify bound radioactivity (Scintillation counting) E->F G 7. Determine IC50 from competition curve F->G H 8. Calculate Ki using Cheng-Prusoff equation G->H GPCR_Functional_Assay GPCR Functional Assay (IP1 Accumulation) A 1. Transfect cells with GPCR and a promiscuous Gαq protein B 2. Stimulate cells with varying concentrations of test agonist A->B C 3. Ligand binding activates GPCR and Gαq pathway B->C D 4. Gαq activates Phospholipase C (PLC) C->D E 5. PLC activation leads to IP1 accumulation (in presence of LiCl) D->E F 6. Lyse cells and measure IP1 levels using HTRF assay E->F G 7. Plot dose-response curve and calculate EC50 value F->G

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-1-Boc-piperazine-2-carboxylic acid, a compound commonly used in synthetic chemistry. The following protocols are based on best practices for similar chemical structures, including Boc-protected amino acids and piperazine derivatives, in the absence of a specific Safety Data Sheet (SDS) for the exact compound.

I. Hazard Profile and Safety Precautions

Table 1: Essential Safety and Handling Information

ParameterGuideline
Primary Hazards Potential for skin and eye irritation. May be harmful if ingested.[1][3]
Personal Protective Equipment (PPE) Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.[1][5]
Handling Use in a well-ventilated area or a chemical fume hood to prevent dust inhalation.[5] Avoid contact with skin and eyes.[2]
Storage Store in a cool, dry, and well-ventilated area in a tightly sealed container.[6] Keep away from strong oxidizing agents and acids.[6]
Spill Procedure Avoid generating dust. Gently sweep up solid material and place it in a sealed container for disposal. Absorb any residue with an inert material (e.g., sand or vermiculite) and collect it for disposal.[5][7]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound should be treated as hazardous chemical waste. Adherence to institutional and local regulations is mandatory.

1. Waste Identification and Segregation:

  • Characterize the waste as a non-halogenated organic solid.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

2. Containerization and Labeling:

  • Collect waste in a designated, leak-proof, and sealable container.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.[5]

3. On-site Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area. This area should be secure and away from incompatible materials.[5]

4. Final Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[5][7]

  • The most common method for final disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

5. Decontamination:

  • Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by washing with soap and water.[1]

  • Dispose of all contaminated disposable materials, such as gloves and weighing papers, as hazardous waste.[1]

III. Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Segregation cluster_disposal Storage & Final Disposal A Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Handle compound in a well-ventilated fume hood A->B C Characterize waste as non-halogenated organic solid B->C D Collect in a designated, sealed, and labeled container C->D E Segregate from incompatible waste streams D->E F Store in a designated satellite accumulation area E->F G Contact EHS or licensed waste disposal contractor F->G H Arrange for pickup and transport to a licensed facility G->H I Final disposal via chemical incineration H->I

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available safety information for structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) for the compound in use and adhere to your institution's and local authorities' waste disposal regulations.

References

Personal protective equipment for handling (R)-1-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-1-Boc-piperazine-2-carboxylic acid. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risks.

Protective EquipmentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Impervious gloves and protective clothing.To avoid skin contact which can lead to irritation.[2][3]
Respiratory Protection NIOSH (US) or EN 166 (EU) approved respirator.To prevent inhalation of dust particles that may cause respiratory irritation.[4][5][6]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid the formation of dust and aerosols during handling.[1][4]

  • Use personal protective equipment as specified in the table above.[1]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

  • In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[5][7]

  • The recommended storage temperature is typically between 2-8°C.[1]

Disposal Plan

Dispose of this compound and its contaminated packaging as hazardous waste.

  • Waste Disposal: All waste material should be collected in suitable, closed containers and disposed of through a licensed professional waste disposal service.[1][4]

  • Treatment: The compound may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Environmental Precautions: Do not allow the product to enter drains, waterways, or the soil.[1][4][7]

Emergency Procedures Workflow

The following diagram outlines the immediate steps to be taken in case of accidental exposure to this compound.

cluster_exposure Accidental Exposure cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs skin_contact Skin Contact exposure->skin_contact If on skin eye_contact Eye Contact exposure->eye_contact If in eyes inhalation Inhalation exposure->inhalation If inhaled ingestion Ingestion exposure->ingestion If swallowed wash_skin Wash with soap and water skin_contact->wash_skin rinse_eyes Rinse cautiously with water for several minutes eye_contact->rinse_eyes fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth consult_physician Consult a Physician wash_skin->consult_physician rinse_eyes->consult_physician fresh_air->consult_physician rinse_mouth->consult_physician

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-Boc-piperazine-2-carboxylic acid
Reactant of Route 2
(R)-1-Boc-piperazine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.